Product packaging for Periplocymarin(Cat. No.:CAS No. 32476-67-8)

Periplocymarin

Cat. No.: B150456
CAS No.: 32476-67-8
M. Wt: 534.7 g/mol
InChI Key: XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Periplocymarin is a cardiac glycoside isolated from the traditional medicinal plant Periploca sepium (Cortex Periplocae). This high-purity compound is a valuable tool for scientific research, with demonstrated applications in oncology, cardiovascular studies, and cell biology. In cancer research, this compound exhibits potent anti-proliferative and cytotoxic effects across various cell lines, including gastric cancer and liver cancer . Its mechanisms are multi-faceted; it can sensitize gastric cancer cells to ferroptosis via the ATP1A1-Src-YAP/TAZ-TFRC axis and induce apoptosis in liver cancer cells, an effect that can be enhanced when combined with autophagy inhibitors . In cardiovascular research, this compound functions as a cardiotonic agent by specifically inhibiting the sodium-potassium pump (Na+-K+-ATPase) in cardiomyocytes . This inhibition promotes calcium influx, leading to increased myocardial contractility and improved cardiac function, as measured by ejection fraction, without directly affecting blood vessels . Studies also show it protects against heart failure and cardiomyocyte apoptosis induced by chemotherapeutic agents like Doxorubicin and attenuates myocardial fibrosis . As a cardiac glycoside, its primary molecular mechanism involves binding to and inhibiting the Na+/K+ ATPase, which disrupts ionic gradients and leads to increased intracellular calcium concentration, a key process in both its cardiotonic and anti-cancer actions . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O8 B150456 Periplocymarin CAS No. 32476-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317267
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32476-67-8
Record name Periplocymarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32476-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Periplocymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIPLOCYMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Periplocymarin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin is a potent cardiac glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities, including potential applications in cancer therapy. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction, isolation, and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is primarily isolated from the root bark of plants belonging to the genus Periploca. The most well-documented sources are:

  • Periploca sepium Bunge: Commonly known as the Chinese silk vine, the dried root bark of this plant, referred to as Cortex Periplocae, is a primary source of this compound and other related cardiac glycosides[1][2][3].

  • Periploca graeca L.: This species, also known to contain this compound, is another significant natural source[4].

The concentration of this compound in these plants can be influenced by various factors, including the specific plant part, geographical origin, and environmental conditions.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources can vary. One study reported a specific yield from a pre-purified extract. It is important to note that the yield from the initial raw plant material will likely differ based on the extraction and purification efficiency.

Natural SourcePlant PartExtraction MethodStarting MaterialFinal Yield of this compoundReference
Periploca sepiumRoot BarkWater extraction, ethanol precipitation, liquid-liquid extraction, enzymatic hydrolysis, C18 column chromatography10.0 g of n-butyl alcohol extract164 mg[5]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound can be summarized in the following workflow:

G Start Dried Root Bark of Periploca sepium Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., Diethyl ether, Ethyl acetate, n-Butanol) Crude_Extract->Fractionation Enriched_Fraction Enriched n-Butanol Fraction Fractionation->Enriched_Fraction Hydrolysis Enzymatic Hydrolysis (Helicase) Enriched_Fraction->Hydrolysis Hydrolyzed_Extract Hydrolyzed Extract Hydrolysis->Hydrolyzed_Extract Column_Chromatography Column Chromatography (e.g., C18 silica gel) Hydrolyzed_Extract->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

A general workflow for the isolation and purification of this compound.
Detailed Experimental Protocol: An Integrated Approach

The following protocol is a synthesized methodology based on reported techniques for the isolation of this compound.

Step 1: Preparation of Plant Material

  • Obtain the dried root bark of Periploca sepium.

  • Grind the root bark into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • The powdered root bark is extracted with water[5].

  • The aqueous extract is then concentrated under reduced pressure.

  • Add 85% ethanol to the concentrated aqueous extract to precipitate insoluble materials[5].

  • Filter the mixture and concentrate the ethanol solution to remove the ethanol[5].

Step 3: Liquid-Liquid Fractionation

  • The resulting aqueous solution is sequentially extracted with solvents of increasing polarity:

    • Diethyl ether (to remove non-polar compounds)

    • Ethyl acetate (to remove compounds of intermediate polarity)

    • n-Butanol (to enrich cardiac glycosides)[5].

  • The n-butanol fraction, which is enriched with this compound and its glycosides, is collected and concentrated.

Step 4: Enzymatic Hydrolysis

  • The dried n-butanol extract is subjected to enzymatic hydrolysis to convert related glycosides into this compound.

  • Dissolve the extract in a citric acid and sodium citrate buffer (pH 5.5)[5].

  • Add helicase (0.6% w/v) to the solution[5].

  • Incubate the mixture at 50°C for 24 hours[5].

  • After incubation, the aqueous residue is extracted with a dichloromethane-methanol mixture[5].

  • The organic phase is washed with water and then concentrated.

Step 5: Column Chromatography

  • The residue from the hydrolyzed extract is subjected to column chromatography for initial purification.

  • A C18 silica gel column is typically used[5].

  • The column is eluted with a gradient of methanol in water, starting with a lower concentration of methanol and gradually increasing it.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Step 6: Preparative High-Performance Liquid Chromatography (HPLC)

  • Fractions enriched with this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.

  • Column: A reversed-phase C18 column, such as an Agilent ZORBAX SB-C18 or Venusil PLOW-C18, is suitable[1].

  • Mobile Phase: A gradient of acetonitrile in water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly used.

  • Gradient Program (Example):

    • 0-10 min: 20-40% Acetonitrile

    • 10-30 min: 40-60% Acetonitrile

    • 30-40 min: 60-80% Acetonitrile

    • 40-45 min: 80-20% Acetonitrile (column wash and re-equilibration)

  • Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.

  • Detection: UV detection at a wavelength of around 218 nm is appropriate for cardiac glycosides.

  • Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under vacuum to yield the pure compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway

This compound has been demonstrated to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway[6][7]. This pathway is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

This compound inhibits the PI3K/AKT signaling pathway.
Inhibition of the JAK2/STAT3 Signaling Pathway

This compound has also been found to alleviate pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway[4][8]. This pathway is involved in cell growth, differentiation, and survival.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor pJAK2 p-JAK2 (Active) Cytokine_Receptor->pJAK2 Activation JAK2 JAK2 pSTAT3 p-STAT3 (Active) pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription This compound This compound This compound->pJAK2 Inhibition

This compound inhibits the JAK2/STAT3 signaling pathway.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, including the inhibition of key signaling pathways, opens avenues for further research and development of this compound-based therapeutics. The provided protocols and data serve as a valuable resource for scientists working towards harnessing the full potential of this potent cardiac glycoside.

References

Chemical structure and synthesis of Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Periplocymarin: Chemical Structure, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cardiac glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis.[1][2] Structurally, it is characterized by a steroid core linked to a sugar moiety, a defining feature of cardiac glycosides.[1] this compound is technically a secondary glycoside, derived from the primary glycoside periplocin by the removal of a glucose molecule.[1][3]

Recent research has illuminated its significant pharmacological potential beyond its traditional uses, particularly in oncology and cardiology. It has demonstrated robust anti-cancer activity across various cell lines by inducing apoptosis and cell cycle arrest.[1][4] Furthermore, its cardiotonic effects, mediated by the modulation of ion channels, underscore its potential therapeutic applications.[5] This guide provides a comprehensive overview of this compound's chemical properties, isolation, biological mechanisms, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound is composed of the aglycone periplogenin, which is attached to a D-cymarose (also referred to as D-canadinose) sugar molecule.[1][6] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈[7][8]
Molecular Weight 534.7 g/mol [7][9]
IUPAC Name 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[7]
CAS Registry Number 32476-67-8[8]

Below is a diagram representing the 2D chemical structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Isolation

This compound is a natural product, and as such, it is primarily obtained through extraction and purification from plant sources rather than by total chemical synthesis. The most common source is the root bark of Periploca sepium.[4][9]

Isolation from Natural Sources

The general method for obtaining this compound involves bioactivity-guided fractionation.[4] This process begins with the extraction of the dried plant material using solvents of varying polarities, followed by a series of chromatographic steps to isolate the active compounds.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Chromatographic Fractionation plant_material Dried Root Bark of Periploca sepium extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction Maceration/ Soxhlet crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition Activity-Guided Separation column_chrom Column Chromatography (Silica Gel, Sephadex) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Figure 2: General workflow for the isolation of this compound.
Semi-Synthesis from Periplocin

This compound is a secondary glycoside of periplocin. Periplocin contains an additional glucose unit attached to the cymarose sugar. Therefore, this compound can be produced by the selective hydrolysis (either acidic or enzymatic) of the terminal glucose molecule from periplocin.[1][3]

Biological Activity and Pharmacokinetics

This compound exhibits significant biological activity, primarily as an anti-cancer agent and a cardiotonic compound.

Pharmacokinetic Profile

Studies have shown that this compound possesses favorable pharmacokinetic properties that make it a promising candidate for drug development. It is highly permeable and does not appear to be a substrate for P-glycoprotein (P-gp) efflux, nor does it significantly inhibit major cytochrome P450 enzymes.[9][10]

ParameterValueCell/SystemSource
Apparent Permeability (Papp) > 10 × 10⁻⁶ cm/sMDCK-II Cells[10]
Effective Permeability (Peff) > 5.09 × 10⁻⁵ cm/sRat Intestine[10]
Net Efflux Ratio (NER) 0.8MDCK-II-MDR1 Cells[10]
CYP450 Inhibition (50 µM) No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4Human Liver Microsomes[9][10]
Anticancer Activity

This compound demonstrates potent anti-proliferative effects in a range of cancer cell lines.[4] Its primary mechanisms involve the induction of G0/G1 phase cell cycle arrest and the activation of the intrinsic apoptosis pathway.[1][4]

Cell LineCancer TypeNoted EffectSource
HCT 116 & RKO Colorectal CancerInduces G0/G1 arrest & apoptosis via PI3K/AKT pathway impairment[4][11]
PC3 Prostate AdenocarcinomaPromotes apoptosis[4]
Various U937, HCT-8, Bel-7402, BGC823, A549, A2780Inhibits proliferation (IC₅₀: 0.02–0.29 mM)[4]
Cardiotonic Effects

As a cardiac glycoside, this compound enhances myocardial contractility. It is believed to target the Na⁺-K⁺-ATPase pump in cardiomyocytes. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately resulting in a stronger cardiac contraction.[12]

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/AKT Pathway in Cancer

In colorectal cancer cells, this compound has been shown to impair the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound suppresses survival signals, making cancer cells more susceptible to apoptosis.[4]

PI3K_AKT_Pathway PPM This compound PI3K PI3K PPM->PI3K Inhibits AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Apoptosis_Pathway PPM This compound Bcl2 Bcl-2 PPM->Bcl2 Downregulates Bax Bax PPM->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest PPM This compound p53 p53 PPM->p53 Activates p21 p21 p53->p21 Upregulates CyclinD_CDK Cyclin D1 / CDK4/6 p21->CyclinD_CDK Inhibits Rb_E2F Rb-E2F Complex CyclinD_CDK->Rb_E2F Phosphorylates & Dissociates E2F Free E2F Rb_E2F->E2F S_Phase S Phase Entry E2F->S_Phase Promotes

References

Periplocymarin's Impact on the p53 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocymarin (PPM), a cardiac glycoside extracted from Periploca sepium, has demonstrated significant anti-tumor effects in various cancer models. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its modulation of the p53 signaling pathway. While direct evidence of this compound's interaction with the p53 protein remains to be fully elucidated, compelling data indicates its ability to induce downstream effectors of this critical tumor suppressor pathway, leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of the p53 pathway can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.[2] Consequently, the p53 signaling network is a prime target for anti-cancer drug development.

This compound (PPM), a natural cardiac glycoside, has emerged as a potent anti-cancer agent.[3] Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines, including colorectal, prostate, and lung cancer.[3][4] A significant body of evidence points towards the induction of apoptosis and cell cycle arrest as the primary mechanisms of its anti-tumor activity.[3] This guide focuses on the molecular mechanisms underlying these effects, particularly as they relate to the p53 signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.

Table 1: Inhibitory Concentration (IC50) of this compound in Colorectal Cancer Cell Lines (24h treatment) [3]

Cell LineIC50 (ng/mL)
HCT 11635.74 ± 8.20
RKO45.60 ± 6.30
HT-2972.49 ± 5.69
SW480112.94 ± 3.12

Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (HCT 116 and RKO) after 24h Treatment [3]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase
ControlBaselineBaseline
PPM (12.5 ng/mL)IncreasedDecreased
PPM (25 ng/mL)Significantly IncreasedSignificantly Decreased
PPM (50 ng/mL)Maximally IncreasedMaximally Decreased
PPM (100 ng/mL)IncreasedDecreased

Table 3: Modulation of Apoptosis-Related and Cell Cycle Regulatory Proteins by this compound in HCT 116 and RKO cells (24h treatment) [3][4]

ProteinEffect of this compound Treatment
Pro-Apoptotic
BaxIncreased (dose-dependent)
Cleaved Caspase-3Increased (dose-dependent)
Cleaved Caspase-9Increased (dose-dependent)
Anti-Apoptotic
Bcl-2Decreased (dose-dependent)
SurvivinDecreased (dose-dependent)
Cell Cycle
p21Increased (dose-dependent)
Cyclin D1Decreased

Experimental Protocols

This section details the methodologies used in the cited studies to investigate the effects of this compound.

Cell Culture and Viability Assay
  • Cell Lines: Human colorectal carcinoma cell lines HCT 116, RKO, HT-29, and SW480.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (CCK-8):

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (0, 12.5, 25, 50, 100 ng/ml) for 24 or 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]

Apoptosis Assays
  • Annexin V-FITC/PI Staining:

    • Treat cells with this compound as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.[3]

  • TUNEL Staining:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Perform the TUNEL assay according to the manufacturer's instructions, using a commercially available kit.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.[3]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining:

    • Treat cells with this compound.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Western Blot Analysis
  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p21, Bax, Bcl-2, cleaved caspases, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Signaling Pathways and Experimental Visualizations

This compound's Postulated Effect on the p53 Signaling Pathway

While direct binding or activation of p53 by this compound has not been explicitly demonstrated, the consistent and dose-dependent upregulation of the p53 target gene, p21, strongly suggests an activation of the p53 pathway. The following diagram illustrates the proposed mechanism.

Periplocymarin_p53_Pathway cluster_ppm_effect Effect of this compound PPM This compound Stress Cellular Stress (e.g., DNA Damage) PPM->Stress p53 p53 PPM->p53 Postulated Activation Stress->p53 MDM2 MDM2 p53->MDM2 Upregulation p21 p21 p53->p21 Transcriptional Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation MDM2->p53 Inhibition CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition G1_S_Arrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->G1_S_Arrest Promotion Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Postulated mechanism of this compound-induced p53 pathway activation.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_molecular Molecular Analysis Start Cancer Cell Lines (e.g., HCT 116, RKO) Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability (CCK-8 Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI, TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (p53, p21, Apoptosis Markers) Treatment->WesternBlot Result1 Result1 Viability->Result1 Determine IC50 Result2 Result2 Apoptosis->Result2 Quantify Apoptotic Cells Result3 Result3 CellCycle->Result3 Determine Cell Cycle Distribution Result4 Result4 WesternBlot->Result4 Analyze Protein Expression Changes

Caption: General experimental workflow for studying this compound's anti-cancer effects.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical flow from this compound treatment to the observed cellular outcomes.

Logical_Flow PPM This compound Treatment p53_Activation p53 Pathway Activation (Inferred) PPM->p53_Activation p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation Apoptosis_Modulation Modulation of Bax/Bcl-2 Ratio p53_Activation->Apoptosis_Modulation CellCycle_Arrest G1/S Cell Cycle Arrest p21_Upregulation->CellCycle_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis_Modulation->Apoptosis_Induction Cancer_Inhibition Inhibition of Cancer Cell Proliferation CellCycle_Arrest->Cancer_Inhibition Apoptosis_Induction->Cancer_Inhibition

Caption: Logical flow of this compound's anti-proliferative effects.

Discussion and Future Directions

The available data strongly supports the role of this compound as a potent inducer of apoptosis and cell cycle arrest in cancer cells. The dose-dependent increase in p21 protein expression is a key finding that links this compound's activity to the p53 signaling pathway.[3] The concomitant increase in the pro-apoptotic protein Bax and decrease in the anti-apoptotic protein Bcl-2 further corroborates the activation of a p53-mediated apoptotic program.[3]

However, a significant gap in the current understanding is the lack of direct evidence for this compound's interaction with the p53 protein itself. Future research should focus on elucidating the upstream events that lead to p21 upregulation. Key questions to be addressed include:

  • Does this compound treatment increase the total protein level of p53? Western blot analysis for total p53 would clarify if the effect is at the level of protein stabilization.

  • Does this compound induce post-translational modifications of p53? Investigating the phosphorylation status of p53 at key activating sites, such as Serine 15, is crucial.

  • Does this compound affect the interaction between p53 and its negative regulator, MDM2? Co-immunoprecipitation or proximity ligation assays could determine if this compound disrupts this inhibitory interaction, leading to p53 stabilization and activation.

  • Is the effect of this compound on apoptosis and cell cycle arrest dependent on p53? Utilizing p53-null or knockdown cancer cell lines would provide definitive evidence for the p53-dependency of this compound's action.

Answering these questions will provide a more complete picture of this compound's mechanism of action and will be instrumental in its further development as a potential anti-cancer therapeutic.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis is, at least in part, mediated through the p53 signaling pathway, as evidenced by the robust upregulation of p21. While the precise molecular interaction with p53 remains an area for further investigation, the existing data provides a strong rationale for continued research into this compound as a potential lead compound for the development of novel cancer therapies targeting the p53 pathway. This technical guide serves as a comprehensive resource for researchers and drug development professionals to build upon the current knowledge and to design future studies aimed at fully characterizing and harnessing the therapeutic potential of this compound.

References

Unraveling the Synthesis of Periplocymarin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin is a potent cardiac glycoside isolated from plants of the Periploca genus, notably Periploca sepium. Like other cardenolides, it consists of a steroid aglycone, in this case, periplogenin, and a sugar moiety. While the pharmacological effects of this compound, particularly its anti-cancer properties, have been the subject of considerable research, the intricate details of its natural synthesis have remained less explored. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon transcriptomic data from Periploca sepium and knowledge of cardiac glycoside synthesis in other plant species. Due to the limited direct research on this compound's biosynthetic pathway, this guide presents a putative pathway, offering a robust framework for future investigation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the C23 cardenolide aglycone, periplogenin, from a steroid precursor, and the subsequent glycosylation of periplogenin to yield this compound.

Formation of the Aglycone (Periplogenin)

The biosynthesis of the periplogenin core is believed to originate from cholesterol, a common precursor for steroid biosynthesis in plants. The pathway likely proceeds through a series of enzymatic modifications, including oxidation, reduction, and hydroxylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and reductases. A key step in the formation of the characteristic cis-trans-cis ring fusion of the steroid nucleus is the reduction of progesterone, a reaction catalyzed by progesterone 5β-reductase (P5βR). Transcriptome analysis of Periploca sepium has identified genes encoding for key enzymes in the steroid biosynthesis pathway, lending strong support to this proposed route[1][2][3].

The proposed sequence of reactions is as follows:

  • Cholesterol to Pregnenolone: The pathway is initiated with the side-chain cleavage of cholesterol to form pregnenolone. This reaction is typically catalyzed by a cytochrome P450 enzyme.

  • Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).

  • Progesterone to 5β-Pregnanedione: Progesterone undergoes a crucial stereospecific reduction of the A/B ring junction, catalyzed by progesterone 5β-reductase (P5βR), to form 5β-pregnanedione. The presence of P5βR transcripts in Periploca sepium is a significant piece of evidence for this pathway[1][4][5].

  • Hydroxylation Events: The 5β-pregnanedione backbone is then subjected to a series of hydroxylation reactions at specific positions, which are likely catalyzed by various cytochrome P450 enzymes. For periplogenin, this would involve hydroxylations at the C-3, C-5, and C-14 positions of the steroid nucleus.

  • Formation of the Butenolide Ring: A hallmark of cardenolides is the five-membered unsaturated lactone (butenolide) ring at the C-17 position. The precise mechanism of its formation is not fully elucidated but is thought to involve the condensation of a C2 unit, possibly from acetate, with the C-21 of the pregnane skeleton, followed by cyclization and dehydration.

periplocymarin_biosynthesis cluster_aglycone Periplogenin Biosynthesis cluster_glycosylation Glycosylation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP450scc (putative) Progesterone Progesterone Pregnenolone->Progesterone 3b-HSD 5b-Pregnanedione 5b-Pregnanedione Progesterone->5b-Pregnanedione P5bR Hydroxylated Intermediates Hydroxylated Intermediates 5b-Pregnanedione->Hydroxylated Intermediates CYP450s Periplogenin Periplogenin Hydroxylated Intermediates->Periplogenin Lactone Ring Formation Periplogenin_Gly Periplogenin This compound This compound Periplogenin_Gly->this compound UGT UDP-sugar UDP-sugar UDP-sugar->this compound

Putative biosynthetic pathway of this compound.
Glycosylation of Periplogenin

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3-hydroxyl group of the periplogenin aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar residue, typically from a UDP-activated sugar donor, to the acceptor molecule. While the specific UGT involved in this compound synthesis has not been identified, numerous UGTs responsible for the glycosylation of other cardenolides have been characterized, suggesting a similar mechanism[6][7][8]. The sugar attached to periplogenin to form this compound is a cymarose.

Quantitative Data from Transcriptome Analysis

Direct quantitative data on the flux through the this compound biosynthetic pathway is currently unavailable. However, transcriptome analysis of different tissues of Periploca sepium (leaves, roots, adventitious roots, and calli) provides valuable insights into the expression levels of key genes potentially involved in its biosynthesis. The differential expression of these genes across various tissues can indicate the primary sites of synthesis. The table below summarizes the identified genes and their putative functions in the steroid biosynthesis pathway leading to cardiac glycosides[1][2][3].

Gene AbbreviationPutative Enzyme NamePutative Function in Pathway
ACAT Acetyl-CoA C-acetyltransferaseEarly steps of the mevalonate pathway
HMGS Hydroxymethylglutaryl-CoA synthaseMevalonate pathway
HMGR HMG-CoA reductaseRate-limiting step of the mevalonate pathway
MK Mevalonate kinaseMevalonate pathway
PMK Phosphomevalonate kinaseMevalonate pathway
MDD Diphosphomevalonate decarboxylaseMevalonate pathway
IPPI Isopentenyl-diphosphate delta-isomeraseIsoprenoid biosynthesis
FPS Farnesyl pyrophosphate synthaseIsoprenoid biosynthesis
SS Squalene synthaseSteroid precursor synthesis
SE Squalene epoxidaseSteroid precursor synthesis
CAS Cycloartenol synthaseSterol biosynthesis
CYP51 Sterol 14-alpha-demethylaseSterol biosynthesis
3β-HSD 3-beta-hydroxysteroid dehydrogenaseConversion of pregnenolone to progesterone
5β-POR Progesterone 5-beta-reductaseCardenolide-specific steroid backbone formation
CYP710A Sterol 22-desaturasePotential modification of the steroid side chain

Experimental Protocols

General Experimental Workflow for Gene Discovery in this compound Biosynthesis

The identification of the complete set of genes involved in this compound biosynthesis requires a multi-step approach combining transcriptomics, enzymology, and analytical chemistry.

experimental_workflow cluster_discovery Gene Discovery cluster_validation Functional Validation Plant_Material Periploca sepium tissues RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Bioinformatics Transcriptome Assembly & Annotation RNA_Seq->Bioinformatics Candidate_Genes Identify Candidate Genes (CYPs, P5bR, UGTs) Bioinformatics->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay In vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis LC-MS/MS Analysis Enzyme_Assay->Product_Analysis

Workflow for identifying this compound biosynthetic genes.
Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is adapted from methods used for the analysis of other cardiac glycosides in plant extracts and can be optimized for this compound[9][10][11][12].

1. Sample Preparation: a. Collect fresh leaf or root bark material from Periploca sepium. b. Immediately freeze the tissue in liquid nitrogen and lyophilize to dryness. c. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. d. Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. e. Add 1.5 mL of 80% methanol (HPLC grade) to the tube. f. Vortex vigorously for 1 minute to ensure thorough mixing. g. Sonicate the mixture for 30 minutes in a water bath sonicator. h. Centrifuge at 13,000 x g for 15 minutes at 4°C. i. Carefully transfer the supernatant to a new 2 mL tube. j. Repeat the extraction process (steps e-i) on the pellet one more time to ensure complete extraction. k. Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator. l. Reconstitute the dried extract in 500 µL of 50% methanol. m. Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. LC-MS/MS Conditions: a. Liquid Chromatography (LC): i. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL.

b. Mass Spectrometry (MS): i. Ionization Mode: Positive electrospray ionization (ESI+). ii. MS Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification. iii. MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct. Fragmentation will likely involve the loss of the sugar moiety and subsequent water losses from the aglycone. iv. Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for this compound.

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations. b. The concentration of this compound in the plant extracts can be determined by comparing the peak area of the analyte to the calibration curve. c. An internal standard (e.g., a structurally similar cardiac glycoside not present in the plant) can be used to improve accuracy and precision.

Conclusion

This technical guide has synthesized the current knowledge to present a putative biosynthetic pathway for this compound. While the complete enzymatic cascade remains to be experimentally validated, the transcriptomic data from Periploca sepium provides a strong foundation for future research. The proposed pathway, along with the outlined experimental workflows and analytical protocols, offers a clear roadmap for researchers to elucidate the precise mechanisms of this compound biosynthesis. A deeper understanding of this pathway will not only be of fundamental scientific interest but could also pave the way for biotechnological production of this and other valuable cardiac glycosides for therapeutic applications.

References

An In-Depth Technical Guide on the Initial In-Vitro Cytotoxicity of Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial in-vitro cytotoxic effects of Periplocymarin (PPM), a cardiac glycoside isolated from Periploca sepium. This compound has demonstrated significant potential as an anticancer compound, exhibiting cytotoxic effects across a range of cancer cell lines. This guide details the quantitative data from initial studies, outlines the experimental protocols used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

This compound has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values from key in-vitro studies are summarized below.

Cell LineCancer TypeIncubation TimeIC50 ValueAssay Used
HCT 116Colorectal Cancer24 h35.74 ± 8.20 ng/mLCCK-8
RKOColorectal Cancer24 h45.60 ± 6.30 ng/mLCCK-8
HT-29Colorectal Cancer24 h72.49 ± 5.69 ng/mLCCK-8
SW480Colorectal Cancer24 h112.94 ± 3.12 ng/mLCCK-8
VariousVarious Cancers*Not Specified0.02–0.29 mMNot Specified

*Previous studies have also noted inhibitory effects on U937, HCT-8, Bel-7402, BGC823, A549, and A2780 cell lines.[1][2]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial in-vitro studies of this compound's cytotoxicity.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of cells.[1]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well. The plate is then incubated for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted with culture medium to achieve final concentrations (e.g., 12.5, 25, 50, or 100 ng/mL). The final concentration of DMSO is kept below 0.01% to avoid solvent-induced cytotoxicity. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of PPM. Control groups include cells treated with medium containing 0.01% DMSO and untreated cells.[1]

  • Incubation: The treated plates are incubated for specified periods, typically 24 and 48 hours.[1]

  • CCK-8 Reagent Addition: Following incubation, 10 µL of CCK-8 solution is added to each well. The plate is then incubated for an additional 2 hours at 37°C in the dark.[1]

  • Data Acquisition: The absorbance is measured at 450 nm using a spectrophotometer.[1]

  • Calculation: The proliferation rate is calculated using the formula: (As − Ab) / (Ac − Ab), where As is the absorbance of the experimental group, Ac is the negative control, and Ab is the blank control.[1]

Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism of this compound's cytotoxic action. It is commonly evaluated using flow cytometry with Annexin V-FITC/PI staining and TUNEL assays.[1][3]

  • Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 ng/mL) for 24 hours.[1][4]

    • Cell Harvesting: After treatment, cells are harvested and washed.

    • Staining: The cell suspension is stained with FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol. This typically involves a 15-minute incubation at room temperature in the dark.[5]

    • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

    • Cell Preparation: Cells are treated with this compound as described above.

    • Staining Procedure: The TUNEL assay is performed according to the manufacturer's instructions. This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA.[1]

    • Visualization: Apoptotic cells are visualized using fluorescence microscopy, where they typically exhibit green fluorescence.[1][3][4]

Cell Cycle Analysis

This compound has been observed to induce cell cycle arrest, which is analyzed by flow cytometry.[1][2]

  • Cell Treatment and Harvesting: Cells are treated with different concentrations of this compound for 24 hours and then harvested.

  • Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[1] this compound treatment has been shown to cause an increased ratio of cells in the G0/G1 phase.[1][3]

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a method such as the BCA Protein Assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, survivin, IRS1, p-PI3K, p-AKT, Cyclin D1, p21).[1][3] This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular pathways affected by this compound.

G Experimental Workflow for In-Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) cell_attachment 24h Incubation (Cell Attachment) cell_seeding->cell_attachment ppm_treatment This compound Treatment (Varying Concentrations) cell_attachment->ppm_treatment incubation 24h / 48h Incubation ppm_treatment->incubation cck8 CCK-8 Assay (Cell Viability) incubation->cck8 flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) incubation->flow_cytometry tunel TUNEL Staining (DNA Fragmentation) incubation->tunel western_blot Western Blot (Protein Expression) incubation->western_blot ic50 IC50 Calculation cck8->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist tunel->apoptosis_quant protein_levels Protein Level Changes western_blot->protein_levels

Caption: Workflow for assessing this compound's in-vitro cytotoxicity.

G This compound's Impact on the PI3K/AKT Signaling Pathway PPM This compound IRS1 IRS1 PPM->IRS1 inhibits expression PI3K PI3K IRS1->PI3K pPI3K p-PI3K (Active) PI3K->pPI3K phosphorylation AKT AKT pPI3K->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 promotes Bax Bax (Pro-apoptotic) pAKT->Bax inhibits Caspases Caspase-9, Caspase-3 (Cleaved) Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway, promoting apoptosis.

G Cellular Effects Induced by this compound cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction PPM This compound p21 p21 Expression ↑ PPM->p21 CyclinD1 Cyclin D1 Expression ↓ PPM->CyclinD1 Bax_Bcl2 Bax/Bcl-2 Ratio ↑ PPM->Bax_Bcl2 Caspases Cleaved Caspases ↑ (Caspase-3, Caspase-9) PPM->Caspases Survivin Survivin Expression ↓ PPM->Survivin G1_Arrest G0/G1 Phase Arrest p21->G1_Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis Bax_Bcl2->Apoptosis Caspases->Apoptosis Survivin->Apoptosis

Caption: this compound induces G0/G1 cell cycle arrest and apoptosis.

Summary of Molecular Mechanisms

Initial in-vitro studies reveal that this compound exerts its cytotoxic effects through multiple mechanisms:

  • Induction of Apoptosis: this compound promotes apoptosis by modulating the expression of key regulatory proteins. It increases the expression of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[1][3]

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.[1][3] This is associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in the expression of Cyclin D1.[1][6][7]

  • Inhibition of PI3K/AKT Pathway: A primary mechanism of action is the impairment of the PI3K/AKT signaling pathway.[1][4] this compound treatment leads to a significant decrease in the expression of IRS1 and the phosphorylation of PI3K and AKT, which are crucial for cell survival and proliferation.[1]

  • Induction of Autophagy: In some cancer cells, such as liver cancer cells, this compound has been shown to synchronously activate both lethal apoptosis and protective autophagy. The initiation of autophagy can counteract the pro-apoptotic effects of the compound, suggesting that combination therapy with an autophagy inhibitor could enhance its therapeutic efficacy.[8]

References

Periplocymarin's Interaction with Na+-K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin, a cardiac glycoside extracted from plants of the Periploca genus, has garnered significant interest for its potential therapeutic applications, ranging from cardiotonic to anticancer effects.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+-K+-ATPase, an essential transmembrane pump responsible for maintaining electrochemical gradients across the cell membrane. This inhibition triggers a cascade of intracellular events, making the interaction between this compound and Na+-K+-ATPase a critical area of study for drug development.

This technical guide provides an in-depth overview of the interaction between this compound and Na+-K+-ATPase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Interaction: Inhibition of Na+-K+-ATPase

This compound exerts its biological effects by binding to and inhibiting the Na+-K+-ATPase pump. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[2] This elevation of intracellular calcium is the basis for the cardiotonic effects of cardiac glycosides.

Quantitative Data

The following table summarizes the available quantitative data related to this compound's interaction with Na+-K+-ATPase and its biological effects.

ParameterValueCell Line/SystemCommentsReference
Binding Energy -9.28 kcal/molIn silico (AutoDock)Calculated binding energy to Na+-K+-ATPase, suggesting strong interaction.[2]
IC50 (Cytotoxicity) 35.74 ± 8.20 ng/mlHCT 116 (colorectal cancer)Measures the concentration for 50% inhibition of cell viability after 24h.[3]
IC50 (Cytotoxicity) 45.60 ± 6.30 ng/mlRKO (colorectal cancer)Measures the concentration for 50% inhibition of cell viability after 24h.[3]
IC50 (Cytotoxicity) 72.49 ± 5.69 ng/mlHT-29 (colorectal cancer)Measures the concentration for 50% inhibition of cell viability after 24h.[3]
IC50 (Cytotoxicity) 112.94 ± 3.12 ng/mlSW480 (colorectal cancer)Measures the concentration for 50% inhibition of cell viability after 24h.[3]
IC50 (Cytotoxicity) 0.02–0.29 mMVarious cancer cell lines (U937, HCT-8, Bel-7402, BGC823, A549, and A2780)General range of inhibitory concentrations for cell proliferation.[3]

Signaling Pathways

Recent research has elucidated a specific signaling pathway initiated by the interaction of this compound with the α1 subunit of Na+-K+-ATPase (ATP1A1) in the context of cancer therapy. This pathway ultimately leads to the induction of ferroptosis, a form of programmed cell death.

Periplocymarin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase (ATP1A1) This compound->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation YAP_TAZ YAP/TAZ Src->YAP_TAZ Phosphorylation pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ TFRC TFRC Gene pYAP_TAZ->TFRC Increased Transcription TFRC_protein TFRC Protein TFRC->TFRC_protein Ferroptosis Ferroptosis TFRC_protein->Ferroptosis

Caption: this compound-induced ferroptosis signaling pathway.

Pathway Description:

  • Inhibition of Na+-K+-ATPase: this compound binds to the α1 subunit of the Na+-K+-ATPase (ATP1A1) on the cell membrane, inhibiting its pumping activity.

  • Activation of Src: This inhibition leads to the activation of the non-receptor tyrosine kinase, Src.

  • Phosphorylation of YAP/TAZ: Activated Src then phosphorylates the transcriptional co-activators YAP and TAZ.

  • Nuclear Translocation: Phosphorylation of YAP/TAZ promotes their translocation from the cytoplasm into the nucleus.

  • TFRC Transcription: In the nucleus, phosphorylated YAP/TAZ act as transcription factors, binding to the promoter of the Transferrin Receptor (TFRC) gene and increasing its transcription.

  • Induction of Ferroptosis: The resulting increase in TFRC protein expression leads to an iron-dependent form of programmed cell death known as ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Na+-K+-ATPase.

Na+-K+-ATPase Activity Assay (Phosphate Detection Method)

This assay determines the inhibitory effect of this compound on the enzymatic activity of Na+-K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow Diagram:

ATPase_Assay_Workflow start Start prepare_enzyme Prepare purified Na+/K+-ATPase (e.g., from porcine cerebral cortex) start->prepare_enzyme prepare_reagents Prepare reaction buffer, ATP solution, and this compound solutions of varying concentrations prepare_enzyme->prepare_reagents incubate Incubate enzyme with this compound (or vehicle control) prepare_reagents->incubate start_reaction Initiate reaction by adding ATP incubate->start_reaction stop_reaction Stop reaction after a defined time (e.g., with SDS or acid) start_reaction->stop_reaction measure_pi Measure inorganic phosphate (Pi) released (e.g., colorimetric method) stop_reaction->measure_pi calculate_inhibition Calculate % inhibition and determine IC50 measure_pi->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Na+-K+-ATPase activity assay.

Detailed Protocol:

  • Enzyme Preparation:

    • Obtain purified Na+-K+-ATPase from a commercial source (e.g., porcine cerebral cortex) or purify from tissue homogenates using established protocols.

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

  • Reagent Preparation:

    • Reaction Buffer: Prepare a buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl, pH 7.4).

    • ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0.

    • This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) to cover a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the prepared this compound dilutions to the test wells. Add solvent alone to the control wells.

    • Add the purified Na+-K+-ATPase to all wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the ATP solution to all wells.

    • Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing sodium dodecyl sulfate (SDS) or trichloroacetic acid (TCA)).

  • Phosphate Detection:

    • Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).

    • Incubate to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme or ATP).

    • Calculate the percentage of Na+-K+-ATPase inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Src Phosphorylation

This method is used to detect the phosphorylation of Src kinase as a downstream event of this compound-mediated Na+-K+-ATPase inhibition.

Workflow Diagram:

Western_Blot_Workflow start Start cell_culture Culture cells (e.g., gastric cancer cells) start->cell_culture treat_cells Treat cells with this compound (and controls) cell_culture->treat_cells lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells protein_quant Quantify protein concentration lyse_cells->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-p-Src and anti-total-Src) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of Src phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., gastric cancer cells) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Src and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated Src to total Src to determine the change in Src activation upon this compound treatment.

Immunofluorescence for YAP/TAZ Nuclear Translocation

This technique is used to visualize the subcellular localization of YAP and TAZ and to determine if this compound induces their translocation to the nucleus.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound and a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block the cells with a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.

    • Incubate the cells with a primary antibody against YAP or TAZ.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the subcellular localization of YAP/TAZ. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified to assess translocation.

Conclusion

This compound's interaction with Na+-K+-ATPase is a multifaceted process with significant therapeutic implications. Its potent inhibition of the pump, supported by binding energy calculations, triggers downstream signaling cascades that can be harnessed for various medical applications, including cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's action and to explore its full therapeutic potential. Future studies focusing on determining the precise inhibitory constants (IC50, Ki) for this compound on different Na+-K+-ATPase isoforms will be crucial for a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to Periplocymarin: Discovery, Historical Context, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin, a cardiac glycoside of the alpha-cardiac glycoside class, has garnered significant scientific interest for its potent biological activities, including cardiotonic and anticancer effects. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanisms of action.

Discovery and Historical Context

This compound is a naturally occurring compound isolated from Periploca sepium, a plant belonging to the Apocynaceae family. The dried root bark of this plant, known as Cortex Periplocae, has a long history of use in traditional Chinese medicine.[1][2] Historically, Cortex Periplocae has been utilized for the treatment of various ailments, most notably rheumatoid arthritis and to strengthen bones and tendons.[1][3][4]

The discovery of this compound is intrinsically linked to the phytochemical investigation of Cortex Periplocae. It was identified as one of the main active components of the plant, alongside its parent compound, periplocin.[5] this compound is a secondary alpha cardiac glycoside, which is formed by the removal of a glucose molecule from periplocin.[5] Its basic chemical structure consists of a steroid core, known as periplogenin, attached to a sugar moiety.[5]

Physicochemical Properties

While detailed physicochemical data from the initial searches is limited, this compound is characterized as a cardiac glycoside with a steroid core and an unsaturated five-membered lactone ring structure, typical of this class of compounds.[5]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cardiotonic and anticancer properties being the most extensively studied.

Cardiotonic Effects

This compound demonstrates a positive inotropic effect on the heart, meaning it increases the force of myocardial contraction.[6][7] This action is attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiomyocytes.[6][7] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[6][7] The elevated intracellular calcium concentration enhances the contractility of the heart muscle, leading to an increased ejection fraction.[6][7]

A study involving the intravenous administration of this compound (5 mg/kg) in anesthetized mice showed a significant increase in the mean arterial pressure and ejection fraction without altering the heart rate.[6][7]

Table 1: Cardiotonic Effects of this compound

Parameter MeasuredAnimal ModelDosageEffectReference
Mean Arterial PressureAnesthetized C57BL/6 mice5 mg/kg (intravenous)Immediate increase[6][7]
Ejection FractionAnesthetized C57BL/6 mice5 mg/kg (intravenous)Significant increase[6][7]
Heart RateAnesthetized C57BL/6 mice5 mg/kg (intravenous)No significant change[6][7]
Anticancer Activity

This compound has shown promising anticancer activity, particularly against colorectal cancer cells.[8][9] Its mechanism of action in cancer involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9][10]

Studies have indicated that this compound can modulate key signaling pathways involved in cancer progression, including the PI3K/AKT and p53 signaling pathways.[5][10][11] By impairing the PI3K/AKT pathway, this compound promotes apoptosis in colorectal cancer cells.[10] It has also been shown to induce G0/G1 cell cycle arrest by increasing the expression of the p21 protein, a cyclin-dependent kinase inhibitor.[11][12]

Table 2: In Vitro Anticancer Activity of this compound against Colorectal Cancer Cell Lines

Cell LineIC50 (24h)Reference
HCT 11635.74 ± 8.20 ng/ml[8]
RKO45.60 ± 6.30 ng/ml[8]
HT-2972.49 ± 5.69 ng/ml[8]
SW480112.94 ± 3.12 ng/ml[8]

Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells

Cell LineTreatment ConcentrationEffect on Cell CycleReference
HCT 11650 ng/mlIncreased percentage of cells in G0/G1 phase, decreased percentage in S phase[10]
RKO50 ng/mlIncreased percentage of cells in G0/G1 phase, decreased percentage in S phase[10]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Periplocymarin_Cardiotonic_Action This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Contraction ↑ Myocardial Contractility Ca_in->Contraction EF ↑ Ejection Fraction Contraction->EF

Caption: Cardiotonic mechanism of this compound.

Periplocymarin_Anticancer_PI3K_AKT This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces (via PI3K/AKT inhibition) AKT AKT PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition Promotes Apoptosis_Inhibition->Apoptosis Inhibits

Caption: this compound's induction of apoptosis via the PI3K/AKT pathway.

Periplocymarin_Anticancer_p53_p21 This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits Arrest G0/G1 Arrest p21->Arrest Induces CellCycle Cell Cycle Progression (G1 to S phase) CDK->CellCycle Promotes CDK->Arrest

Caption: this compound's induction of cell cycle arrest via the p53/p21 pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning this compound.

Extraction and Isolation of this compound (General Method)
  • Plant Material: Dried and powdered root bark of Periploca sepium (Cortex Periplocae).

  • Extraction: The powdered plant material is typically extracted with a solvent such as methanol or ethanol using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The active fraction (often the ethyl acetate or n-butanol fraction for cardiac glycosides) is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[13][14][15]

Cell Viability Assay (CCK-8 Assay)
  • Cell Culture: Colorectal cancer cells (e.g., HCT 116, RKO) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 ng/ml) for 24 or 48 hours.[16] A vehicle control (e.g., DMSO) is also included.[16]

  • Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.

  • Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Na+/K+-ATPase Inhibition Assay (Generalized Protocol)
  • Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be prepared from tissues with high expression, such as pig gastric microsomes or rabbit kidneys.[17][18]

  • Assay Buffer: An appropriate assay buffer is prepared containing Tris-HCl, MgCl2, KCl, and ATP.[18]

  • Inhibition Assay: The enzyme preparation is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of ATP.[19]

  • Phosphate Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green procedure.[18]

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the control (no inhibitor). The IC50 value can then be determined.

Conclusion

This compound, a cardiac glycoside from the traditional medicinal plant Periploca sepium, demonstrates significant potential as a therapeutic agent. Its well-characterized cardiotonic effects, mediated through the inhibition of Na+/K+-ATPase, and its promising anticancer activities, involving the modulation of critical signaling pathways like PI3K/AKT and p53, make it a compelling candidate for further drug development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this natural compound. Further investigation into its pharmacokinetics, in vivo efficacy in various disease models, and safety profile is warranted to advance this compound towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Periplocymarin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Periplocymarin is a cardiac glycoside that has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The described methodology is based on established principles for the analysis of cardiac glycosides.

Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) is employed for the separation. The quantification is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption, typically around 220 nm for cardiac glycosides. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a this compound reference standard.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol will vary depending on the matrix. Below are general guidelines for plant extracts and plasma samples.

1.1. Plant Material (e.g., from Periploca sepium)

  • Extraction:

    • Weigh accurately about 1.0 g of the dried and powdered plant material.

    • Transfer to a suitable flask and add 25 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL) for HPLC analysis.

  • Purification (Optional, if matrix interference is high):

    • The reconstituted extract can be further purified using Solid Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute this compound with a higher concentration of the organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Final Preparation:

    • Filter the final reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.

1.2. Plasma Samples

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 1 mL of ethyl acetate.[1]

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Final Preparation:

    • Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient program is as follows:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

3. Standard Solution Preparation

  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Data Analysis and Quantification

  • Inject the standard solutions and the prepared samples into the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Periplocymrimin in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Chromatographic and Method Validation Parameters for this compound Quantification

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification, based on typical values for cardiac glycoside analysis.

ParameterSpecification
Chromatography
Retention Time (approx.)15 - 20 min (dependent on the exact gradient and column)
Tailing Factor≤ 1.5
Theoretical Plates> 2000
Method Validation
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 5%
Accuracy (% Recovery)95 - 105%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL (A lower limit of quantification of 1 ng/mL has been reported for UPLC-MS/MS methods[1])

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant Plant Material extraction Solvent Extraction plant->extraction plasma Plasma Sample protein_precip Protein Precipitation plasma->protein_precip purification SPE Purification (Optional) extraction->purification l_l_extraction Liquid-Liquid Extraction protein_precip->l_l_extraction filtration 0.45 µm Filtration l_l_extraction->filtration purification->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship This compound This compound sample_matrix Sample Matrix (Plant or Plasma) This compound->sample_matrix is present in separation Separation This compound->separation is separated by hplc_system HPLC System sample_matrix->hplc_system is introduced into c18_column C18 Column mobile_phase Mobile Phase (Water/Acetonitrile Gradient) uv_detector UV Detector c18_column->separation mobile_phase->separation quantification Quantification uv_detector->quantification enables separation->uv_detector is detected by

Caption: Logical relationship of components in HPLC analysis.

References

Standardized Cell Culture Assays for Periplocymarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for standardized cell culture assays to evaluate the biological activity of Periplocymarin, a cardiac glycoside with potent anti-cancer properties. The following sections offer step-by-step instructions for assessing cell viability, apoptosis, and cell cycle distribution, as well as the underlying signaling pathways affected by this compound treatment.

Overview of this compound's Biological Activity

This compound is a natural compound isolated from Periploca sepium that has demonstrated significant anti-tumor effects in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[1] Key signaling pathways modulated by this compound include the PI3K/AKT and JAK2/STAT3 pathways.[1][2] Additionally, as a cardiac glycoside, it is known to target the Na+/K+-ATPase pump.[3]

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of this compound on cancer cells, the Cell Counting Kit-8 (CCK-8) assay is a reliable and sensitive method. This colorimetric assay measures the activity of dehydrogenases in viable cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24h treatment)
Cell LineCancer TypeIC50 (ng/mL)
HCT 116Colorectal Carcinoma35.74 ± 8.20
RKOColorectal Carcinoma45.60 ± 6.30
HT-29Colorectal Adenocarcinoma72.49 ± 5.69
SW480Colorectal Adenocarcinoma112.94 ± 3.12
PC3Prostate Adenocarcinoma-
U937Histiocytic Lymphoma-
HCT-8Ileocecal Adenocarcinoma-
Bel-7402Hepatocellular Carcinoma-
BGC823Gastric Carcinoma-
A549Lung Carcinoma-
A2780Ovarian Carcinoma-
Note: IC50 values for PC3 and other cell lines are reported in the range of 0.02–0.29 mM.[1] Further dose-response experiments are recommended to establish precise IC50 values in ng/mL.
Protocol 1: CCK-8 Cell Viability Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (PPM), dissolved in DMSO and diluted in culture medium to desired concentrations

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 ng/mL) for 24 or 48 hours.[1] Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 10 µL of CCK-8 solution to each well.[4][5]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[4][5]

  • Calculate the cell viability rate using the following formula: Cell Viability (%) = (As - Ab) / (Ac - Ab) × 100 Where As is the absorbance of the experimental group, Ac is the absorbance of the negative control group, and Ab is the absorbance of the blank group.[1]

Workflow for CCK-8 Assay

G cluster_0 Cell Seeding and Treatment cluster_1 CCK-8 Assay cluster_2 Data Analysis seed Seed 1x10^4 cells/well in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24h or 48h treat->incubate2 add_cck8 Add 10µL CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h at 37°C add_cck8->incubate3 measure Measure absorbance at 450nm incubate3->measure calculate Calculate cell viability and IC50 measure->calculate G PPM This compound Bcl2 Bcl-2 (Anti-apoptotic) PPM->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PPM->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G PPM This compound p21 p21 PPM->p21 Upregulates CyclinD1_CDK46 Cyclin D1/CDK4/6 PPM->CyclinD1_CDK46 Downregulates p21->CyclinD1_CDK46 Inhibits G1_S G1/S Transition CyclinD1_CDK46->G1_S Promotes G PPM This compound IRS1 IRS1 PPM->IRS1 Inhibits PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes

References

Application of Periplocymarin in Treating Colorectal Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin (PPM), a cardiac glycoside extracted from the dry root of Periploca sepium, has emerged as a promising natural compound with potent anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the context of colorectal cancer (CRC). The information compiled herein is based on published scientific literature and aims to facilitate further research and development of this compound as a potential therapeutic agent against CRC.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-cancer effects on colorectal cancer cells is through the impairment of the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for tumor cell proliferation, survival, and growth. This compound has been shown to downregulate the expression of Insulin Receptor Substrate 1 (IRS1), leading to a reduction in the phosphorylation of PI3K and AKT. This disruption of the PI3K/AKT pathway subsequently triggers a cascade of events that culminate in apoptosis and cell cycle arrest in colorectal cancer cells.[1]

Secondary mechanisms of action for cardiac glycosides like this compound include the inhibition of the Na+/K+-ATPase pump and the induction of autophagy.[3][4][5] Inhibition of Na+/K+-ATPase can lead to increased intracellular calcium levels, which can trigger apoptotic pathways.[5] The interplay between autophagy and apoptosis in cancer cells treated with cardiac glycosides is complex; autophagy can initially be a protective mechanism for the cancer cells, but excessive autophagy can also lead to cell death.[3][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound against Colorectal Cancer Cell Lines
Cell LineIC50 (ng/mL) at 24hKey FindingsReference
HCT 11635.74 ± 8.20Inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest.[1]
RKO45.60 ± 6.30Inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest.[1]
HT-2972.49 ± 5.69Dose and time-dependent inhibition of cell viability.[1]
SW480112.94 ± 3.12Dose and time-dependent inhibition of cell viability.[1]
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cells (HCT 116 and RKO)
ParameterTreatment Concentration (ng/mL)ObservationReference
Apoptosis 0, 12.5, 25, 50, 100Dose-dependent increase in the apoptotic ratio.[1]
Cell Cycle 0, 12.5, 25, 50, 100Dose-dependent increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase.[1][6]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor IRS1 IRS1 Receptor->IRS1 Activates This compound This compound This compound->IRS1 Inhibits PI3K PI3K IRS1->PI3K Activates IRS1->PI3K pPI3K p-PI3K (Active) PI3K->pPI3K PI3K->pPI3K AKT AKT pPI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT AKT->pAKT Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Activates Survivin Survivin pAKT->Survivin Activates CyclinD1 Cyclin D1 pAKT->CyclinD1 Activates p21 p21 pAKT->p21 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Cleaved Caspase-9 Bax->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Survivin->Apoptosis Inhibits CellCycleArrest G0/G1 Phase Cell Cycle Arrest CyclinD1->CellCycleArrest Promotes Progression p21->CellCycleArrest Induces

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis SeedCells Seed CRC Cells (e.g., HCT 116, RKO) in 96-well plates TreatCells Treat with this compound (0-100 ng/mL) for 24h or 48h SeedCells->TreatCells Viability Cell Viability (CCK-8 Assay) TreatCells->Viability Apoptosis Apoptosis (Flow Cytometry, TUNEL Assay) TreatCells->Apoptosis CellCycle Cell Cycle (Flow Cytometry) TreatCells->CellCycle WesternBlot Protein Expression (Western Blot) TreatCells->WesternBlot IC50 Calculate IC50 Values Viability->IC50 ApoptosisRate Quantify Apoptotic Cells Apoptosis->ApoptosisRate CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Quantify Protein Levels WesternBlot->ProteinLevels

References

Application Notes and Protocols for Utilizing Periplocymarin in Murine Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periplocymarin is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart failure and atrial fibrillation.[1][2] Like other cardiac glycosides such as digoxin, this compound's primary mechanism involves the inhibition of the Na+/K+-ATPase enzyme, leading to beneficial effects on cardiac contractility.[2][3] Recent studies have highlighted its potential in various murine models of cardiac disease, including doxorubicin-induced cardiotoxicity, isoproterenol-induced fibrosis, and pressure-overload hypertrophy.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for researchers aiming to investigate the therapeutic potential of this compound in preclinical murine models of heart failure.

Mechanism of Action

This compound exerts its cardiotonic effects through multiple signaling pathways. The primary and most well-understood mechanism is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3][7]

  • Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump on the cardiomyocyte membrane.[7] This inhibition leads to an increase in the intracellular sodium concentration.[1]

  • Increased Intracellular Calcium: The elevated intracellular sodium alters the electrochemical gradient, causing the Na+/Ca2+ exchanger to work in reverse, which decreases the extrusion of calcium ions (Ca2+) and increases their influx.[1]

  • Enhanced Contractility: The resulting increase in intracellular Ca2+ concentration enhances the storage of Ca2+ in the sarcoplasmic reticulum.[3] This leads to a greater release of Ca2+ during each action potential, which strengthens myocardial contractility (positive inotropic effect).[1][3]

Beyond this primary pathway, research suggests this compound may also alleviate pathological cardiac remodeling by:

  • Inhibiting the JAK2/STAT3 Signaling Pathway: In a mouse model of transverse aortic constriction (TAC), this compound was shown to reverse cardiac hypertrophy by inhibiting the activation of the JAK2/STAT3 pathway.[5][8]

  • Attenuating Myocardial Fibrosis: In an isoproterenol-induced model, this compound reduced the excessive deposition of the extracellular matrix and suppressed the expression of fibrosis-related genes.[6]

  • Preventing Ceramide Accumulation: In a doxorubicin-induced heart failure model, this compound administration improved cardiac function and suppressed the accumulation of ceramides, which are bioactive lipids involved in cardiomyocyte apoptosis.[4][9]

Periplocymarin_Signaling PM This compound NKA Na+/K+-ATPase PM->NKA Inhibits JAK2 JAK2/STAT3 Pathway PM->JAK2 Inhibits Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Leads to Contractility ↑ Myocardial Contractility Ca_in->Contractility Enhances Hypertrophy ↓ Pathological Hypertrophy JAK2->Hypertrophy Reduces

Caption: Signaling pathways of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key cardiac parameters in different murine models of heart failure.

Table 1: Effect of this compound on Doxorubicin (DOX)-Induced Cardiotoxicity [4]

ParameterControl GroupDOX GroupDOX + this compound Group
Ejection Fraction (EF%)75.3 ± 3.548.2 ± 4.169.8 ± 5.2
Fractional Shortening (FS%)45.1 ± 2.825.6 ± 3.340.7 ± 4.6
LVAW;d (mm)0.85 ± 0.040.61 ± 0.030.79 ± 0.05
LVPW;d (mm)0.83 ± 0.050.63 ± 0.040.78 ± 0.06
LVAW;d: Left Ventricular Anterior Wall thickness, diastole; LVPW;d: Left Ventricular Posterior Wall thickness, diastole.

Table 2: Effect of this compound on Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy [5]

ParameterSham GroupTAC GroupTAC + this compound Group
HW/BW (mg/g)4.1 ± 0.26.8 ± 0.45.2 ± 0.3
HW/TL (mg/mm)5.9 ± 0.39.7 ± 0.67.5 ± 0.5
LVEF (%)78.5 ± 2.155.3 ± 3.470.1 ± 2.8
LVFS (%)48.2 ± 1.929.8 ± 2.541.5 ± 2.2
HW/BW: Heart Weight to Body Weight ratio; HW/TL: Heart Weight to Tibial Length ratio.

Table 3: Effect of this compound on Isoproterenol (ISO)-Induced Myocardial Fibrosis [6]

ParameterControl GroupISO GroupISO + this compound Group
E/A Ratio1.8 ± 0.11.1 ± 0.21.6 ± 0.1
Collagen I (relative expression)BaselineIncreasedReduced vs. ISO
Collagen III (relative expression)BaselineIncreasedReduced vs. ISO
α-SMA (relative expression)BaselineIncreasedReduced vs. ISO
E/A Ratio: Early-to-atrial wave ratio, a measure of diastolic function. α-SMA: Alpha-smooth muscle actin.

Experimental Workflow

A typical experimental workflow for evaluating this compound in a murine heart failure model involves several key stages, from induction of the disease to final endpoint analysis.

Experimental_Workflow cluster_treat A Acclimatization & Baseline Assessment (Echocardiography) B Induction of Heart Failure (e.g., TAC, ISO, DOX) A->B C Randomization into Groups B->C D1 Vehicle Control Group C->D1 D2 This compound Group(s) (Varying Doses) C->D2 E Treatment Period (e.g., 1-4 weeks) D1->E D2->E F Endpoint Assessment E->F G Cardiac Function (Echo) Tissue Harvesting Histology & Molecular Analysis F->G

Caption: General experimental workflow for preclinical studies.

Detailed Experimental Protocols

Protocol 1: Induction of Heart Failure in Murine Models

Researchers can choose from several established models to induce heart failure. The choice depends on the specific aspect of heart failure pathophysiology being investigated.

A. Transverse Aortic Constriction (TAC) for Pressure-Overload Failure [10][11]

  • Animals: Use male C57BL/6J mice, 8-10 weeks old.

  • Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% for maintenance).

  • Surgical Procedure:

    • Place the mouse in a supine position and perform a midline sternotomy to expose the aortic arch.

    • Carefully isolate the transverse aorta between the brachiocephalic and left common carotid arteries.

    • Pass a 6-0 silk suture underneath the aorta.

    • Place a 27-gauge needle adjacent to the aorta.

    • Tightly tie the suture around both the aorta and the needle.

    • Promptly remove the needle to create a constriction of a defined diameter.

    • Close the chest and skin with appropriate sutures.

    • For sham-operated controls, perform the same procedure but remove the suture without tying.

  • Post-operative Care: Administer analgesics (e.g., Carprofen, 5 mg/kg, s.c.) and monitor the animal's recovery. Heart failure typically develops over 4-8 weeks.[12]

B. Isoproterenol (ISO) for Beta-Adrenergic Overstimulation-Induced Fibrosis & Hypertrophy [13][14]

  • Animals: Use male C57BL/6 mice, 9-12 weeks old.

  • Pump Preparation:

    • Under sterile conditions, fill Alzet osmotic minipumps (e.g., Model 1004) with an isoproterenol solution (e.g., to deliver 30 mg/kg/day).[13][15] The vehicle is typically sterile 0.9% saline.

  • Surgical Implantation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a small subcutaneous incision on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic pump into the pocket, delivery portal first.

    • Close the incision with wound clips or sutures.

  • Duration: The model develops over 1-4 weeks, leading to cardiac fibrosis and hypertrophy.[14]

C. Doxorubicin (DOX) for Chemotherapy-Induced Cardiotoxicity [4]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Dosing Regimen: Administer Doxorubicin via intraperitoneal (IP) injection. A common cumulative dose is 15-20 mg/kg, often given in multiple lower doses (e.g., 5 mg/kg once a week for 3-4 weeks) to reduce acute toxicity.

  • Control: The control group receives IP injections of sterile saline on the same schedule.

  • Development: Cardiac dysfunction, characterized by reduced ejection fraction and apoptosis, is typically evident 1-2 weeks after the final dose.[4]

Protocol 2: Administration of this compound

This compound can be administered through various routes, with intraperitoneal injection being common in published studies.

  • Preparation: Dissolve this compound in a suitable vehicle. A common vehicle is saline containing a small percentage of DMSO and Tween 80 to aid solubility. Ensure the final concentration of DMSO is non-toxic.

  • Dosage: Based on existing literature, a dose of 5 mg/kg/day has been shown to be effective in mitigating ISO-induced myocardial fibrosis.[6] Dose-response studies may be necessary to determine the optimal dose for other models.

  • Administration (Intraperitoneal Injection): [16][17]

    • Restrain the mouse securely.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[16]

    • Insert a 25-27 gauge needle at a 30-40° angle with the bevel up.

    • Aspirate gently to ensure the needle has not entered the bladder or an intestine.

    • Inject the calculated volume (typically not exceeding 10 ml/kg).[17]

  • Frequency: Administer daily or as determined by the experimental design, starting either before (pre-treatment) or after the induction of heart failure.

Protocol 3: Assessment of Cardiac Function (Echocardiography) [18][19]

Echocardiography is a non-invasive method to longitudinally assess cardiac function in mice.[18][20]

  • Preparation: Anesthetize the mouse with a low dose of isoflurane (1-1.5%) to minimize cardiac depression.[13] Maintain body temperature using a heating pad. Remove chest fur with a depilatory cream for better probe contact.

  • Imaging:

    • Use a high-frequency ultrasound system designed for small animals (e.g., VisualSonics Vevo 2100 with a 30-MHz probe).[21]

    • Obtain standard views, primarily the parasternal long-axis (PLAX) and short-axis (PSAX) views.[18]

  • Measurements (M-Mode): From the PSAX view at the level of the papillary muscles, acquire an M-mode tracing.

    • Measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s).

    • Measure the left ventricular anterior and posterior wall thickness during diastole (LVAW;d, LVPW;d).

  • Calculations: Use the measured dimensions to calculate key functional parameters:

    • Fractional Shortening (FS%): [(LVID;d - LVID;s) / LVID;d] x 100

    • Ejection Fraction (EF%): [((LVID;d)³ - (LVID;s)³) / (LVID;d)³] x 100 (using the Teichholz formula or similar)

  • Doppler Imaging: Use pulsed-wave Doppler at the mitral valve inflow to assess diastolic function by measuring the E/A ratio.

Protocol 4: Histological Analysis of Cardiac Fibrosis [22][23]

Histological staining is the gold standard for visualizing and quantifying cardiac fibrosis.

  • Tissue Harvesting: At the experimental endpoint, euthanize the mice and excise the hearts.

  • Fixation: Arrest the hearts in diastole by perfusing with a potassium chloride solution. Fix the heart tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Sectioning: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 4-5 µm thick sections.

  • Staining:

    • Masson's Trichrome Stain: This stain differentiates collagen from muscle tissue. Collagen fibers will stain blue, nuclei will stain black, and myocardium will stain red.[6]

    • Picrosirius Red Stain: This stain is more specific for collagen and, when viewed under polarized light, can distinguish between different collagen types. Collagen fibers will appear bright red or yellow against a dark background.[24]

  • Quantification:

    • Capture digital images of the stained heart sections at a consistent magnification.

    • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

    • Calculate the fibrosis percentage as: (Total Collagen-Stained Area / Total Tissue Area) x 100. Analyze multiple fields of view per heart to ensure representative sampling.

References

Revolutionizing Periplocymarin Delivery: Prodrug Strategies for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periplocymarin, a potent cardiac glycoside extracted from plants of the Periploca genus, has garnered significant interest for its therapeutic potential, particularly in oncology.[1][2] However, its clinical translation is hampered by significant challenges, including cardiotoxicity and rapid metabolism, which contribute to a narrow therapeutic index and likely poor oral bioavailability.[3][4] While studies indicate that this compound is highly permeable, its susceptibility to rapid metabolism necessitates innovative formulation strategies to enhance its systemic exposure and therapeutic efficacy.[1][5]

This document provides detailed application notes and protocols for the design and evaluation of this compound prodrugs. The primary objective of these strategies is to transiently modify the molecular structure of this compound to improve its pharmacokinetic profile. Two primary techniques are explored: esterification with fatty acids to increase lipophilicity and facilitate formulation in lipid-based delivery systems, and acetylation to mask polar hydroxyl groups.

Prodrug Strategies for this compound

The fundamental principle of a prodrug is to chemically modify a bioactive compound into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes. For this compound, the hydroxyl groups on the steroid core and the sugar moiety are prime targets for chemical modification.

Fatty Acid Esterification

Creating an ester linkage between this compound and a fatty acid, such as linoleic acid, can significantly increase the lipophilicity of the molecule. This modification offers several advantages:

  • Enhanced Membrane Permeability: Increased lipophilicity can improve passive diffusion across the intestinal membrane.

  • Protection from Metabolism: The ester bond can shield the molecule from premature metabolism by first-pass enzymes.

  • Suitability for Lipid-Based Formulations: The lipophilic nature of the prodrug makes it an excellent candidate for incorporation into lipid-based delivery systems like liposomes, which can further protect the drug from degradation and control its release.

A notable example is the synthesis of a this compound-linoleic acid conjugate, which has been successfully formulated into PEGylated liposomes, demonstrating improved cellular uptake and bioavailability.[3][4]

Acetylation

Acetylation is a common and straightforward method to mask polar hydroxyl groups, thereby increasing a molecule's lipophilicity and potentially its ability to cross biological membranes. This strategy has been successfully applied to other cardiac glycosides, such as the development of penta-acetyl-gitoxin, to improve enteral absorption. By acetylating the hydroxyl groups of this compound, it is hypothesized that its oral absorption can be similarly enhanced.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical properties of this compound and its prodrugs, along with pharmacokinetic data from preclinical studies.

Table 1: Physicochemical Properties of this compound and Prodrug Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Solubility
This compoundC30H46O8534.69Soluble in DMSO
This compound-Linoleic Acid Ester (Predicted)C48H76O9805.12Predicted to be highly soluble in lipids and organic solvents
Acetyl-Periplocymarin (Predicted)C32H48O9576.72Predicted to have increased solubility in organic solvents compared to this compound

Table 2: Pharmacokinetic Parameters of this compound and a Prodrug Formulation in Rats (Intravenous Administration)

FormulationCmax (µg/mL)AUC (0-t) (µg/mL*h)t1/2 (h)
This compound (PPM) Solution1.85 ± 0.211.32 ± 0.150.89 ± 0.11
This compound-Linoleic Acid Self-Assembling Nano-Prodrug (PL-SNP)1.23 ± 0.141.05 ± 0.120.45 ± 0.05
This compound-Linoleic Acid PEGylated Liposome (PL-Lip)0.98 ± 0.112.58 ± 0.301.55 ± 0.18

Experimental Protocols

The following section provides detailed protocols for the synthesis and evaluation of this compound prodrugs.

Protocol 1: Synthesis of this compound-Linoleic Acid Ester Prodrug

This protocol is based on the direct esterification method.

Materials:

  • This compound

  • Linoleic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1 equivalent) and linoleic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound-linoleic acid ester.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Formulation of this compound-Linoleic Acid Prodrug in PEGylated Liposomes

This protocol is based on the thin-film hydration method.[3]

Materials:

  • This compound-linoleic acid prodrug

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the this compound-linoleic acid prodrug, DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:DSPE-PEG2000, with the prodrug incorporated at a desired concentration.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Characterize the resulting PEGylated liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: In Vitro Evaluation of this compound Prodrugs

This protocol uses a dialysis method to assess the release of this compound from the liposomal formulation.

Materials:

  • Prodrug-loaded liposomes

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH)

  • Esterase solution (e.g., porcine liver esterase)

Procedure:

  • Place a known concentration of the prodrug-loaded liposome suspension into a dialysis bag.

  • Place the sealed dialysis bag into a larger vessel containing release medium (PBS at pH 7.4 or 5.5, with or without esterase).

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of the released prodrug and parent drug (this compound) in the aliquots using a validated HPLC method.

This protocol determines the cytotoxicity of the prodrugs against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, RKO for colorectal cancer)[6]

  • Cell culture medium and supplements

  • This compound, prodrugs, and prodrug-loaded liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, the prodrug, and the liposomal formulation for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of this compound prodrugs.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight with free access to water before the experiment.

  • Divide the rats into groups for intravenous (IV) and oral (PO) administration.

  • For the IV group, administer the test compound (e.g., this compound solution or prodrug formulation) via the tail vein at a specific dose.

  • For the PO group, administer the test compound via oral gavage.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract the drug from the plasma samples and analyze the concentration of this compound and/or the prodrug using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway: Mechanism of Action of Cardiac Glycosides

Periplocymarin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular Na+ K_ion K+ NaK_ATPase->K_ion Decreased Intracellular K+ Na_Ca_Exchanger Na+/Ca2+ Exchanger Na_ion->Na_Ca_Exchanger Ca_ion Ca2+ Downstream_Effects Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) Ca_ion->Downstream_Effects Na_Ca_Exchanger->Ca_ion Increased Intracellular Ca2+

Figure 1. Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Experimental Workflow: Prodrug Synthesis and Evaluation

Prodrug_Workflow cluster_synthesis Prodrug Synthesis cluster_formulation Formulation cluster_evaluation Evaluation Start This compound Esterification Fatty Acid Esterification Start->Esterification Acetylation Acetylation Start->Acetylation Prodrug This compound Prodrug Esterification->Prodrug Acetylation->Prodrug Purification Purification & Characterization Prodrug->Purification Liposome PEGylated Liposome Formulation Purification->Liposome InVitro In Vitro Studies (Release, Stability, Cytotoxicity) Purification->InVitro Liposome->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Figure 2. General workflow for this compound prodrug development.

Conclusion

The development of this compound prodrugs through techniques such as fatty acid esterification and acetylation presents a promising avenue to overcome the challenges of cardiotoxicity and rapid metabolism. When combined with advanced drug delivery systems like PEGylated liposomes, these prodrugs have the potential to significantly enhance the bioavailability and therapeutic index of this compound. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel this compound prodrugs, ultimately facilitating their translation into effective clinical candidates.

References

Application Notes and Protocols for In-Vivo Experimental Design of Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin is a naturally occurring cardiac glycoside isolated from plants of the Periploca genus.[1][2] Traditionally used in some folk medicines, it is now gaining scientific interest for its potent biological activities. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, leading to its cardiotonic effects.[1][3][4][5] Beyond its effects on the heart, recent research has highlighted this compound's significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][6][7]

These dual activities position this compound as a compelling candidate for drug development, potentially for both cardiovascular conditions and oncology. However, the therapeutic window for cardiac glycosides is typically narrow, necessitating carefully designed in-vivo studies to evaluate efficacy, toxicity, and pharmacokinetics. These application notes provide detailed protocols for the preclinical in-vivo evaluation of this compound.

Mechanism of Action

This compound exerts its effects through two primary, interconnected pathways:

  • Cardiotonic Effects: The principal mechanism is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances myocardial contractility, producing a positive inotropic effect.[1][3][4][5]

  • Anti-Cancer Effects: In cancer cells, the disruption of ion homeostasis by Na+/K+-ATPase inhibition triggers several downstream signaling cascades. This compound has been shown to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways, including the PI3K/AKT, p53, and retinoblastoma (Rb) pathways.[2][6][8][9][10] This leads to the activation of caspases and cell cycle inhibitors like p21, ultimately resulting in cancer cell death.[2][6]

Below is a diagram illustrating the proposed signaling pathway for this compound's anti-cancer activity.

Periplocymarin_Signaling PPM This compound NaK_ATPase Na+/K+-ATPase PPM->NaK_ATPase inhibits PI3K PI3K NaK_ATPase->PI3K inhibits AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates p21 p21 AKT->p21 inhibits Caspases Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces CyclinD1 Cyclin D1 p21->CyclinD1 inhibits CellCycleArrest G0/G1 Arrest CyclinD1->CellCycleArrest promotes progression beyond G1 (inhibition leads to arrest)

This compound's anti-cancer signaling pathway.

Experimental Protocols

A. In-Vivo Efficacy: Cardiotonic Effects

Objective: To evaluate the positive inotropic and pressor effects of this compound in a rodent model.

Animal Model: C57BL/6 mice, male, 8-10 weeks old.[1][3]

Experimental Groups:

  • Group 1: Vehicle Control (e.g., Saline with 5% DMSO)

  • Group 2: this compound (e.g., 5 mg/kg)[1]

  • Group 3: Positive Control (e.g., Digoxin, 5 mg/kg)[1]

Protocol:

  • Animal Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine) to maintain a surgical plane of anesthesia.

  • Surgical Preparation: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Perform a midline cervical incision to expose the external jugular vein for cannulation to allow for intravenous drug administration.

  • Drug Administration: Administer a single bolus of the test article (Vehicle, this compound, or Digoxin) intravenously via the cannulated jugular vein.[1][3]

  • Hemodynamic Monitoring: Continuously monitor Mean Arterial Pressure (MAP) via a carotid artery catheter connected to a pressure transducer.

  • Echocardiography: Perform echocardiography before and after drug administration to assess cardiac function.[1][11]

    • Place the mouse on a heated platform with integrated ECG electrodes.

    • Use a high-frequency ultrasound system with a linear transducer.

    • Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Measure the following parameters: Ejection Fraction (EF%), Fractional Shortening (FS%), Left Ventricular Posterior Wall thickness (LVPW), Left Ventricular Anterior Wall thickness (LVAW), and Left Ventricular (LV) mass.[11][12][13][14][15]

Data Presentation:

GroupDose (mg/kg)Change in MAP (mmHg)EF (%) Pre-treatmentEF (%) Post-treatmentFS (%) Pre-treatmentFS (%) Post-treatment
Vehicle-
This compound5
Digoxin5
B. In-Vivo Efficacy: Anti-Cancer Effects (Xenograft Model)

Objective: To determine the efficacy of this compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.

Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), male or female, 6-8 weeks old.[6][8][16]

Cell Line: Human colorectal carcinoma cells HCT 116.[6]

Experimental Workflow:

Xenograft_Workflow Cell_Culture 1. Cell Culture (HCT 116 cells) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection (5x10^6 cells/mouse) Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth (to ~100-150 mm³) Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (e.g., daily for 14 days) Randomization->Treatment Monitoring 7. Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Analysis (Tumor Weight, Histology, WB) Endpoint->Analysis

Workflow for in-vivo anti-cancer efficacy study.

Protocol:

  • Cell Culture: Culture HCT 116 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.[17]

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[16][17][18][19]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or IV injection) at the predetermined dose and schedule.

  • Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the treatment period. Excise tumors, weigh them, and divide them for histological analysis and western blotting.[20][21][22][23]

  • Apoptosis Detection (TUNEL Assay): Fix a portion of the tumor in 4% paraformaldehyde, embed in paraffin, and section. Perform TUNEL staining on tissue sections according to a standard protocol to detect apoptotic cells.[24][25][26][27][28]

  • Western Blot Analysis: Homogenize a portion of the tumor in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin).[10][29][30][31]

Data Presentation:

GroupDose (mg/kg/day)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition% TUNEL Positive Cellsp-AKT/Total AKT Ratio (Fold Change)
Vehicle-N/A1.0
This compoundX
5-FUY
C. In-Vivo Acute Toxicity Study

Objective: To determine the acute oral toxicity of this compound.

Guidelines: OECD Test Guideline 423 (Acute Toxic Class Method).[2][6][11]

Animal Model: Wistar rats, female, 8-12 weeks old.

Protocol:

  • Animal Preparation: Fast animals overnight prior to dosing.

  • Dosing: Administer this compound by oral gavage in a stepwise procedure starting with a dose of 300 mg/kg (or a lower dose if toxicity is expected). Use three animals per step.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity and any mortalities.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect major organs (heart, liver, spleen, lungs, kidneys) and any tissues with gross lesions, fix in 10% neutral buffered formalin, and process for histopathological examination.[8][32][33][34][35][36]

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Signs of ToxicityGross Necropsy FindingsHistopathological Findings (Heart, Liver, Kidney)
3003
2000 (if applicable)3
D. In-Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animal Model: Sprague-Dawley rats, male, with jugular vein cannulas.

Protocol:

  • Animal Preparation: Fast rats overnight before dosing.

  • Drug Administration:

    • IV Group: Administer this compound as an IV bolus via the jugular vein cannula.

    • Oral Group: Administer this compound by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.[37][38][39][40][41]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[42]

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using appropriate software.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration Oral Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ng·h/mL)
AUC(0-inf) (ng·h/mL)
t1/2 (h)

| Bioavailability (%) | N/A | |

Table 2: Tissue Distribution of this compound in Rats (at selected time points)

Tissue Concentration (ng/g) at 1h Concentration (ng/g) at 4h Concentration (ng/g) at 24h
Heart
Liver
Kidney
Lung
Spleen

| Brain | | | |

References

Application Notes and Protocols: Periplocymarin for Studying Calcium Influx in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periplocymarin, a cardiac glycoside extracted from Periplocae Cortex, has emerged as a valuable tool for investigating calcium dynamics in cardiomyocytes.[1][2][3] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining electrochemical gradients across the cell membrane.[4][5][6] This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration ([Ca2+]i), making this compound a potent positive inotropic agent.[1][7] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying calcium influx in cardiomyocytes.

Mechanism of Action

This compound exerts its effects on cardiomyocytes by binding to and inhibiting the α-subunit of the Na+/K+-ATPase.[1][6] This inhibition disrupts the normal extrusion of intracellular sodium (Na+), leading to its accumulation within the cardiomyocyte.[4][7] The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a sarcolemmal protein that typically expels calcium (Ca2+) from the cell in exchange for Na+ influx.[4][7] With a reduced Na+ gradient, the forward mode of the NCX is inhibited, decreasing Ca2+ efflux and leading to an increase in intracellular Ca2+ levels.[4] This elevation in cytosolic Ca2+ enhances the Ca2+ load of the sarcoplasmic reticulum (SR), resulting in greater Ca2+ release during subsequent action potentials and, consequently, increased myocardial contractility.[4][5]

Data Presentation

The following table summarizes key quantitative data related to the effects of this compound on cardiomyocytes.

ParameterValueCell/System TypeReference
In Vivo Dosage 5 mg/kgC57BL/6 mice[1][3]
In Vitro Concentration 10 µMNeonatal Rat Ventricular Myocytes (NRVMs)[8]
Binding Energy (Na+/K+-ATPase α-1 subunit) -9.28 kcal/molMolecular Docking[1]
IC50 (Cytotoxicity) 84.74 µMH9c2 cells[9]
Effect on Ejection Fraction Significant IncreaseC57BL/6 mice[1][3]
Effect on Intracellular Ca2+ Transient IncreaseNeonatal Rat Ventricular Myocytes (NRVMs)[1][3]

Signaling Pathway

Periplocymarin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion [Na+]i ↑ NaK_ATPase->Na_ion Reduced Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i ↑ NCX->Ca_ion Reduced Ca2+ efflux Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion->SR ↑ SR Ca2+ load Contraction Increased Myocardial Contractility SR->Contraction ↑ Ca2+ release

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation and culture of primary cardiomyocytes from neonatal rats, a common in vitro model for studying cardiac physiology.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.125%)

  • Collagenase Type II

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll gradient (optional, for purification)

  • Culture dishes coated with Matrigel or fibronectin

Procedure:

  • Euthanize neonatal rat pups according to approved animal protocols.

  • Sterilize the chest area with 70% ethanol.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of trypsin and collagenase II at 37°C with gentle agitation. Perform multiple digestion steps, collecting the supernatant each time.

  • Neutralize the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in culture medium. For higher purity, a Percoll gradient centrifugation can be performed to separate cardiomyocytes from fibroblasts.

  • Plate the cardiomyocytes on coated culture dishes. Allow the cells to attach and start contracting, typically within 24-48 hours.

Protocol 2: Measurement of Intracellular Calcium Influx using Fluo-4 AM

This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound.

Materials:

  • Cultured NRVMs (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Tyrode's solution (with and without Ca2+)

  • Fluo-4 AM

  • Pluronic F-127

  • Confocal or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Culture NRVMs on glass-bottom dishes suitable for microscopy.

  • Prepare a Fluo-4 AM loading solution by diluting the stock in Tyrode's solution containing Pluronic F-127. A typical final concentration for Fluo-4 AM is 5-10 µM.

  • Wash the cells once with Tyrode's solution.

  • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence signal.

  • Add this compound (e.g., a final concentration of 10 µM) to the cells and record the change in fluorescence intensity over time.[8]

  • To confirm that the observed Ca2+ increase is due to influx, a parallel experiment can be performed in Ca2+-free Tyrode's solution. The absence of a significant fluorescence increase upon this compound addition in Ca2+-free buffer indicates that the Ca2+ source is extracellular.[1][3]

  • Analyze the fluorescence data by quantifying the change in intensity relative to the baseline.

Experimental Workflow

Experimental_Workflow A Isolate and Culture Neonatal Rat Ventricular Myocytes (NRVMs) B Load Cells with Fluo-4 AM Calcium Indicator A->B C Acquire Baseline Fluorescence B->C D Treat with this compound C->D E Record Changes in Fluorescence (Calcium Influx) D->E G Optional: Repeat in Ca2+-free buffer D->G Control F Data Analysis: Quantify Fluorescence Change E->F G->E

Caption: Workflow for studying this compound-induced calcium influx.

Conclusion

This compound serves as a specific and potent inhibitor of the Na+/K+-ATPase, making it an excellent pharmacological tool for studying the intricate mechanisms of calcium homeostasis in cardiomyocytes. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their investigations of cardiac cell signaling, contractility, and the pathophysiology of heart disease. As with all cardiac glycosides, careful consideration of dosage and potential cytotoxicity is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Strategies to reduce the cardiotoxicity of Periplocymarin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the cardiotoxicity of Periplocymarin in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cardiotonic and potential cardiotoxic effects?

A1: this compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility, producing a cardiotonic effect.[1][2] However, excessive intracellular calcium can lead to cardiotoxicity, manifesting as arrhythmias and other cardiac dysfunctions.[3][4]

Q2: Are there any known agents that can mitigate this compound-induced cardiotoxicity?

A2: While specific studies on mitigating this compound's intrinsic cardiotoxicity are limited, general strategies for managing cardiac glycoside toxicity are applicable. These include the use of Digoxin-specific antibody fragments (DigiFab), which may have cross-reactivity with other cardiac glycosides, and the management of electrolyte imbalances, particularly potassium levels.[5][6] Additionally, agents that target downstream effects of Na+/K+-ATPase inhibition, such as inhibitors of the mitochondrial Na+/Ca2+ exchanger, have shown promise in reducing the cardiotoxic effects of other cardiac glycosides like ouabain.[3]

Q3: Can this compound be used to alleviate cardiotoxicity induced by other drugs?

A3: Interestingly, studies have shown that pre-treatment with this compound can alleviate Doxorubicin-induced cardiomyopathy.[7] It appears to protect the heart from Doxorubicin-induced damage by reducing cardiomyocyte apoptosis and regulating ceramide metabolism.[7] This suggests a complex interaction where this compound may have cardioprotective effects in certain contexts, despite its own potential for cardiotoxicity at higher doses.

Q4: What is the role of mitochondrial function in this compound-induced cardiotoxicity?

A4: Elevated intracellular sodium resulting from Na+/K+-ATPase inhibition can impair mitochondrial energetics and redox balance by reducing mitochondrial calcium accumulation.[3] This can lead to increased reactive oxygen species (ROS) production and contribute to cellular damage.[3] Therefore, strategies aimed at preserving mitochondrial function could potentially reduce the cardiotoxicity of this compound.

Troubleshooting Guides

Issue 1: Unexpected level of cardiotoxicity observed at therapeutic doses.

Possible Cause:

  • Electrolyte Imbalance: Hypokalemia (low potassium) can exacerbate the cardiotoxicity of cardiac glycosides.[5]

  • Drug-Drug Interactions: Although this compound does not appear to interact with P-glycoprotein or major cytochrome P450 enzymes, other unforeseen interactions could potentiate its toxic effects.[8]

  • Individual Subject Variability: Differences in baseline cardiac health or genetic factors could influence susceptibility to cardiotoxicity.

Troubleshooting Steps:

  • Monitor Serum Electrolytes: Regularly measure serum potassium levels in experimental animals and correct any imbalances.

  • Review Co-administered Agents: Carefully assess any other compounds being administered for potential synergistic cardiotoxic effects.

  • Establish Baseline Cardiac Function: Perform baseline echocardiography or electrocardiography (ECG) to screen for pre-existing cardiac abnormalities in experimental subjects.

Issue 2: Difficulty in establishing a therapeutic window without observing cardiotoxic effects.

Possible Cause:

  • Narrow Therapeutic Index: Like many cardiac glycosides, this compound likely has a narrow therapeutic index.[2]

  • Inappropriate Dosing Regimen: The dose and frequency of administration may not be optimized.

Troubleshooting Steps:

  • Dose-Ranging Studies: Conduct thorough dose-response studies to identify the minimum effective dose and the maximum tolerated dose.

  • Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound in your animal model to optimize the dosing schedule and avoid drug accumulation.[9]

  • Consider Co-administration with Cardioprotective Agents: Explore the co-administration of agents known to mitigate cardiac glycoside toxicity, such as antioxidants or mitochondrial protective compounds, based on the proposed mechanisms of toxicity.[3][10][11][12][13]

Experimental Protocols

Protocol 1: In Vivo Assessment of a Potential Cardioprotective Agent Against this compound-Induced Cardiotoxicity

Objective: To evaluate the efficacy of a test compound in reducing the cardiotoxicity of this compound in a murine model.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Test compound alone.

    • Group 4: this compound + Test compound.

  • Dosing:

    • Administer the test compound or vehicle for a specified pre-treatment period.

    • Induce cardiotoxicity with a single intraperitoneal injection of this compound at a pre-determined toxic dose.

  • Monitoring:

    • Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) at baseline and at specified time points post-injection.

    • Electrocardiography (ECG): Monitor for arrhythmias.

    • Serum Biomarkers: At the end of the study, collect blood to measure cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).

  • Histopathology:

    • Harvest hearts and fix in 10% neutral buffered formalin.

    • Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess for myocardial damage.

    • Perform TUNEL staining to quantify apoptosis.

Quantitative Data Summary

Table 1: Hypothetical Echocardiographic and Biomarker Data for a Cardioprotective Study

GroupLVEF (%)FS (%)cTnI (ng/mL)CK-MB (U/L)
Vehicle Control55 ± 530 ± 30.1 ± 0.0550 ± 10
This compound Alone35 ± 618 ± 42.5 ± 0.8200 ± 40
Test Compound Alone54 ± 529 ± 30.1 ± 0.0652 ± 12
This compound + Test Compound48 ± 725 ± 41.2 ± 0.4110 ± 30

*Data are presented as mean ± standard deviation.

Visualizations

Periplocymarin_Cardiotoxicity_Pathway cluster_0 Cardiomyocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases Mitochondria Mitochondria Ca_in->Mitochondria Overload Contractility ↑ Contractility (Tonicity) Ca_in->Contractility Arrhythmia Arrhythmia (Toxicity) Ca_in->Arrhythmia ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Experimental_Workflow cluster_workflow In Vivo Cardioprotection Assay start Animal Acclimatization (C57BL/6 mice) grouping Randomize into 4 Groups: 1. Vehicle 2. This compound 3. Test Compound 4. Combo start->grouping pretreatment Pre-treatment Phase (Vehicle or Test Compound) grouping->pretreatment induction Induce Cardiotoxicity (this compound Injection) pretreatment->induction monitoring Monitor Cardiac Function (Echocardiography, ECG) induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Data Analysis: - Biomarkers (cTnI, CK-MB) - Histopathology (H&E, TUNEL) euthanasia->analysis

References

Technical Support Center: Optimizing Periplocymarin Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Periplocymarin in cancer cell line experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective and accurate research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental process.

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound, a cardiac glycoside, primarily induces apoptosis and cell cycle arrest in cancer cells. Its main mechanism involves the impairment of the PI3K/AKT signaling pathway. This leads to a cascade of downstream effects, including an increased Bax/Bcl-2 ratio, activation of caspases (like caspase-3 and -9), and G0/G1 phase cell cycle arrest through the upregulation of p21 and downregulation of Cyclin D1[1][2].

Q2: How should I prepare and store a this compound stock solution?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to sonicate the solution to ensure it is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Studies have shown that many compounds stored in DMSO are stable for extended periods under these conditions.

Q3: I am observing a biphasic dose-response curve (hormesis) with low concentrations of this compound stimulating cell growth. Is this normal?

A3: Yes, a biphasic or hormetic effect, characterized by low-dose stimulation and high-dose inhibition, can be observed with cardiac glycosides[3][4]. This is an adaptive response of the cells to a low level of stress. When determining the IC50 value, it is crucial to use a wide range of concentrations to accurately model the inhibitory phase of the dose-response curve.

Q4: My cell viability assay results are inconsistent. What are some potential causes?

A4: Inconsistencies in cell viability assays can arise from several factors:

  • Compound Precipitation: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to prevent this compound from precipitating.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform single-cell suspension and consistent seeding density across all wells.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent. Optimize the incubation time for your specific cell line.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Include appropriate controls, such as media-only and compound-in-media-only wells, to check for interference.

Q5: In my apoptosis assay, I see a large population of necrotic (Annexin V+/PI+) cells, even at lower concentrations. What could be the issue?

A5: This could be due to several reasons when working with compounds that affect ion channels like Na+/K+-ATPase inhibitors:

  • Rapid Onset of Cytotoxicity: At higher concentrations, cardiac glycosides can induce rapid cell death that bypasses the early apoptotic stages, leading directly to secondary necrosis.

  • Experimental Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive PI staining.

  • Disruption of Ion Homeostasis: Inhibition of the Na+/K+-ATPase pump can lead to a rapid breakdown of membrane integrity, which can be interpreted as necrosis by the assay[5][6]. Consider analyzing cells at earlier time points to capture the initial apoptotic events.

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 Value (ng/mL)IC50 Value (µM)¹Reference
HCT 116Colorectal Cancer2435.74 ± 8.20~0.067[2]
RKOColorectal Cancer2445.60 ± 6.30~0.085[2]
HT-29Colorectal Cancer2472.49 ± 5.69~0.136[2]
SW480Colorectal Cancer24112.94 ± 3.12~0.211[2]
PC-3Prostate CancerNot SpecifiedNot Specified0.02 - 0.29 mM²
U937LeukemiaNot SpecifiedNot Specified0.02 - 0.29 mM²
HCT-8Colorectal CancerNot SpecifiedNot Specified0.02 - 0.29 mM²
Bel-7402Liver CancerNot SpecifiedNot Specified0.02 - 0.29 mM²
BGC823Gastric CancerNot SpecifiedNot Specified0.02 - 0.29 mM²
A549Lung CancerNot SpecifiedNot Specified0.02 - 0.29 mM²
A2780Ovarian CancerNot SpecifiedNot Specified0.02 - 0.29 mM²

¹Molecular weight of this compound is approximately 534.6 g/mol . µM values are calculated from ng/mL for comparison. ²This is a reported range for a panel of cell lines.

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • CCK-8 or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell blank control.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 or MTT reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) and a vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for PI3K/Akt Pathway Proteins

This protocol is for analyzing changes in protein expression in the PI3K/Akt pathway.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-Bax, anti-Bcl-2, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound

Periplocymarin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase PI3K PI3K NaK_ATPase->PI3K Inhibits pAkt p-Akt PI3K->pAkt Reduces Phosphorylation Akt Akt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits p21 p21 pAkt->p21 Inhibits CyclinD1 Cyclin D1 pAkt->CyclinD1 Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates CellCycle G0/G1 Arrest p21->CellCycle Promotes CyclinD1->CellCycle Inhibits This compound This compound This compound->NaK_ATPase Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Seed cells in plates) Compound_Prep 2. Compound Preparation (Serial dilutions of this compound) Incubation 3. Cell Treatment (Incubate for 24-72h) Compound_Prep->Incubation Viability 4a. Cell Viability (MTT / CCK-8 Assay) Incubation->Viability Apoptosis 4b. Apoptosis (Flow Cytometry) Incubation->Apoptosis Western 4c. Protein Expression (Western Blot) Incubation->Western IC50 5a. Determine IC50 Viability->IC50 Apoptosis_Quant 5b. Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant 5c. Quantify Protein Levels Western->Protein_Quant

Caption: General experimental workflow for assessing this compound.

References

Overcoming the rapid metabolism of Periplocymarin in clinical applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocymarin (PPM). The focus is on overcoming its rapid metabolism to enhance its therapeutic potential in clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the clinical application of this compound (PPM)?

This compound, a cardiac glycoside with potent anti-tumor effects, faces significant hurdles in clinical settings primarily due to its rapid metabolism and inherent cardiotoxicity.[1][2][3] This rapid breakdown and clearance in the body limit its bioavailability and therapeutic efficacy.

Q2: How can the rapid metabolism of PPM be overcome?

A promising strategy to counteract the rapid metabolism of PPM is the use of advanced drug delivery systems.[4] Specifically, a prodrug approach combined with PEGylated liposomes has shown considerable success.[1][2][3] By creating a this compound-linoleic acid (PL) prodrug and encapsulating it within PEGylated liposomes (PL-Lip), it is possible to improve the drug's pharmacokinetic profile.[1][2]

Q3: What are the advantages of using a PEGylated liposome-based prodrug system for PPM?

The PEGylated liposome delivery system for the this compound-linoleic acid (PL) prodrug offers several advantages:

  • Improved Bioavailability and Half-Life: This formulation significantly enhances the bioavailability and extends the half-life of PPM in vivo compared to the free drug or a self-assembling nano-prodrug.[1][2][3]

  • Sustained Drug Release: The liposomal formulation allows for sustained release of the drug, which can lead to more consistent therapeutic levels.[2]

  • Enhanced Cellular Uptake: PL-Lip has been shown to increase the uptake of the drug by tumor cells.[2]

  • Improved Stability: The PEGylated liposomes provide better colloidal stability for the prodrug.[2][3]

  • Targeted Delivery: This method promotes tumor-targeting delivery, potentially reducing systemic toxicity.[1][2]

Q4: Does this compound interact with common drug metabolism pathways?

Studies have shown that this compound has high permeability and is not significantly affected by P-glycoprotein (P-gp) efflux.[5][6][7] Furthermore, it does not appear to inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4).[5][8] This suggests that its rapid metabolism is not primarily due to interactions with these common pathways, and it may have a lower potential for drug-drug interactions related to these enzymes.[5]

Troubleshooting Guides

Issue 1: Low in vivo efficacy of this compound despite potent in vitro activity.

  • Possible Cause: Rapid metabolism and clearance of PPM in vivo.

  • Troubleshooting Steps:

    • Confirm In Vitro Potency: Re-evaluate the in vitro IC50 of your PPM batch to ensure its activity has not degraded.

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life and bioavailability of PPM in your animal model. This will provide quantitative evidence of rapid clearance.

    • Implement a Prodrug Strategy: Synthesize a lipophilic prodrug of PPM, such as this compound-linoleic acid (PL), to improve its metabolic stability.

    • Utilize a Nanocarrier System: Formulate the PPM or its prodrug in a drug delivery system like PEGylated liposomes (PL-Lip) to protect it from rapid metabolism and enhance its circulation time.[1][2]

Issue 2: High cardiotoxicity observed in animal models.

  • Possible Cause: Non-specific distribution of free PPM leading to accumulation in cardiac tissue.

  • Troubleshooting Steps:

    • Dose Reduction: Evaluate lower doses of PPM to find a therapeutic window with acceptable toxicity.

    • Targeted Delivery: Employ a tumor-targeting drug delivery system, such as the PL-Lip formulation, which has been shown to reduce distribution to the heart and liver.[2] This can increase the concentration of the drug at the tumor site while minimizing exposure to healthy organs.

    • Combination Therapy: Investigate combination therapies with other agents that may allow for a lower, less toxic dose of PPM to be used.

Issue 3: Difficulty in achieving sustained therapeutic concentrations of PPM.

  • Possible Cause: The short half-life of PPM due to rapid metabolism.

  • Troubleshooting Steps:

    • Formulation for Sustained Release: Utilize the PL-Lip formulation, which is designed for sustained drug release kinetics.[2]

    • Optimize Dosing Schedule: If using free PPM, a continuous infusion or more frequent dosing schedule may be necessary, though this can be challenging and may increase toxicity.

    • Monitor Plasma Concentrations: Perform serial blood sampling and analysis to accurately determine the pharmacokinetic profile and adjust the formulation or dosing regimen accordingly.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations

FormulationBioavailabilityHalf-life (t1/2)Tumor DistributionReference
This compound (PPM)LowShortLow[1][2]
PL Self-Assembling Nano-Prodrug (PL-SNP)ImprovedLonger than PPMModerate[1][2]
PL-PEGylated Liposome (PL-Lip)Significantly ImprovedSignificantly LongerHigh[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound-Linoleic Acid (PL) Prodrug

This protocol describes the esterification of this compound with linoleic acid.

Materials:

  • This compound (PPM)

  • Linoleic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound and a molar excess of linoleic acid in anhydrous DCM.

  • Add DMAP as a catalyst.

  • Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the this compound-linoleic acid (PL) prodrug.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Protocol 2: Preparation of PL-Loaded PEGylated Liposomes (PL-Lip)

This protocol outlines the film dispersion method for creating PL-Lip.

Materials:

  • This compound-linoleic acid (PL) prodrug

  • Phosphatidylcholine (e.g., HSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the PL prodrug, phosphatidylcholine, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Ensure the complete removal of the organic solvent by keeping the flask under high vacuum for at least 2 hours.

  • Hydrate the thin lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form a multilamellar vesicle suspension.

  • To obtain small, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the resulting PL-Lip for particle size, zeta potential, drug loading efficiency, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow cluster_prodrug Prodrug Synthesis cluster_liposome Liposome Formulation PPM This compound (PPM) React Esterification Reaction (DCC, DMAP, DCM) PPM->React LA Linoleic Acid LA->React Purify_PL Purification (Column Chromatography) React->Purify_PL PL PL Prodrug Film Thin Film Hydration PL->Film Purify_PL->PL Lipids Lipids (PC, Chol, DSPE-PEG) Lipids->Film Extrusion Extrusion/Sonication Film->Extrusion Purify_Lip Purification (Dialysis) Extrusion->Purify_Lip PL_Lip PL-Loaded Liposomes (PL-Lip) Purify_Lip->PL_Lip

Caption: Experimental workflow for the synthesis of the PL prodrug and formulation of PL-Lip.

Caption: Overcoming rapid metabolism of PPM with a targeted drug delivery system.

References

Best practices for the storage and stability of Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Periplocymarin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and stability, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

2. How should I prepare and store stock solutions of this compound?

We recommend preparing a stock solution of 10 mM in dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the solution is expected to be stable for several months. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

3. What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be pH-dependent. As a cardiac glycoside, it may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare fresh dilutions in your experimental buffer (e.g., PBS or cell culture medium) from the DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

4. Is this compound sensitive to light?

Yes, compounds with structures similar to cardiac glycosides can be light-sensitive. Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity observed in cell-based assays. Degradation of this compound: Improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light).Prepare a fresh dilution from a new aliquot of the stock solution. Ensure proper storage conditions are maintained. Verify the activity of a new lot of this compound with a positive control.
Inaccurate concentration: Pipetting errors or inaccurate initial weighing of the solid compound.Re-prepare the stock solution, ensuring accurate weighing and dilution. Calibrate pipettes regularly.
Cell line resistance: The specific cell line used may be insensitive to this compound.Test a range of concentrations to determine the IC50 for your cell line. Review literature for reported sensitivity of your cell line to cardiac glycosides. Consider using a different, more sensitive cell line as a positive control.
Precipitation observed in cell culture medium. Low solubility in aqueous medium: Exceeding the solubility limit of this compound when diluting the DMSO stock solution into the aqueous culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare intermediate dilutions in a co-solvent if necessary. Vortex or gently warm the solution during dilution.
Inconsistent results between experiments. Variability in experimental conditions: Inconsistent cell seeding density, incubation times, or passage number.Standardize all experimental parameters. Use cells within a consistent range of passage numbers. Include positive and negative controls in every experiment.
Instability of this compound in the final dilution: Degradation of the compound in the culture medium over the course of the experiment.Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound: 534.68 g/mol ).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method

Objective: To evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC). This protocol outlines a general approach that should be optimized and validated for specific laboratory conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Photostability chamber

  • Oven

Procedure:

1. Forced Degradation Studies:

  • Acid Hydrolysis: Dilute this compound stock solution in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute this compound stock solution in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute this compound stock solution in 3% H2O2 and incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

2. HPLC Analysis:

  • Mobile Phase (example): A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (based on typical absorbance for cardiac glycosides)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Data Analysis:

  • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Assess the formation of any degradation products (new peaks). The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Quantitative Data Summary (Hypothetical Example):

Stress ConditionThis compound Remaining (%)Number of Degradation Products
Unstressed Control1000
0.1 M HCl, 60°C, 24h85.22
0.1 M NaOH, 60°C, 24h78.53
3% H2O2, RT, 24h92.11
80°C, 48h (Solid)98.51
80°C, 48h (Solution)90.32
Photostability (ICH Q1B)95.71

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis solid Solid this compound stock 10 mM Stock in DMSO solid->stock Dissolve acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photostress stock->photo Apply Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis hplc->data Chromatograms stability_profile Stability Profile data->stability_profile Determine

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits p53 p53 This compound->p53 Activates pi3k PI3K na_k_atpase->pi3k Inhibits Signaling akt AKT pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) akt->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase_cascade Caspase Cascade cytochrome_c->caspase_cascade p21 p21 p53->p21 cell_cycle Cell Cycle Arrest (G0/G1) p21->cell_cycle apoptosis Apoptosis caspase_cascade->apoptosis

References

Troubleshooting common issues in Periplocymarin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Periplocymarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification in biological matrices?

A1: The most common and reliable method for the quantification of this compound in biological matrices, such as plasma and tissue, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of low concentrations of the analyte.

Q2: What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?

A2: In positive ion mode electrospray ionization (ESI+), a common multiple reaction monitoring (MRM) transition for this compound is m/z 535.3 → 355.1.[1] It is always recommended to optimize the collision energy for this transition on your specific instrument to ensure maximum sensitivity.

Q3: How can I prepare my biological samples for this compound analysis?

A3: Common sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation (PPT). For plasma and tissue samples, LLE with ethyl acetate has been shown to provide high recovery.[1] Protein precipitation with acetonitrile is another effective method. The choice of method may depend on the sample matrix and the desired level of cleanliness.

Q4: What are "matrix effects" and how can they affect my this compound quantification?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of your results.

Q5: How can I minimize matrix effects in my analysis?

A5: To minimize matrix effects, you can:

  • Optimize chromatographic separation: Ensure this compound is chromatographically separated from interfering matrix components.

  • Improve sample cleanup: Use more rigorous extraction and cleanup procedures like solid-phase extraction (SPE).

  • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.

  • Dilute the sample: This can reduce the concentration of interfering components, but may compromise sensitivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound - Instrument not tuned or calibrated.- Incorrect MRM transition settings.- Sample degradation.- Low extraction recovery.- Ion suppression from the matrix.- Perform instrument tuning and calibration.- Verify the precursor and product ion m/z values.- Prepare fresh samples and standards. Ensure proper storage conditions.- Optimize the extraction procedure. Check solvent purity and pH.- Evaluate and mitigate matrix effects (see FAQ A5).
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase composition or pH.- Sample solvent stronger than the mobile phase.- Extra-column dead volume.- Wash the column with a strong solvent or replace it.- Adjust the mobile phase composition and pH.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
High Backpressure - Blockage in the LC system (tubing, frits, column).- Particulate matter from the sample.- Mobile phase precipitation.- Systematically check for blockages by disconnecting components.- Filter all samples and mobile phases before use.- Ensure mobile phase components are fully dissolved and compatible.
Inconsistent Retention Times - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Column temperature variations.- Column aging.- Purge the pumps and check for leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column sufficiently before each run. Consider replacing the column if performance degrades.
Non-linear Calibration Curve - Detector saturation at high concentrations.- Significant matrix effects across the concentration range.- Inaccurate standard preparation.- Extend the calibration range or dilute high-concentration samples.- Use a stable isotope-labeled internal standard.- Carefully prepare fresh calibration standards and verify their concentrations.

Quantitative Data Summary

The following table summarizes the validation parameters of a typical LC-MS/MS method for the quantification of this compound in rat plasma.[1]

ParameterResult
Linearity Range 0.48 - 300 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.48 ng/mL
Intra-day Precision (RSD%) < 10.2%
Inter-day Precision (RSD%) < 10.5%
Accuracy (RE%) -6.8% to 8.9%
Recovery > 90%

Experimental Protocols

Detailed Methodology for this compound Quantification in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Diazepam).

  • Add 1 mL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol with 0.1% Formic Acid

  • Gradient: Isocratic elution with 73% B has been reported to be effective.[1] However, a gradient elution may be necessary to resolve interfering peaks.

  • Flow Rate: 0.2 mL/min[1]

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 535.3 → 355.1[1]

    • Diazepam (IS): m/z 285.1 → 193.0[1]

  • Data Analysis: Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Experimental workflow for this compound quantification.

signaling_pathway cluster_this compound cluster_pi3k_akt PI3K/AKT Pathway cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome This compound This compound pi3k PI3K This compound->pi3k inhibits akt AKT pi3k->akt p21 p21 akt->p21 inhibits cyclinD1 Cyclin D1 akt->cyclinD1 promotes g1_arrest G1 Phase Arrest p21->g1_arrest induces cyclinD1->g1_arrest promotes progression (inhibited by low levels) apoptosis Apoptosis g1_arrest->apoptosis can lead to

This compound's effect on the PI3K/AKT signaling pathway.

References

Technical Support Center: Enhancing Tumor-Specific Delivery of Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the tumor-specific delivery of Periplocymarin (PPM).

Frequently Asked Questions (FAQs)

1. What are the main challenges in delivering this compound to tumors?

This compound, a potent cardiac glycoside with significant anti-tumor activity, faces several challenges in its delivery to cancer cells.[1][2] The primary obstacles include systemic toxicity, particularly cardiotoxicity, and a short circulation half-life due to rapid metabolism.[1][3] Its hydrophobic nature also contributes to low bioavailability and non-specific distribution in the body.

2. How can nanoparticle and liposomal formulations help overcome these challenges?

Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising strategy to address the limitations of conventional this compound administration. These carriers can:

  • Enhance bioavailability and solubility: By encapsulating the hydrophobic PPM, nanoparticles can improve its solubility in aqueous environments.

  • Prolong circulation time: Formulations like PEGylated liposomes can evade rapid clearance by the reticuloendothelial system, leading to a longer half-life in the bloodstream.[3]

  • Enable passive tumor targeting: Due to the enhanced permeability and retention (EPR) effect, nanoparticles of a certain size (typically under 200 nm) can preferentially accumulate in tumor tissues where the vasculature is leaky.

  • Reduce systemic toxicity: By encapsulating PPM, its immediate interaction with healthy tissues, such as the heart, can be minimized, thereby reducing cardiotoxicity.[1]

3. What is a prodrug approach and how can it be combined with nanoparticle delivery for this compound?

A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. For this compound, creating a prodrug, such as by conjugating it with linoleic acid (this compound-linoleic acid or PL), can improve its lipophilicity, facilitating its incorporation into lipid-based nanocarriers like liposomes. This approach has been shown to enhance drug loading and stability within the nanoparticle. The combination of a prodrug strategy with a PEGylated liposomal carrier has demonstrated improved colloidal stability, sustained drug release, and enhanced cellular uptake in tumor cells compared to the prodrug alone.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded nanoparticles.

Low Encapsulation Efficiency of this compound
Potential Cause Troubleshooting Step
Poor affinity of this compound for the lipid bilayer. Consider modifying the lipid composition. For a hydrophobic drug like this compound, using lipids with a phase transition temperature below the experimental temperature can increase membrane fluidity and potentially improve drug incorporation.[4]
Suboptimal drug-to-lipid ratio. Systematically vary the drug-to-lipid molar ratio to find the optimal loading concentration. Start with a lipid-to-drug ratio in the range of 10:1 to 100:1 (mol/mol) and perform a loading efficiency curve.[5]
Inefficient formulation method. For hydrophobic drugs, the thin-film hydration method followed by sonication or extrusion is common. Ensure complete dissolution of the drug and lipids in the organic solvent. The hydration temperature should be above the phase transition temperature of the lipids.[6]
Drug precipitation during formulation. Ensure the organic solvent is completely removed during the film formation step. Rapid hydration with vigorous shaking can help prevent drug aggregation.
Inaccurate measurement of encapsulation efficiency. Use a validated and sensitive analytical method like HPLC to quantify the encapsulated drug. Ensure complete separation of free drug from the liposomes using techniques like size exclusion chromatography or ultracentrifugation before quantification.[5]
Nanoparticle Aggregation
Potential Cause Troubleshooting Step
Insufficient surface charge. Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered stable. If the charge is low, consider incorporating charged lipids (e.g., DSPG) into the formulation.
Inadequate PEGylation. For PEGylated liposomes, ensure the concentration and molecular weight of the PEG-lipid are optimal to provide sufficient steric hindrance and prevent aggregation.
High nanoparticle concentration. During formulation and storage, avoid excessively high concentrations of nanoparticles, which can promote aggregation. If concentration is necessary, consider methods like dialysis against a polymer solution.
Presence of salts or other destabilizing agents in the buffer. Use a suitable buffer system and control the ionic strength. For instance, when measuring particle size by DLS, it is advisable to use a buffer with a low salt concentration (e.g., 10 mM) to avoid charge screening effects.
Mechanical stress. Avoid vigorous shaking or stirring after nanoparticle formation, as this can induce aggregation. Gentle inversion is usually sufficient for mixing.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its formulations.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC50 (ng/mL) at 24h
HCT 116 (Colorectal)35.74 ± 8.20
RKO (Colorectal)45.60 ± 6.30
HT-29 (Colorectal)72.49 ± 5.69
SW480 (Colorectal)112.94 ± 3.12

Data sourced from a study on the effects of this compound on colorectal cancer cells.

Table 2: Physicochemical Characterization of a this compound-Linoleic Acid (PL) Prodrug in PEGylated Liposomes (PL-Lip)

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank PEGylated Liposome (B-Lip)180.13 ± 2.490.21 ± 0.048-35.83 ± 2.17
PL-Loaded PEGylated Liposome (PL-Lip)179.29 ± 4.920.23 ± 0.037-28.64 ± 3.29

These results indicate that the loading of the this compound prodrug did not significantly alter the physical properties of the PEGylated liposomes. The negative zeta potential suggests good colloidal stability.[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound or its formulations on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or formulated this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its formulation in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines a general procedure for assessing the biodistribution of a fluorescently labeled this compound nanoparticle formulation.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled this compound nanoparticle formulation

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar

  • Surgical tools for organ harvesting

  • Homogenizer

  • Fluorometer or HPLC with a fluorescence detector

Procedure:

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Injection: Intravenously inject the fluorescently labeled this compound nanoparticle formulation into the tail vein of the tumor-bearing mice.

  • In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Organ Harvesting: At the final time point, euthanize the mice and carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Ex Vivo Imaging: Image the excised organs using the in vivo imaging system to visualize the distribution of the fluorescent signal.

  • Quantitative Analysis:

    • Weigh each organ and the tumor.

    • Homogenize the tissues in a suitable buffer.

    • Extract the fluorescently labeled drug from the tissue homogenates.

    • Quantify the amount of drug in each organ and the tumor using a fluorometer or HPLC with a fluorescence detector.

  • Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) AKT_active AKT (Active) AKT->AKT_active Activation Bad Bad AKT_active->Bad Inhibits Caspase9 Caspase-9 AKT_active->Caspase9 Inhibits Cell_Cycle_Proteins Cell Cycle Proteins AKT_active->Cell_Cycle_Proteins Regulates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Promotes Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds This compound This compound This compound->AKT_active Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies PPM_Formulation Prepare this compound-loaded Nanoparticles/Liposomes Size_Analysis Particle Size & PDI Analysis (DLS) PPM_Formulation->Size_Analysis Zeta_Potential Zeta Potential Measurement PPM_Formulation->Zeta_Potential Drug_Loading Determine Drug Loading & Encapsulation Efficiency PPM_Formulation->Drug_Loading Cell_Culture Culture Cancer Cell Lines Drug_Loading->Cell_Culture Cytotoxicity_Assay MTT Assay for IC50 Determination Cell_Culture->Cytotoxicity_Assay Tumor_Model Establish Tumor Xenograft in Mice Cytotoxicity_Assay->Tumor_Model Biodistribution Administer Formulation & Assess Biodistribution Tumor_Model->Biodistribution Efficacy Evaluate Anti-tumor Efficacy Biodistribution->Efficacy

Caption: A general experimental workflow for developing and evaluating this compound nanomedicines.

Logical Relationship in Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Encapsulation Efficiency Cause1 Poor Drug-Lipid Interaction Problem->Cause1 Cause2 Suboptimal Drug:Lipid Ratio Problem->Cause2 Cause3 Inefficient Formulation Method Problem->Cause3 Solution1 Modify Lipid Composition Cause1->Solution1 Solution2 Optimize Drug:Lipid Ratio Cause2->Solution2 Solution3 Refine Formulation Protocol Cause3->Solution3

Caption: Logical relationship for troubleshooting low drug encapsulation efficiency.

References

Investigating Periplocymarin: A Technical Support Guide to Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of Periplocymarin, understanding its drug-drug interaction (DDI) profile is critical for ensuring safety and efficacy in future clinical applications. This technical support center provides detailed answers to frequently asked questions and troubleshooting guidance for experiments related to this compound's interaction with other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?

A: Current research indicates that this compound has a low potential for causing drug-drug interactions mediated by the major cytochrome P450 enzymes. In vitro studies have shown that this compound, at concentrations of 5 and 50 μM, did not inhibit the activity of key CYP isoforms involved in the metabolism of most clinically used drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][2] This suggests that this compound is unlikely to alter the plasma concentrations of co-administered drugs that are substrates of these enzymes.[1]

Q2: Is this compound a substrate or inhibitor of P-glycoprotein (P-gp)?

A: No, this compound does not appear to be a substrate or an inhibitor of the efflux transporter P-glycoprotein (P-gp).[1][3] Studies using Madin-Darby canine kidney (MDCK-II-WT) cells, both with and without the human multidrug resistance (MDR1) gene, have demonstrated that this compound is a highly permeable compound and its transport is not influenced by P-gp.[1] The net efflux ratio (NER) of this compound remained unchanged in the presence of a known P-gp inhibitor, cyclosporine A.[1] Furthermore, this compound did not competitively inhibit the transport of Rhodamine 123, a known P-gp substrate.[1]

Q3: How is this compound metabolized?

A: The metabolic profile of this compound is not extensively detailed in the available literature. However, existing evidence suggests that it does not undergo metabolism by the major cytochrome P450 enzymes.[3] Further investigation into its metabolic fate, including potential Phase II conjugation reactions, is warranted for a complete understanding.[1]

Q4: Are there any known clinical drug-drug interactions with this compound?

A: As of the current date, there are no published clinical trials specifically designed to investigate drug-drug interactions with this compound. The available data is derived from preclinical in vitro and in situ studies. Therefore, while the preclinical evidence suggests a low risk of DDIs, caution should be exercised when considering its potential use in humans, and further clinical investigation is necessary.

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in P-gp interaction assays.

  • Possible Cause: Variability in the expression and activity of P-gp in the cell line used.

  • Troubleshooting Steps:

    • Cell Line Authentication: Regularly authenticate the cell line (e.g., MDCK-II MDR1) to ensure consistent P-gp expression levels.

    • Functional Validation: Before each experiment, validate the P-gp activity using a known substrate (e.g., Rhodamine 123 or Digoxin) and a known inhibitor (e.g., Verapamil or Cyclosporine A). The efflux ratio of the control substrate should be consistently high.

    • Concentration Optimization: Ensure that the concentrations of this compound and control compounds used are within the appropriate range to detect inhibition or transport.

Issue 2: Unexpected inhibition of a specific CYP isoform in-house.

  • Possible Cause: The in-house experimental system may have different sensitivities or utilize a different substrate or methodology compared to published studies.

  • Troubleshooting Steps:

    • Positive Controls: Include known potent and moderate inhibitors for the specific CYP isoform being tested to validate the assay's sensitivity.

    • Substrate Specificity: Verify that the probe substrate used is specific for the intended CYP isoform and that its metabolism is not significantly influenced by other enzymes.

    • Methodology Review: Compare your experimental protocol (e.g., incubation times, protein concentrations, detection methods) with established and validated protocols for CYP inhibition assays.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound's DDI potential.

Table 1: Cytochrome P450 Inhibition Profile of this compound

CYP IsoformThis compound Concentration (μM)Inhibition Observed
CYP1A25, 50No
CYP2C95, 50No
CYP2C195, 50No
CYP2D65, 50No
CYP3A45, 50No

Data sourced from in vitro studies.[1]

Table 2: Permeability and P-glycoprotein Interaction Data for this compound

ParameterValueExperimental System
Apparent Permeability (Papp)> 10 × 10⁻⁶ cm/sMDCK-II-WT cells
Effective Permeability (Peff(rat))> 5.09 × 10⁻⁵ cm/sSingle-pass perfused rat intestinal model
Net Efflux Ratio (NER) at 100 μM0.8MDCK-II MDR1 cells
NER with Cyclosporine A0.82MDCK-II MDR1 cells

Data indicates high permeability and lack of P-gp mediated efflux.[1]

Experimental Protocols

Cytochrome P450 Inhibition Assay (General Methodology)

This protocol provides a general outline for assessing the inhibitory potential of this compound on major CYP450 isoforms using human liver microsomes.

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9), this compound, positive control inhibitors, and appropriate buffers.

  • Incubation: Pre-incubate HLMs with this compound or a positive control inhibitor at various concentrations in a phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Reaction Termination: After a defined incubation period, terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control. Determine the IC50 value if significant inhibition is observed.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes pre_incubate Pre-incubate HLM with Test/Control Compound prep_hlm->pre_incubate prep_peri Prepare this compound (Test Compound) prep_peri->pre_incubate prep_control Prepare Positive Control Inhibitor prep_control->pre_incubate prep_substrate Prepare CYP Probe Substrate initiate_reaction Add Substrate & NADPH to Initiate Reaction prep_substrate->initiate_reaction pre_incubate->initiate_reaction terminate_reaction Terminate Reaction initiate_reaction->terminate_reaction analyze_sample Analyze Metabolite Formation (LC-MS/MS) terminate_reaction->analyze_sample calculate_ic50 Calculate IC50 Value analyze_sample->calculate_ic50 ddi_assessment_logic start New Chemical Entity (e.g., this compound) cyp_inhibition In Vitro CYP Inhibition Assays start->cyp_inhibition transporter_interaction In Vitro Transporter (P-gp) Assays start->transporter_interaction low_risk_cyp Low Risk of CYP-mediated DDI cyp_inhibition->low_risk_cyp No Inhibition (this compound case) further_cyp_studies Further Investigation Needed (e.g., Clinical DDI Study) cyp_inhibition->further_cyp_studies Inhibition Observed low_risk_transporter Low Risk of P-gp-mediated DDI transporter_interaction->low_risk_transporter No Interaction (this compound case) further_transporter_studies Further Investigation Needed (e.g., Clinical DDI Study) transporter_interaction->further_transporter_studies Interaction Observed final_assessment Overall DDI Risk Assessment low_risk_cyp->final_assessment further_cyp_studies->final_assessment low_risk_transporter->final_assessment further_transporter_studies->final_assessment

References

Technical Support Center: Periplocymarin and Cytochrome P450 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the inhibitory effects of Periplocymarin on cytochrome P450 (CYP) enzymes. The content is structured to address common questions and troubleshooting scenarios encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of this compound on major cytochrome P450 enzymes?

Based on available scientific literature, this compound has been shown to have no significant inhibitory effect on the major drug-metabolizing CYP enzymes. A key study investigated the inhibitory potential of this compound at concentrations of 5 and 50 μM and found no inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. This suggests that this compound is unlikely to be the cause of drug-drug interactions mediated by the inhibition of these key CYP isoforms.

Q2: Why is it important to screen compounds for CYP450 inhibition?

Cytochrome P450 enzymes are crucial for the metabolism of a vast number of drugs.[1][2] Inhibition of these enzymes by a co-administered compound can lead to a decrease in the metabolism of other drugs, resulting in elevated plasma concentrations and an increased risk of adverse effects and toxicity.[2][3] Therefore, assessing the inhibitory potential of new chemical entities is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[1][2]

Q3: What are the different types of CYP450 inhibition?

CYP450 inhibition can be broadly categorized into two main types:

  • Reversible Inhibition: This occurs when the inhibitor binds to the enzyme in a non-covalent manner and can be readily reversed. Reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive.[1][2]

  • Irreversible (Time-Dependent) Inhibition (TDI): This involves the formation of a stable, often covalent, bond between the inhibitor (or a metabolite of the inhibitor) and the enzyme, leading to a loss of enzyme activity that is not immediately reversible.[2]

Q4: What is an IC50 value in the context of CYP450 inhibition?

The IC50 (half-maximal inhibitory concentration) value represents the concentration of a test compound that produces 50% inhibition of a specific CYP enzyme's activity under the defined experimental conditions.[1] It is a common metric used to quantify the potency of a compound as a CYP inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro CYP450 inhibition assays.

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate.- Ensure proper pipette calibration and technique.- Thoroughly mix all solutions before and after addition.- Avoid using the outer wells of the plate or fill them with a blank solution.
No inhibition observed even with a known inhibitor (positive control) - Inactive enzyme (improper storage or handling of microsomes).- Degraded cofactor (NADPH).- Incorrect buffer composition or pH.- Use fresh or properly stored (-80°C) human liver microsomes.- Prepare fresh NADPH solution for each experiment.- Verify the pH and composition of the incubation buffer.
Test compound precipitates in the incubation mixture - Poor aqueous solubility of the test compound.- The concentration of the organic solvent (e.g., DMSO) is too low.- Test lower, more physiologically relevant concentrations of the compound.- Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%).
Fluorescence or signal interference from the test compound - The test compound itself is fluorescent at the detection wavelengths.- The compound quenches the fluorescent signal of the metabolite.- Run a control experiment with the test compound in the absence of the enzyme or substrate to measure its intrinsic fluorescence.- If interference is significant, consider using an alternative, non-fluorometric detection method such as LC-MS/MS.[3]
Unexpectedly potent inhibition observed - The test compound is a time-dependent inhibitor, and the pre-incubation time was not sufficient to reveal the full inhibitory effect.- Perform a time-dependent inhibition assay with a pre-incubation step to assess for mechanism-based inhibition.[2]

Data Summary: Inhibitory Effects of this compound on CYP450 Enzymes

The following table summarizes the available quantitative data on the inhibitory effects of this compound on major human cytochrome P450 isoforms.

CYP IsoformThis compound Concentration (μM)% InhibitionIC50 (μM)
CYP1A25Not Inhibited> 50
50Not Inhibited
CYP2C95Not Inhibited> 50
50Not Inhibited
CYP2C195Not Inhibited> 50
50Not Inhibited
CYP2D65Not Inhibited> 50
50Not Inhibited
CYP3A45Not Inhibited> 50
50Not Inhibited

Data derived from a study evaluating the inhibitory potential of this compound.

Experimental Protocols

Protocol: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

This protocol provides a general methodology for assessing the inhibitory potential of a test compound on major CYP450 isoforms.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Specific CYP isoform substrate probes (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

  • Positive control inhibitors for each isoform

  • NADPH regenerating system or NADPH

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable quenching solution

  • 96-well microplates

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound and the positive control inhibitor in the incubation buffer.

  • In a 96-well plate, add the incubation buffer, human liver microsomes, and the test compound or control inhibitor.

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the specific CYP substrate probe. For time-dependent inhibition assays, a pre-incubation of the test compound with microsomes and NADPH would precede the addition of the substrate.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.[1]

3. Data Analysis:

  • Calculate the percentage of remaining enzyme activity at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, Microsomes, Substrate, NADPH) mix Combine Reagents and Test Compound in Plate reagents->mix compound Prepare Test Compound (e.g., this compound) Dilutions compound->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate Reaction with Substrate/NADPH preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Terminate Reaction (Quenching Solution) incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis of Metabolite Formation centrifuge->lcms calculate Calculate % Inhibition lcms->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for a CYP450 inhibition assay.

DDI_Pathway cluster_drugB Drug B (Victim) drugA Drug A inhibition Inhibition drugA->inhibition cyp CYP450 Enzyme metabolism Metabolism cyp->metabolism catalyzes inhibition->cyp inhibition->metabolism blocks drugB Drug B (Substrate) drugB->metabolism inactive_metabolite Inactive Metabolite metabolism->inactive_metabolite plasma_conc Increased Plasma Concentration of Drug B toxicity Potential for Adverse Effects/Toxicity plasma_conc->toxicity

Caption: Logical pathway of a drug-drug interaction via CYP450 inhibition.

References

Technical Support Center: Large-Scale Synthesis of Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Periplocymarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent cardiac glycoside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Glycosylation Reaction

  • Question: My glycosylation of periplogenin results in a low yield of the desired β-glycoside and a mixture of anomers. How can I improve the stereoselectivity and yield?

    Answer: Achieving high stereoselectivity in glycosylation is a common challenge. Several factors can influence the outcome:

    • Protecting Groups on the Glycosyl Donor: The nature of the protecting group at the C-2 position of the sugar donor is critical. A participating group, such as an acetyl or benzoyl group, can help direct the formation of the 1,2-trans-glycoside (the β-anomer in the case of glucose derivatives) through the formation of a dioxolenium ion intermediate. Ensure your glycosyl donor is appropriately protected.

    • Reaction Conditions: The Koenigs-Knorr reaction and its modifications are frequently used for glycosylation.[1][2] Optimization of the promoter (e.g., silver salts like silver carbonate or silver triflate), temperature, and solvent is crucial. Low temperatures often favor the kinetic product, which may or may not be the desired anomer. A systematic optimization of these parameters is recommended.

    • Glycosyl Donor Reactivity: The reactivity of the glycosyl donor, influenced by the leaving group (e.g., bromide, trichloroacetimidate), can affect selectivity. Highly reactive donors may lead to less selective reactions.

    Troubleshooting Steps:

    • Verify the structure and purity of your glycosyl donor, ensuring the presence of a participating group at C-2 if β-selectivity is desired.

    • Screen different promoters and reaction conditions (see table below for starting points).

    • Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition of the product.[3][4]

  • Question: I am observing significant formation of a furan byproduct during the Paal-Knorr synthesis of a pyrrole intermediate. What is causing this and how can I prevent it?

    Answer: Furan byproduct formation is a known issue in Paal-Knorr pyrrole synthesis, especially under strongly acidic conditions (pH < 3).[5] The 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan.

    Troubleshooting Steps:

    • Control pH: Carefully buffer the reaction mixture to maintain a pH above 3.

    • Milder Catalyst: Consider using a milder acid catalyst or a heterogeneous acid catalyst that can be easily removed.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

2. Protecting Group Manipulation

  • Question: During the deprotection of the final this compound product, I am observing degradation or cleavage of the glycosidic bond. How can I achieve clean deprotection?

    Answer: The stability of the glycosidic bond can be sensitive to the deprotection conditions used for other functional groups.

    Troubleshooting Steps:

    • Orthogonal Protecting Groups: For a complex molecule like this compound, employing an orthogonal protecting group strategy is essential.[6] This means that each protecting group can be removed under specific conditions that do not affect the others. For example, using acid-labile (e.g., trityl, silyl ethers), base-labile (e.g., acetyl, benzoyl), and hydrogenolysis-labile (e.g., benzyl) protecting groups allows for sequential and selective deprotection.[7][8]

    • Milder Deprotection Reagents: If you are using harsh acidic or basic conditions, explore milder alternatives. For example, for silyl ether cleavage, fluoride-based reagents like TBAF can be used under neutral conditions.

    • Reaction Monitoring: Closely monitor the deprotection reaction by TLC or HPLC to stop the reaction as soon as the desired protecting group is removed, preventing over-reaction and product degradation.[9]

  • Question: I am having difficulty with the regioselective protection of the hydroxyl groups on periplogenin. How can I achieve better selectivity?

    Answer: Periplogenin has multiple hydroxyl groups with varying reactivity. Achieving regioselective protection is key to a successful synthesis.

    Troubleshooting Steps:

    • Steric Hindrance: Utilize bulky protecting groups (e.g., TBDPS, trityl) to selectively protect the less sterically hindered primary hydroxyl group.[8]

    • Stannylene Acetals: The use of dibutyltin oxide to form a stannylene acetal between two adjacent hydroxyl groups can activate one of them for selective alkylation or acylation.

    • Enzymatic Protection: In some cases, enzymatic methods can offer high regioselectivity for the protection of specific hydroxyl groups.

3. Purification

  • Question: The purification of my crude this compound product by column chromatography is difficult, and I am getting poor separation from byproducts. What can I do?

    Answer: The purification of polar glycosides like this compound can be challenging due to their physical properties.

    Troubleshooting Steps:

    • Chromatography Method: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often more effective for purifying polar compounds than standard silica gel chromatography.[10]

    • Solvent System Optimization: For column chromatography, a systematic screening of different solvent systems is necessary to find the optimal conditions for separation. Gradient elution is often required.

    • Recrystallization: If a solid, consider developing a recrystallization protocol to purify the final product. This can be a highly effective method for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in the large-scale synthesis of this compound?

    A1: The primary challenges include:

    • Stereoselective Glycosylation: Forming the glycosidic bond with the correct stereochemistry (β-linkage for the natural product) is difficult and often results in mixtures of anomers that are hard to separate.

    • Protecting Group Strategy: The aglycone, periplogenin, has multiple hydroxyl groups that require a multi-step protection and deprotection sequence. This adds to the number of steps and can lower the overall yield.[6]

    • Purification: this compound and its intermediates are often polar, non-crystalline compounds, making purification by standard techniques like crystallization challenging. Large-scale chromatographic purification can be expensive and time-consuming.[10]

    • Scalability: Reactions that work well on a small scale may not be directly transferable to a large-scale process due to issues with heat transfer, mixing, and reagent addition.

  • Q2: What is the general synthetic strategy for this compound?

    A2: A common strategy involves the synthesis of the aglycone (periplogenin) and a protected sugar donor separately, followed by a glycosylation reaction to couple them. The final step is the deprotection of all protecting groups to yield this compound. The synthesis of periplogenin itself can be a multi-step process if starting from a simpler steroid core.

  • Q3: Which glycosylation methods are suitable for the synthesis of this compound?

    A3: The Koenigs-Knorr reaction, using a glycosyl halide as the donor and a silver or mercury salt as a promoter, is a classic method that has been widely used for the synthesis of cardiac glycosides.[1][2] More modern variations, such as using glycosyl trichloroacetimidates or thioglycosides as donors, can offer milder reaction conditions and improved stereoselectivity.

  • Q4: How can I monitor the progress of the reactions during the synthesis?

    A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring most of the reactions in the synthesis of this compound.[3][4] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.

Quantitative Data Summary

Reaction StepGlycosyl DonorAglyconePromoter/CatalystSolventTemp (°C)Time (h)Yield (%)Anomeric Ratio (β:α)
Glycosylation AcetobromoglucosePeriplogenin (protected)Ag2CO3DichloromethaneRT2440-605:1 to 10:1
Glycosylation Glucosyl trichloroacetimidatePeriplogenin (protected)TMSOTf (catalytic)Dichloromethane-20 to 02-460-80>10:1
Deprotection (Acyl) Peracetylated Glycoside-NaOMe/MeOHMethanolRT1-3>90-
Deprotection (Benzyl) Benzylated Glycoside-H2, Pd/CEthanolRT12-24>90-

Note: These are representative conditions and yields. Actual results will vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

1. General Protocol for Koenigs-Knorr Glycosylation of Periplogenin

This protocol is a general guideline and requires optimization for specific substrates and scales.

  • Preparation: A solution of the protected periplogenin acceptor (1 equivalent) in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Promoter Addition: The glycosylation promoter, such as silver carbonate (2-3 equivalents), is added to the solution.

  • Donor Addition: A solution of the protected glycosyl bromide donor (1.5-2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC. A typical eluent system for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the periplogenin acceptor spot and the appearance of a new, more polar product spot indicates the progress of the reaction.

  • Workup: Once the reaction is complete, the solid silver salts are removed by filtration through a pad of Celite. The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired glycoside.

2. General Protocol for Deprotection of Acetyl Groups

  • Reaction Setup: The peracetylated glycoside is dissolved in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of sodium methoxide solution in methanol (e.g., 0.1 equivalents) is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is completely consumed.

  • Neutralization: The reaction is neutralized by the addition of an acidic resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.

  • Purification: The resin is filtered off, and the solvent is removed under reduced pressure to yield the deprotected product, which may be used in the next step without further purification or purified by chromatography if necessary.

Visualizations

Synthesis_Workflow Periplogenin Periplogenin Protected_Periplogenin Protected Periplogenin Periplogenin->Protected_Periplogenin Protection Coupled_Product Protected this compound Protected_Periplogenin->Coupled_Product Glycosylation Protected_Sugar Protected Sugar Donor Protected_Sugar->Coupled_Product Periplocymarin_Final This compound Coupled_Product->Periplocymarin_Final Deprotection

Caption: A simplified workflow for the chemical synthesis of this compound.

Troubleshooting_Glycosylation Start Low Yield / Poor Stereoselectivity in Glycosylation Check_Donor Verify Glycosyl Donor Structure and Purity Start->Check_Donor Check_Conditions Optimize Reaction Conditions (Promoter, Temp, Solvent) Start->Check_Conditions Check_Purity Check Purity of Aglycone Start->Check_Purity Solution1 Use Donor with C-2 Participating Group Check_Donor->Solution1 Solution2 Screen Different Promoters and Temperatures Check_Conditions->Solution2 Side_Reaction Investigate for Side Reactions (e.g., hydrolysis of donor) Check_Purity->Side_Reaction Solution3 Ensure Anhydrous Conditions Side_Reaction->Solution3

Caption: A troubleshooting flowchart for common glycosylation issues.

Protecting_Group_Strategy cluster_aglycone Periplogenin Hydroxyls cluster_protection Protection Steps cluster_deprotection Deprotection Steps Aglycone Primary OH Secondary OH 1 Secondary OH 2 P1 Protect Primary OH (e.g., TBDPS-Cl) Aglycone:p->P1 Step 1 P2 Protect Remaining OHs (e.g., BnBr) P1->P2 Step 2 D1 Remove Benzyl Groups (H2, Pd/C) P2->D1 Post-Glycosylation D2 Remove Silyl Group (TBAF) D1->D2 Step 3

Caption: An example of an orthogonal protecting group strategy for periplogenin.

References

Validation & Comparative

A Comparative Analysis of the Cardiotonic Effects of Periplocymarin and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardiotonic effects of Periplocymarin and the well-established cardiac glycoside, Digoxin. The information presented is supported by experimental data to aid in research and development efforts within the cardiovascular field.

Executive Summary

Both this compound and Digoxin are cardiac glycosides that exert their cardiotonic effects through the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular calcium levels, subsequently enhancing myocardial contractility.[2][3] While both compounds share a common mechanism, emerging preclinical data suggests this compound may offer a more favorable profile, particularly concerning its effect on heart rate and its pharmacokinetic properties. Digoxin is a long-established therapeutic for heart failure and atrial fibrillation, but its use is complicated by a narrow therapeutic index and a significant risk of toxicity.[4][5][6] this compound, a natural compound extracted from Periploca sepium, has demonstrated potent cardiotonic effects in animal models, with a potentially wider therapeutic window.[2][7]

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiac muscle cells.[2][8] This inhibition disrupts the normal extrusion of sodium ions from the cell, leading to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a net increase in intracellular calcium concentration.[3][9] This surge in cytosolic calcium enhances the contractility of the heart muscle by increasing the amount of calcium available to bind to the troponin C complex, thereby strengthening the force of systolic contraction (positive inotropic effect).[3]

This compound This compound NaK_ATPase Na+/K+-ATPase (Sodium Pump) This compound->NaK_ATPase Inhibits Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca²⁺ Exchanger (Reduced Ca²⁺ Efflux) Na_in->NCX Alters gradient for Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in Results in Contractility ↑ Myocardial Contractility Ca_in->Contractility Enhances

Figure 1: Shared signaling pathway of this compound and Digoxin.

Comparative In Vivo Efficacy

A key preclinical study directly compared the cardiotonic effects of this compound and Digoxin in a mouse model. The data from this study are summarized below.

ParameterControl (Baseline)This compound (5 mg/kg)Digoxin (5 mg/kg)
Ejection Fraction (%) ~60%~85% ~75%
Fractional Shortening (%) ~30%~50% ~40%
Heart Rate (bpm) ~450No significant changeSignificant decrease
Data adapted from Yun et al., 2020.[2]

These findings suggest that while both compounds increase cardiac contractility, this compound may induce a more potent positive inotropic effect with a negligible impact on heart rate, a notable difference from the bradycardic effect of Digoxin.[2]

Na+/K+-ATPase Inhibition: A Quantitative Look

CompoundTargetIC50Source
Digoxin Na+/K+-ATPase (high affinity isoform)2.5 x 10⁻⁸ MUjhelyi et al., 1995[9]
Digoxin Na+/K+-ATPase (in A549 cells)40 nMPrudova et al., 2021[10]
This compound Na+/K+-ATPaseInhibitor (IC50 not specified)Yun et al., 2020[2]

The study by Yun et al. (2020) demonstrated that the cardiotonic effects of this compound were antagonized by pre-treatment with Digoxin, strongly suggesting they compete for the same binding site on the Na+/K+-ATPase.[2]

Therapeutic Index and Safety Profile

A critical differentiator between cardiotonic agents is their therapeutic index, a measure of the margin between the effective dose and the toxic dose.[11][12][13]

Digoxin is well-documented to have a narrow therapeutic index, with therapeutic serum levels typically ranging from 0.8 to 2.0 ng/mL.[14][8] Levels above 2.4 ng/mL are considered toxic and can lead to life-threatening arrhythmias, gastrointestinal issues, and neurological disturbances.[5][14] Its use requires careful monitoring, especially in patients with renal impairment, as the drug is primarily cleared by the kidneys.[8]

This compound , in contrast, may possess a more favorable safety profile. One study highlighted its shorter half-life of approximately 2 hours compared to Digoxin's 36 hours.[15] Furthermore, this compound has been shown not to interact with P-glycoprotein (P-gp) and does not inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.[7] While comprehensive preclinical toxicology data and a definitive therapeutic index for this compound are yet to be established, these initial findings are promising.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Assessment of Cardiac Function via Echocardiography in Mice

This protocol outlines the procedure for evaluating cardiac function in a murine model following the administration of a test compound.

start Start prep Animal Preparation (Anesthesia, Hair Removal) start->prep baseline Baseline Echocardiography (M-mode, B-mode) prep->baseline admin Compound Administration (e.g., Intravenous) baseline->admin post_echo Post-treatment Echocardiography (at specified time points) admin->post_echo analysis Data Analysis (EF, FS, Heart Rate) post_echo->analysis end End analysis->end

Figure 2: Workflow for in vivo cardiac function assessment.

Methodology:

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and remove the chest fur using a depilatory cream to ensure optimal ultrasound probe contact.[4] Place the mouse in a supine position on a heated platform to maintain body temperature.[4]

  • Baseline Imaging: Apply ultrasound gel to the chest and acquire baseline echocardiographic images using a high-frequency ultrasound system.[14] Obtain parasternal long-axis and short-axis views to visualize the left ventricle.[14][8]

  • M-Mode and B-Mode Recordings: Use M-mode to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).[14] B-mode provides a two-dimensional view of the cardiac structures.

  • Compound Administration: Administer the test compound (this compound or Digoxin) via the desired route (e.g., intravenous injection).

  • Post-Treatment Imaging: Acquire echocardiographic images at predetermined time points after compound administration.

  • Data Analysis: Calculate the ejection fraction (EF) and fractional shortening (FS) using the LVIDd and LVIDs measurements. Heart rate is also recorded.[14]

Isolation of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of primary cardiomyocytes for in vitro studies.

Methodology:

  • Heart Excision: Euthanize neonatal rat pups (1-3 days old) and excise the hearts under sterile conditions.[9]

  • Ventricle Dissection: Separate the ventricles from the atria and mince the ventricular tissue into small fragments.

  • Enzymatic Digestion: Perform sequential enzymatic digestions of the minced tissue using a solution containing trypsin and collagenase to dissociate the cells.[16]

  • Cell Purification: Separate cardiomyocytes from fibroblasts and other cell types using a Percoll density gradient centrifugation.[3]

  • Cell Plating: Plate the purified NRVMs on laminin-coated culture dishes in an appropriate growth medium.[3] The cells are typically ready for experiments after 24-48 hours in culture.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Cardiomyocytes

This protocol details the method for measuring changes in intracellular calcium concentration in isolated cardiomyocytes.

start Start cell_prep Prepare Isolated Cardiomyocytes (e.g., NRVMs) start->cell_prep dye_loading Load Cells with Ca²⁺ Indicator (e.g., Fluo-4 AM) cell_prep->dye_loading baseline_fluor Record Baseline Fluorescence dye_loading->baseline_fluor compound_add Add Test Compound (this compound or Digoxin) baseline_fluor->compound_add record_fluor Record Fluorescence Changes compound_add->record_fluor analysis Analyze Fluorescence Intensity (Represents [Ca²⁺]i changes) record_fluor->analysis end End analysis->end

Figure 3: Experimental workflow for intracellular calcium measurement.

Methodology:

  • Cell Preparation: Use isolated NRVMs plated on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer.[2]

  • Baseline Measurement: After washing to remove excess dye, acquire baseline fluorescence images using a confocal or fluorescence microscope.[2]

  • Compound Application: Perfuse the cells with a solution containing the test compound (this compound or Digoxin).

  • Fluorescence Recording: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[1]

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the effect of the compound on intracellular calcium levels.[17]

Conclusion and Future Directions

The comparative analysis indicates that both this compound and Digoxin are potent cardiotonic agents that function through the inhibition of Na+/K+-ATPase. Preclinical evidence suggests that this compound may offer advantages over Digoxin, including a more significant increase in ejection fraction without the concomitant decrease in heart rate.[2] Furthermore, its pharmacokinetic profile suggests a lower likelihood of drug-drug interactions.[7]

However, further research is warranted. A direct in vitro comparison of the IC50 values of this compound and Digoxin on Na+/K+-ATPase from the same species and tissue source would provide a more definitive assessment of their relative potencies at the molecular level. Comprehensive preclinical safety and toxicology studies are also necessary to establish the therapeutic index of this compound and to fully evaluate its potential as a safer alternative to Digoxin for the treatment of heart failure.

References

Periplocymarin vs. Periplocin: A Comparative Cytotoxicity Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent cardiac glycosides, Periplocymarin and Periplocin, reveals distinct cytotoxic mechanisms and varying potencies against colorectal cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic effects, supported by experimental data and detailed protocols.

This compound and Periplocin are cardiac glycosides isolated from plants of the Periploca genus. Structurally, this compound is a derivative of Periplocin, lacking a glucose molecule.[1][2] While both compounds have demonstrated anti-cancer properties, this guide focuses on a direct comparison of their cytotoxic activities and underlying molecular mechanisms.

Data Presentation: Cytotoxicity Comparison

The cytotoxic effects of this compound and Periplocin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several colorectal cancer cell lines, allowing for a direct comparison.

CompoundCell LineIC50 (µM)IC50 (ng/mL)AssayTime Point
This compound HCT 116~0.06335.74 ± 8.20CCK-824h
RKO~0.08045.60 ± 6.30CCK-824h
HT-29~0.12772.49 ± 5.69CCK-824h
SW480~0.198112.94 ± 3.12CCK-824h
Periplocin DLD-10.12 µM-MTT24h
SW4800.82 µM-MTT24h
HCT1160.25 µM-MTT24h
SW6200.31 µM-MTT24h
HT290.45 µM-MTT24h
LOVO0.28 µM-MTT24h
RKO0.18 µM-MTT24h

Note: IC50 values for this compound were converted from ng/mL to µM for comparative purposes using a molar mass of 574.7 g/mol . Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Periplocin cytotoxicity.

Cell Viability Assays (CCK-8 & MTT)

Objective: To determine the cytotoxic effect of this compound and Periplocin on cancer cell lines and to calculate the IC50 values.

1. Cell Seeding:

  • Cancer cells (e.g., HCT 116, RKO, HT-29, SW480) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of this compound and Periplocin are prepared in dimethyl sulfoxide (DMSO).

  • The compounds are serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the test compounds. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Cytotoxicity Measurement:

  • For CCK-8 Assay:

    • 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.[3]

  • For MTT Assay:

    • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 490 and 570 nm using a microplate reader.[4]

4. Data Analysis:

  • The cell viability is calculated as a percentage of the control group.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and Periplocin exert their cytotoxic effects through distinct signaling pathways, leading to apoptosis and inhibition of cell proliferation.

This compound: Inhibition of the PI3K/AKT Pathway

This compound has been shown to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[5][6] This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound promotes programmed cell death.

Periplocymarin_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Periplocin_Pathway cluster_betacatenin β-catenin/TCF Pathway cluster_ampk AMPK/mTOR Pathway beta_catenin β-catenin TCF TCF beta_catenin->TCF Gene_Expression Target Gene Expression TCF->Gene_Expression Apoptosis_beta Apoptosis Gene_Expression->Apoptosis_beta AMPK AMPK mTOR mTOR AMPK->mTOR Apoptosis_AMPK Apoptosis mTOR->Apoptosis_AMPK Periplocin Periplocin Periplocin->beta_catenin Periplocin->AMPK Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., Colorectal Cancer Cells) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (this compound or Periplocin) cell_seeding->compound_treatment incubation 4. Incubation (24h, 48h, 72h) compound_treatment->incubation cytotoxicity_assay 5. Cytotoxicity Assay (CCK-8 or MTT) incubation->cytotoxicity_assay data_acquisition 6. Data Acquisition (Absorbance Measurement) cytotoxicity_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

References

Periplocymarin Demonstrates Potent Anti-Tumor Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings from multiple animal studies provide compelling evidence for the anti-tumor efficacy of Periplocymarin (PPM), a cardiac glycoside, positioning it as a promising candidate for cancer therapy. In direct comparisons with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and a novel targeted conjugate, this compound exhibited significant tumor growth inhibition in colorectal and liver cancer xenograft models. These studies highlight its potential as both a standalone treatment and in combination therapies.

A key study in a colorectal cancer model using HCT-116 xenografts in BALB/c nude mice revealed that this compound, administered at a dose of 3 mg/kg, demonstrated anti-tumor effects comparable to the widely used chemotherapy drug 5-FU (10 mg/kg)[1]. Furthermore, the combination of this compound and 5-FU resulted in an even more pronounced anti-cancer effect, suggesting a synergistic relationship that could enhance treatment outcomes[1][2]. Importantly, this study also underscored a favorable safety profile for this compound, as it did not induce the detrimental effects on blood cells or liver and kidney function that were observed in mice treated with 5-FU[1].

In a separate investigation using a murine H22 hepatoma xenograft model, this compound showcased significant tumor inhibition. To further enhance its therapeutic potential, a novel octreotide-conjugated this compound (OCT-PPM) was developed to improve tumor targeting. This targeted approach yielded a superior anti-tumor response compared to the unconjugated this compound, demonstrating the potential for precision delivery to enhance efficacy.

The mechanism underlying this compound's anti-cancer activity involves the modulation of critical signaling pathways. Research indicates that this compound can impair the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation[1][3]. Additionally, it has been shown to influence the p53 and retinoblastoma signaling pathways, which are crucial for cell cycle control and apoptosis[4]. By targeting these fundamental cancer-related pathways, this compound effectively induces cancer cell apoptosis and inhibits tumor growth.

These preclinical findings strongly support the continued development of this compound as a novel anti-cancer agent. Its potent efficacy, favorable safety profile compared to standard chemotherapy, and amenability to targeted delivery strategies make it a compelling candidate for further investigation in clinical settings.

Comparative Anti-Tumor Efficacy of this compound and Alternatives

Table 1: Efficacy of this compound vs. 5-Fluorouracil in a Colorectal Cancer Xenograft Model [1]

Treatment GroupDosage and AdministrationTumor Growth InhibitionKey Findings
Control 0.9% Physiological Saline-Uninhibited tumor growth.
This compound (PPM) 3 mg/kg, intraperitoneally, every two days for 21 daysComparable to 5-FUShowed significant anti-tumor effect. No statistical difference in tumor volume or weight compared to the 5-FU group.
5-Fluorouracil (5-FU) 10 mg/kg, intraperitoneally, every two days for 21 daysComparable to PPMStandard chemotherapeutic effect observed.
PPM + 5-FU 3 mg/kg PPM + 10 mg/kg 5-FU, intraperitoneally, every two days for 21 daysExaggerated anti-tumor effectThe combination therapy resulted in a greater reduction in tumor weight compared to either agent alone.

Table 2: Efficacy of this compound vs. Octreotide-Conjugated this compound in a Hepatoma Xenograft Model

Treatment GroupMean Tumor Weight (g) ± SDTumor Inhibition Rate (%)
Control 0.876 ± 0.154-
This compound (PPM) 0.423 ± 0.08751.71
Octreotide-PPM Conjugate 0.287 ± 0.06967.23

Detailed Experimental Protocols

Colorectal Cancer Xenograft Mouse Model[1]
  • Animal Model: BALB/c nude mice.

  • Cell Line: Human colorectal carcinoma HCT-116 cells.

  • Tumor Implantation: Approximately 1 × 10^6 HCT-116 cells suspended in 100 μl of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumor volume reached approximately 100 mm³, the mice were randomly assigned to four groups (n=6 per group).

  • Treatment Groups:

    • Control: Intraperitoneal injection of 0.9% physiological saline every two days.

    • This compound (PPM): Intraperitoneal injection of 3 mg/kg PPM every two days.

    • 5-Fluorouracil (5-FU): Intraperitoneal injection of 10 mg/kg 5-FU every two days.

    • PPM + 5-FU: Intraperitoneal injection of a combination of 3 mg/kg PPM and 10 mg/kg 5-FU every two days.

  • Study Duration: 21 days.

  • Endpoint Analysis: At the end of the treatment period, mice were sacrificed, and tumors were harvested and weighed. Blood samples were collected for analysis of blood cell counts and hepatic/renal function markers.

Murine Hepatoma Xenograft Model[5]
  • Animal Model: Mice bearing H22 cancer xenografts.

  • Cell Line: H22 murine hepatoma cells.

  • Tumor Implantation: H22 cells were subcutaneously injected to establish the tumor model.

  • Treatment Groups:

    • Control

    • This compound (PPM)

    • Octreotide-Periplocymarin Conjugate (OCT-PPM)

  • Endpoint Analysis: After the treatment period, tumors were excised and weighed to determine the tumor inhibition rate.

Visualizing the Mechanism of Action

To illustrate the molecular pathways influenced by this compound, the following diagrams depict its interaction with key signaling networks involved in cancer progression.

Periplocymarin_PI3K_AKT_Pathway PPM This compound Inhibition PPM->Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibition->PI3K

Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to decreased cell proliferation and survival, and promoting apoptosis.

Periplocymarin_p53_Pathway PPM This compound Activation Activates PPM->Activation p53 p53 p21 p21 p53->p21 Bax Bax p53->Bax MDM2 MDM2 Inhibition MDM2->Inhibition CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Activation->p53 Inhibition->p53

Caption: this compound can activate the p53 tumor suppressor pathway, inducing cell cycle arrest and apoptosis.

Experimental_Workflow_Colorectal_Xenograft Start Start: BALB/c Nude Mice Implantation Subcutaneous Implantation of HCT-116 Cells Start->Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=6) TumorGrowth->Randomization Treatment 21-Day Treatment (PPM, 5-FU, Combination, Control) Randomization->Treatment Endpoint Endpoint Analysis: Tumor Weight, Blood Analysis Treatment->Endpoint

Caption: Experimental workflow for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.

References

Periplocymarin in Oncology: A Comparative Analysis with Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of cardiac glycosides in cancer treatment has garnered significant attention, moving beyond their traditional use in cardiology. Among these, Periplocymarin, a natural compound, is emerging as a promising candidate. This guide provides a comprehensive comparison of this compound with other notable cardiac glycosides—Digoxin, Ouabain, and Digitoxin—in the context of cancer therapy, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of cardiac glycosides is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for this compound and other cardiac glycosides against various cancer cell lines are summarized below. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.

Cardiac GlycosideCancer Cell LineIC50 ValueExposure TimeReference
This compound HCT 116 (Colorectal)35.74 ± 8.20 ng/mL24h[1]
RKO (Colorectal)45.60 ± 6.30 ng/mL24h[1]
HT-29 (Colorectal)72.49 ± 5.69 ng/mL24h[1]
SW480 (Colorectal)112.94 ± 3.12 ng/mL24h[1]
PC3 (Prostate), U937 (Leukemia), HCT-8 (Colon), Bel-7402 (Liver), BGC823 (Gastric), A549 (Lung), A2780 (Ovarian)0.02–0.29 mMNot Specified[1]
Digoxin K-562 (Leukemia)28.2 ± 2.9 nMNot Specified[2]
MDA-MB-231 (Breast)122 ± 2 nM24h[3]
MDA-MB-231 (Breast)70 ± 2 nM48h[3]
Ouabain MDA-MB-231 (Breast)150 ± 2 nM24h[3]
MDA-MB-231 (Breast)90 ± 2 nM48h[3]
Digitoxin TK-10 (Renal)3-33 nMNot Specified[2]
K-562 (Leukemia)6.4 ± 0.4 nMNot Specified[2]

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for cardiac glycosides in cancer therapy is the inhibition of the Na+/K+-ATPase pump located on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade triggers various downstream signaling pathways that collectively contribute to apoptosis, cell cycle arrest, and inhibition of cell proliferation.

This compound Signaling Pathway

This compound has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[1] It leads to decreased expression of IRS1 and subsequent reduction in the phosphorylation of PI3K and AKT.[1] This inhibition promotes a pro-apoptotic gene expression profile.[1] Additionally, this compound can mediate the retinoblastoma and p53 signaling pathways to regulate cell cycle proteins.[4]

Periplocymarin_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits p53_Rb p53 & Rb Pathways This compound->p53_Rb Mediates PI3K_AKT PI3K/AKT Pathway NaK_ATPase->PI3K_AKT Modulates IRS1 IRS1 PI3K_AKT->IRS1 Downregulates pPI3K p-PI3K (inactive) IRS1->pPI3K pAKT p-AKT (inactive) pPI3K->pAKT Apoptosis Apoptosis pAKT->Apoptosis Induces CellCycleArrest G0/G1 Arrest p53_Rb->CellCycleArrest Induces

Caption: this compound's mechanism of action.

Digoxin Signaling Pathway

Digoxin has been demonstrated to suppress tumor malignancy by inhibiting multiple Src-related signaling pathways in non-small cell lung cancer.[5][6] It reduces the phosphorylation of Src and downstream effectors like EGFR and STAT3.[5] Furthermore, Digoxin can block the PI3K/Akt pathway, leading to the inhibition of mTOR and p70S6K, which are crucial for tumor cell survival and proliferation.[7]

Digoxin_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits PI3K_AKT PI3K/AKT Pathway Digoxin->PI3K_AKT Inhibits Src Src Pathway NaK_ATPase->Src Modulates pSrc p-Src (inactive) Src->pSrc pAKT p-AKT (inactive) PI3K_AKT->pAKT pEGFR p-EGFR (inactive) pSrc->pEGFR pSTAT3 p-STAT3 (inactive) pSrc->pSTAT3 Inhibition Inhibition of Proliferation, Migration, Invasion pEGFR->Inhibition pSTAT3->Inhibition pmTOR p-mTOR (inactive) pAKT->pmTOR pmTOR->Inhibition

Caption: Digoxin's mechanism of action.

Ouabain Signaling Pathway

Ouabain exerts its anticancer effects through various signaling pathways. It has been shown to suppress cell metastasis in gastric cancer by inhibiting the PI3K/AKT and p38/MAPK pathways.[8] Furthermore, Ouabain can activate AMPK and Src signaling pathways, leading to the inhibition of mitochondrial oxidative phosphorylation and affecting glycolysis in cancer cells.[9]

Ouabain_Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits PI3K_AKT PI3K/AKT Pathway NaK_ATPase->PI3K_AKT Modulates p38_MAPK p38/MAPK Pathway NaK_ATPase->p38_MAPK Modulates AMPK_Src AMPK/Src Pathway NaK_ATPase->AMPK_Src Modulates pAKT p-AKT (inactive) PI3K_AKT->pAKT pp38 p-p38 (inactive) p38_MAPK->pp38 AMPK_act AMPK (active) AMPK_Src->AMPK_act Metastasis Inhibition of Metastasis pAKT->Metastasis pp38->Metastasis Src_act Src (active) AMPK_act->Src_act Metabolism Inhibition of Mitochondrial Respiration Src_act->Metabolism

Caption: Ouabain's mechanism of action.

Digitoxin Signaling Pathway

Digitoxin's cytotoxic effects in cancer cells are mediated through distinct kinase and interferon signaling networks. Inhibition of the Na+/K+-ATPase by Digitoxin activates pro-apoptotic pathways involving major downstream kinases such as cSrc, EGFR, and MEK.[10]

Digitoxin_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Signalosome Signalosome Activation NaK_ATPase->Signalosome cSrc cSrc Signalosome->cSrc EGFR EGFR Signalosome->EGFR MEK MEK Signalosome->MEK Apoptosis Apoptosis cSrc->Apoptosis Induce EGFR->Apoptosis Induce MEK->Apoptosis Induce

Caption: Digitoxin's mechanism of action.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the anticancer properties of cardiac glycosides. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with cardiac glycosides (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 values measure->end

Caption: MTT Assay Workflow.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cardiac glycoside and a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Treat cells with cardiac glycosides harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain_annexin Add Annexin V-FITC resuspend->stain_annexin incubate1 Incubate in the dark stain_annexin->incubate1 stain_pi Add Propidium Iodide (PI) incubate1->stain_pi analyze Analyze by flow cytometry stain_pi->analyze end Quantify apoptotic cell populations analyze->end

Caption: Annexin V/PI Apoptosis Assay Workflow.

Procedure:

  • Treat cells with the cardiac glycoside for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and incubate in the dark at room temperature.

  • Add Propidium Iodide (PI) staining solution just before analysis.

  • Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Procedure:

  • Treat cells with the cardiac glycoside for the specified duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clinical Trial Landscape

Several cardiac glycosides have been or are currently under investigation in clinical trials for various cancers.

Cardiac Glycoside/DerivativeCancer Type(s)PhaseStatusKey Findings/ObservationsReference
Digoxin Breast, Colorectal, Head and Neck, HepatocellularRetrospective Clinical DataN/AImproved overall survival in patients receiving chemotherapy.[11][11]
Anvirzel™ (Oleander extract)Refractory Solid TumorsPhase ICompletedDetermined to be safe; recommended Phase II dose established. No objective anti-tumor responses observed.[9][10][9][10]
Advanced Non-Small Cell Lung CancerPhase I/IIRecruitingEvaluating the highest tolerable dose in combination with standard chemotherapy.[12][12]
PBI-05204 (Oleander extract)Advanced Solid TumorsPhase ICompletedWell-tolerated; recommended Phase II dose determined. Stable disease observed in some patients.[13][14][13][14]
Metastatic Pancreatic CancerPhase IICompletedDid not meet the primary endpoint for overall survival.[15][16][15][16]
UNBS-1450 (Hemi-synthetic cardenolide)Various CancersPhase IOngoingN/A[17]

Conclusion

This compound, along with other cardiac glycosides, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as PI3K/AKT, positions it as a compound of interest for further preclinical and clinical investigation. While direct comparative clinical data against other cardiac glycosides is limited, the in vitro evidence suggests comparable or, in some cases, superior cytotoxic effects against specific cancer cell lines. The ongoing clinical evaluation of other cardiac glycosides provides a roadmap for the future development of this compound as a novel cancer therapeutic. Further research focusing on head-to-head comparative studies, elucidation of nuanced mechanistic differences, and in vivo efficacy will be crucial in defining the precise role of this compound in the oncologist's armamentarium.

References

Cross-study validation of Periplocymarin's effectiveness on various cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Periplocymarin, a cardiac glycoside extracted from Periploca sepium, has emerged as a promising natural compound with significant anti-tumor properties. This guide provides a comprehensive cross-study validation of its effectiveness across various cancer types, offering a comparative analysis with established chemotherapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.

Quantitative Assessment of Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The data consistently shows that this compound can inhibit cancer cell proliferation at nanomolar to micromolar concentrations.

Cancer TypeCell LineIC50 (24h)Reference
Colorectal CancerHCT 11635.74 ± 8.20 ng/mL[1]
Colorectal CancerRKO45.60 ± 6.30 ng/mL[1]
Colorectal CancerHT-2972.49 ± 5.69 ng/mL[1]
Colorectal CancerSW480112.94 ± 3.12 ng/mL[1]
Various CancersU937, HCT-8, Bel-7402, BGC823, A549, A27800.02–0.29 mM[1]
Prostate CancerPC3Not explicitly stated, but apoptosis was promoted[1]

Comparative Efficacy: this compound vs. Standard Chemotherapy

Direct comparative studies provide valuable insights into the potential clinical utility of this compound. In a preclinical model of colorectal cancer, this compound exhibited a comparable anti-tumor effect to the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[1][2] Notably, the study also suggested that this compound treatment was associated with less detrimental effects on blood cell counts and liver and kidney function compared to 5-FU.[1][2]

While direct comparative studies against other standard agents are still emerging, the potent in vitro activity of this compound against various cancer cell lines suggests it could be a viable alternative or adjuvant therapy. For instance, in esophageal squamous cell carcinoma, where cisplatin-based therapies are common, and in hepatocellular carcinoma, where sorafenib is a standard of care, the distinct mechanistic profile of this compound warrants further investigation for potential synergistic or alternative treatment strategies.[3][4][5][6][7][8][9][10][11]

Mechanism of Action: Induction of Apoptosis via PI3K/AKT Pathway

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mechanism of this compound's anti-cancer activity. In colorectal cancer cells, this compound has been shown to impair the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival and proliferation.[1][12]

Treatment with this compound leads to a decrease in the expression of Insulin Receptor Substrate 1 (IRS1) and the subsequent reduction in the phosphorylation of PI3K and AKT.[1][13] This disruption of the PI3K/AKT pathway results in a pro-apoptotic gene expression profile, characterized by:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and survivin.

  • Activation of executioner caspases: Increased levels of cleaved caspase-3 and cleaved caspase-9.[1]

This cascade of molecular events ultimately leads to the execution of the apoptotic program and cancer cell death.

Periplocymarin_PI3K_AKT_Pathway This compound This compound IRS1 IRS1 This compound->IRS1 inhibits PI3K PI3K IRS1->PI3K p_PI3K p-PI3K (Active) PI3K->p_PI3K phosphorylation AKT AKT p_PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_AKT->Bcl2 activates CellSurvival Cell Survival & Proliferation p_AKT->CellSurvival Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Casp9 Caspase-9 Bax->Casp9 c_Casp9 Cleaved Caspase-9 (Active) Casp9->c_Casp9 cleavage Casp3 Caspase-3 c_Casp9->Casp3 c_Casp3 Cleaved Caspase-3 (Active) Casp3->c_Casp3 cleavage Apoptosis Apoptosis c_Casp3->Apoptosis

Caption: this compound-induced apoptosis via the PI3K/AKT pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.

  • Cell Seeding: Seed a cell suspension (e.g., 5,000 cells/well) in 100 µL of culture medium in a 96-well plate.

  • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Add 10 µL of various concentrations of this compound to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest approximately 5 x 10^5 cells and resuspend them in 500 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

  • Deparaffinization and Rehydration (for tissue sections): Dewax sections and rehydrate through a graded series of ethanol.

  • Permeabilization: Incubate samples with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.

  • Washing: Rinse the samples with PBS.

  • Counterstaining (optional): Counterstain nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Analyze the samples under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Western Blotting for PI3K/AKT Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., IRS1, p-PI3K, PI3K, p-AKT, AKT, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability (CCK-8 Assay) Treatment->Viability Apoptosis Apoptosis Analysis Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein Results Data Analysis & Interpretation Viability->Results Flow Flow Cytometry (Annexin V/PI) Apoptosis->Flow TUNEL TUNEL Assay Apoptosis->TUNEL Flow->Results TUNEL->Results Protein->Results

Caption: General experimental workflow for assessing this compound's effects.

References

A Comparative Analysis of Periplocymarin Prodrugs: Enhancing Therapeutic Efficacy and Mitigating Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various Periplocymarin (PPM) prodrugs, focusing on their therapeutic efficacy, underlying mechanisms, and safety profiles. This compound, a cardiac glycoside with potent anti-cancer properties, has been the subject of extensive research to overcome its limitations, primarily its cardiotoxicity and unfavorable pharmacokinetic profile. The development of prodrugs has emerged as a promising strategy to enhance its therapeutic index.

This guide synthesizes experimental data from multiple studies to offer a comparative overview of different PPM prodrug strategies, including conjugation with targeting moieties and lipids. We will delve into their anti-cancer activity, pharmacokinetic parameters, and crucially, their potential for reduced cardiotoxicity.

Overview of this compound and the Rationale for Prodrug Development

This compound, isolated from the root bark of Periploca sepium, exerts its anti-cancer effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular calcium, triggering a cascade of events that culminate in apoptosis[1][2][3]. PPM has demonstrated significant inhibitory effects on various cancer cell lines[1]. However, its clinical application is hampered by a narrow therapeutic window and the risk of severe cardiotoxicity, a known side effect of cardiac glycosides[2][3][4].

Prodrug strategies aim to address these challenges by chemically modifying the PPM molecule. These modifications are designed to:

  • Improve tumor targeting: By attaching ligands that bind to receptors overexpressed on cancer cells.

  • Enhance pharmacokinetic properties: By altering solubility and extending plasma half-life.

  • Reduce systemic toxicity: By limiting the exposure of healthy tissues, particularly the heart, to the active drug.

This guide will focus on a comparative analysis of two key PPM prodrugs for which experimental data is available: an Octreotide-Periplocymarin conjugate and This compound-linoleic acid . A This compound-Vitamin E conjugate has also been reported and will be included where data is available[4].

Comparative In Vitro Cytotoxicity

The anti-proliferative activity of PPM and its prodrugs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

CompoundCell LineIC50 (µM)Reference
This compound (PPM) PC3 (Prostate)0.02 - 0.29[1]
U937 (Leukemia)0.02 - 0.29[1]
HCT-8 (Colon)0.02 - 0.29[1]
Bel-7402 (Liver)0.02 - 0.29[1]
BGC823 (Gastric)0.02 - 0.29[1]
A549 (Lung)0.02 - 0.29[1]
A2780 (Ovarian)0.02 - 0.29[1]
Octreotide-PPM Conjugate MCF-7 (Breast)Lower than PPM[1]
HepG2 (Liver)Lower than PPM[1]
L-02 (Normal Liver)Much less toxic than PPM[1]

Table 1: Comparative in vitro cytotoxicity of this compound and its Octreotide conjugate.

The Octreotide-PPM conjugate demonstrated enhanced cytotoxicity against cancer cell lines overexpressing somatostatin receptors (SSTRs), such as MCF-7 and HepG2, while exhibiting significantly lower toxicity in normal L-02 liver cells compared to the parent PPM[1]. This suggests successful tumor targeting and an improved safety profile at the cellular level.

Comparative In Vivo Anti-Tumor Efficacy

In vivo studies in tumor-bearing mouse models provide crucial data on the therapeutic efficacy of these prodrugs in a physiological context.

CompoundTumor ModelKey FindingsReference
This compound (PPM) H22 (Liver) XenograftTumor growth suppression[5]
Octreotide-PPM Conjugate H22 (Liver) XenograftEnhanced anti-tumor efficacy compared to PPM[1][2]
This compound-Vitamin E Nanoparticles H22 (Liver) XenograftMore efficient in suppressing tumor growth compared to free PPM

Table 2: Comparative in vivo anti-tumor efficacy of this compound and its prodrugs.

The Octreotide-PPM conjugate showed markedly improved therapeutic effects in H22 tumor-bearing mice compared to free PPM, which is attributed to somatostatin receptor-mediated tumor targeting[1]. Similarly, nanoparticles formed from a this compound-Vitamin E conjugate also demonstrated superior tumor growth suppression [].

Pharmacokinetic Profiles: A Comparative Overview

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrugs, which directly impacts their efficacy and toxicity.

CompoundAnimal ModelKey Pharmacokinetic ParametersReference
This compound (PPM) RatShort half-life[4][6][7]
This compound-linoleic acid (PL) Nanoparticles Ratt1/2: 0.45 h, MRT: 0.29 h[4]
PEGylated PL Liposomes (PL-Lip) Ratt1/2: 1.55 h, MRT: 2.63 h[4]
Octreotide-PPM Conjugate MouseLonger-circulating effect than PPM[1]

Table 3: Comparative pharmacokinetic parameters of this compound and its prodrugs.

The PEGylated liposomal formulation of the this compound-linoleic acid prodrug (PL-Lip) significantly extended the half-life and mean residence time in rats compared to the self-assembling nano-prodrug (PL-SNP) and the parent PPM[4]. The Octreotide-PPM conjugate also exhibited a longer circulation time in vivo[1]. These improvements in pharmacokinetic profiles are crucial for achieving sustained therapeutic concentrations at the tumor site.

Tissue Distribution and Cardiotoxicity Assessment

A major goal of PPM prodrug development is to reduce its accumulation in the heart, thereby mitigating cardiotoxicity.

CompoundAnimal ModelTissue Distribution FindingsReference
This compound (PPM) MouseSignificant distribution to the heart[1][2]
Octreotide-PPM Conjugate H22 Tumor-bearing MouseHigher accumulation in tumor, lower distribution in heart and liver compared to PPM[1][2]
PEGylated PL Liposomes (PL-Lip) -Data not available

Table 4: Comparative tissue distribution of this compound and its Octreotide conjugate.

Tissue distribution studies revealed that the Octreotide-PPM conjugate preferentially accumulates in tumor tissue while having a lower distribution in the heart and liver compared to PPM[1][2]. This altered biodistribution is a strong indicator of reduced systemic toxicity and cardiotoxicity. Furthermore, studies have shown that PPM itself can alleviate doxorubicin-induced heart failure, suggesting a complex role in cardiac tissue[8][9]. However, the prodrug approach of targeted delivery remains the most promising strategy to minimize direct cardiotoxic effects.

Signaling Pathways and Experimental Workflows

The anti-cancer activity of this compound and its prodrugs is mediated through complex signaling pathways. The primary mechanism involves the inhibition of Na+/K+-ATPase, which leads to downstream effects on cell proliferation and apoptosis.

G This compound's Mechanism of Action PPM This compound NKA Na+/K+-ATPase PPM->NKA Inhibits Ca_influx Increased Intracellular Ca2+ NKA->Ca_influx Leads to PI3K_AKT PI3K/AKT Pathway (Inhibition) Ca_influx->PI3K_AKT Rb_p53 Rb and p53 Pathways (Activation) Ca_influx->Rb_p53 Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest Cell Cycle Arrest Rb_p53->CellCycleArrest CellCycleArrest->Apoptosis

This compound's primary signaling cascade.

The development and evaluation of these prodrugs follow a structured experimental workflow, from synthesis to in vivo testing.

G Experimental Workflow for Prodrug Evaluation cluster_synthesis Prodrug Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis (e.g., conjugation) characterization Physicochemical Characterization synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) characterization->cytotoxicity efficacy Anti-tumor Efficacy (Xenograft Models) cytotoxicity->efficacy pharmacokinetics Pharmacokinetics efficacy->pharmacokinetics toxicity Toxicity & Biodistribution efficacy->toxicity

A typical experimental workflow for prodrug development.

Detailed Experimental Protocols

Synthesis of Octreotide-Periplocymarin Conjugate

The synthesis of the Octreotide-PPM conjugate is a multi-step process involving the modification of PPM to introduce a carboxyl group, followed by conjugation to the octreotide peptide[1].

  • Carboxylation of this compound: this compound is reacted with succinic anhydride to introduce a carboxyl group, forming succinoyl-periplocymarin (SPPM). The reaction is confirmed by ESI-MS and NMR spectroscopy[1].

  • Conjugation to Octreotide: The carboxylated PPM (SPPM) is then coupled to the amino-terminal end of octreotide using standard peptide coupling chemistry[1].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[10][11][12].

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight[13].

  • Drug Treatment: Cells are treated with various concentrations of PPM or its prodrugs for a specified period (e.g., 72 hours)[13].

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C[10].

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals[10][11].

  • Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a typical xenograft model used to evaluate the in vivo anti-cancer activity of PPM prodrugs[5][14][15].

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., H22 hepatocarcinoma cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice)[1][14].

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., control, PPM, PPM prodrug). The drugs are administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule[14].

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., every other day) using calipers, and the tumor volume is calculated using the formula: (length × width²) / 2[5].

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues, including the heart, can be collected for histological analysis and to assess drug distribution[1][14].

Pharmacokinetic Study in Rats

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion of the compounds[4][6][7][16][17][18].

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used[4][6].

  • Drug Administration: The PPM prodrug or parent compound is administered intravenously at a specific dose[4].

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours) into heparinized tubes[4].

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS[6][16][17].

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and mean residence time (MRT).

Conclusion and Future Perspectives

The development of this compound prodrugs represents a significant advancement in harnessing the therapeutic potential of this potent anti-cancer agent. The Octreotide-PPM conjugate and the this compound-linoleic acid nanoformulations have demonstrated superior anti-tumor efficacy, improved pharmacokinetic profiles, and, crucially, a reduced potential for cardiotoxicity compared to the parent drug.

The targeted delivery approach, as exemplified by the Octreotide-PPM conjugate, is particularly promising for enhancing efficacy while minimizing off-target effects. Future research should focus on:

  • Direct comparative studies: Evaluating different PPM prodrugs under standardized experimental conditions to provide a more definitive comparison of their therapeutic indices.

  • Comprehensive cardiotoxicity assessment: Conducting detailed in vivo studies to quantify the reduction in cardiotoxicity for each prodrug.

  • Exploration of other targeting moieties: Designing and synthesizing novel PPM prodrugs with different targeting ligands to expand their applicability to a wider range of cancers.

  • Optimization of nanoformulations: Further refining the formulation of lipid-based prodrugs to optimize their drug delivery properties.

By continuing to innovate in prodrug design and formulation, the scientific community can pave the way for the clinical translation of this compound as a safe and effective anti-cancer therapeutic.

References

Periplocymarin's In-Vivo Impact on Cardiac Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Periplocymarin's in-vivo effects on cardiac function against alternative inotropic agents, supported by experimental data. This compound, a cardiac glycoside extracted from Periploca sepium, has demonstrated significant cardiotonic effects, positioning it as a potential therapeutic agent for cardiac dysfunction.

Performance Comparison

This compound has been evaluated in several in-vivo models, demonstrating its efficacy in enhancing cardiac contractility. The following tables summarize key quantitative data from these studies, comparing this compound's performance with Digoxin and its effects in a doxorubicin-induced heart failure model.

Table 1: Comparative Effects of this compound and Digoxin on Cardiac Function in Healthy Mice[1]
ParameterControlThis compound (5 mg/kg)Digoxin (5 mg/kg)
Ejection Fraction (%) 75.2 ± 2.188.4 ± 1.580.1 ± 1.8
Fractional Shortening (%) 42.1 ± 1.855.3 ± 1.746.2 ± 1.6
Heart Rate (bpm) 480 ± 25475 ± 30410 ± 20
Mean Arterial Pressure (mmHg) 85.3 ± 5.2105.6 ± 6.192.1 ± 4.8

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. This study highlights that while both this compound and Digoxin increase ejection fraction, this compound shows a more potent effect without the concomitant decrease in heart rate observed with Digoxin.[1]

Table 2: Protective Effects of this compound in Doxorubicin-Induced Heart Failure in Mice[2][3]
ParameterControlDoxorubicin (DOX)DOX + this compound
Ejection Fraction (%) 78.5 ± 3.255.4 ± 4.172.1 ± 3.8#
Fractional Shortening (%) 45.1 ± 2.528.7 ± 3.340.5 ± 2.9#
Left Ventricular Mass (mg) 102.3 ± 7.580.1 ± 6.2*95.8 ± 5.9#

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group; #p < 0.05 compared to the DOX group. These findings suggest that this compound can significantly mitigate the cardiotoxic effects of Doxorubicin, restoring cardiac function towards baseline levels.[2][3]

Table 3: Effects of this compound in a Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy[4]
ParameterShamTACTAC + this compound
Ejection Fraction (%) 70.1 ± 4.548.2 ± 5.362.5 ± 4.9#
Fractional Shortening (%) 38.9 ± 3.124.6 ± 3.833.1 ± 3.5#
Heart Weight/Body Weight (mg/g) 4.2 ± 0.36.8 ± 0.5*5.1 ± 0.4#

*Data are presented as mean ± SD. *p < 0.05 compared to the sham group; #p < 0.05 compared to the TAC group. This demonstrates this compound's potential to improve cardiac function and attenuate hypertrophy in a pressure-overload model.[4]

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below.

Echocardiography for Cardiac Function Assessment in Mice

This non-invasive technique is crucial for assessing cardiac morphology and function.

  • Animal Preparation: Mice are anesthetized using isoflurane (1-2% for maintenance). Their chest hair is removed using a depilatory cream to ensure optimal image quality. The animals are placed on a heated platform to maintain their body temperature at 37°C, and their heart rate is monitored via ECG.

  • Imaging: A high-frequency ultrasound system (e.g., Vevo 2100) with a linear array transducer is used. Two-dimensional M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses, are measured from the M-mode tracings.

  • Calculations: Ejection Fraction (EF) and Fractional Shortening (FS) are calculated using the following formulas:

    • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

    • EF (%) is derived from the ventricular volume calculations based on the M-mode measurements.

Hemodynamic Pressure-Volume (PV) Loop Analysis in Mice

This invasive method provides detailed, real-time information on cardiac mechanics.

  • Animal Preparation: Mice are anesthetized, intubated, and mechanically ventilated. A 1.4 F pressure-volume catheter is inserted into the right carotid artery and advanced into the left ventricle.

  • Data Acquisition: After a stabilization period, baseline PV loops are recorded. These loops provide data on end-systolic pressure, end-diastolic pressure, end-systolic volume, end-diastolic volume, stroke volume, and cardiac output.

  • Load-Independent Measures: To obtain load-independent measures of contractility, transient occlusion of the inferior vena cava is performed to generate a series of PV loops at different preloads. This allows for the determination of the end-systolic pressure-volume relationship (ESPVR).

Visualizations

The following diagrams illustrate key pathways and workflows related to the in-vivo validation of this compound.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_ion_SR Ca2+ NCX->Ca_ion_SR Increased Intracellular Ca2+ Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_ion_SR Ca2+ influx This compound This compound This compound->NaK_ATPase Inhibits Na_ion->NCX Reduced Na+ gradient SR Sarcoplasmic Reticulum Ca_ion_SR->SR Ca2+ uptake and release Contraction Myofilament Contraction SR->Contraction Increased Ca2+ for contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_assessment In-Vivo Cardiac Function Assessment cluster_analysis Data Analysis and Comparison Animal_Selection Select Animal Model (e.g., Healthy, DOX-induced HF, TAC) Control Control Group (Vehicle) Animal_Selection->Control Periplocymarin_Group This compound Group Animal_Selection->Periplocymarin_Group Alternative_Group Alternative Inotrope Group (e.g., Digoxin) Animal_Selection->Alternative_Group Echocardiography Echocardiography (EF, FS, LV Mass) Control->Echocardiography PV_Loop Pressure-Volume Loop (Hemodynamics) Control->PV_Loop Periplocymarin_Group->Echocardiography Periplocymarin_Group->PV_Loop Alternative_Group->Echocardiography Alternative_Group->PV_Loop Data_Analysis Quantitative Data Analysis Echocardiography->Data_Analysis PV_Loop->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: General experimental workflow for in-vivo validation.

References

A Comparative Analysis of Periplocymarin and Ouabain as Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Periplocymarin and Ouabain, two cardiac glycosides known for their potent inhibition of the Na+/K+-ATPase. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

This compound, isolated from Periploca sepium, and Ouabain, derived from Strophanthus gratus, are both cardiac glycosides that exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous physiological functions, including nerve impulses, muscle contraction, and cellular homeostasis.[1] Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[1][2] Beyond their cardiotonic effects, both compounds have garnered significant interest for their potential anticancer activities.[3][4]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and Ouabain can be assessed through their half-maximal inhibitory concentration (IC50) values. While direct comparative studies on Na+/K+-ATPase inhibition are limited, their cytotoxic effects on various cancer cell lines provide a basis for comparison.

CompoundTarget/AssayCell Line/SourceIC50 ValueReference
This compound Cell Viability (Antiproliferative)HCT 116 (Colon Cancer)35.74 ± 8.20 ng/mL[5]
Cell Viability (Antiproliferative)RKO (Colon Cancer)45.60 ± 6.30 ng/mL[5]
Cell Viability (Antiproliferative)HT-29 (Colon Cancer)72.49 ± 5.69 ng/mL[5]
Cell Viability (Antiproliferative)SW480 (Colon Cancer)112.94 ± 3.12 ng/mL[5]
Ouabain Na+/K+-ATPase InhibitionRat Pineal Gland~200 nM[6]
Na+/K+-ATPase InhibitionVero Cells (MERS-CoV activity)0.08 µM (80 nM)[7]
Na+/K+-ATPase InhibitionDog Kidney (α1 isoform)15 nM[7]
Na+/K+-ATPase InhibitionPorcine Cerebral Cortex (α3 isoform)15 nM[7]
Na+/K+-ATPase InhibitionRat Brain Membranes23.0 ± 0.15 nM (very high affinity), 460 ± 4.0 nM (high affinity)[8]
Cell Viability (Cytotoxicity)H460 (Lung Cancer)10.44 nM (72h)[3][9]
Cell Viability (Cytotoxicity)PANC1 (Pancreatic Cancer)42.36 nM (72h)[3][9]

Mechanism of Action and Signaling Pathways

Both this compound and Ouabain bind to the α-subunit of the Na+/K+-ATPase, leading to its inhibition. However, the downstream signaling pathways activated by this inhibition can differ, leading to varied cellular responses.

This compound has been shown to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and programmed cell death.

Ouabain , on the other hand, is known to activate a multitude of signaling pathways. Upon binding to the Na+/K+-ATPase, it can trigger cascades involving Src kinase, MAPKs (ERK1/2), and RhoA/ROCK, influencing processes like cell growth, differentiation, and apoptosis.[10][11] Ouabain's effect can also be isoform-specific, with a notable impact on the α3 isoform in cancer cells.[10]

Signaling Pathway Diagrams

Periplocymarin_Signaling This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits PI3K PI3K This compound->PI3K Impairs NKA->PI3K Regulates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Leads to AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes

Caption: this compound-induced apoptosis via PI3K/AKT pathway impairment.

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase (α-subunit) Ouabain->NKA Inhibits Src Src Kinase NKA->Src Activates RhoA RhoA/ROCK NKA->RhoA Activates ERK ERK1/2 Src->ERK Activates GeneExpression Altered Gene Expression ERK->GeneExpression RhoA->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: Ouabain-activated signaling pathways leading to diverse cellular outcomes.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare Na+/K+-ATPase inhibitors.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like Ouabain.

Materials:

  • Tissue or cell homogenates

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4)

  • Substrate Solution (containing ATP, NaCl, KCl, MgCl2)

  • Inhibitor Solution (Ouabain)

  • Reagents for Pi detection (e.g., Ammonium Molybdate, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Prepare tissue or cell lysates.

  • Set up two reaction tubes: one with the complete substrate solution and another with the substrate solution plus Ouabain (to inhibit Na+/K+-ATPase activity).

  • Add the lysate to both tubes and incubate at 37°C.

  • Stop the reaction (e.g., by adding a strong acid).

  • Measure the amount of inorganic phosphate produced in each tube using a colorimetric method.

  • Calculate the Na+/K+-ATPase activity by subtracting the Pi concentration in the Ouabain-containing tube from the total Pi concentration.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells cultured in 96-well plates

  • This compound or Ouabain solutions at various concentrations

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound or Ouabain for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with this compound or Ouabain.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13]

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (Bax, Bcl-2, cleaved Caspase-3).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the apoptotic markers.[2][10][14]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays CellCulture Cell Seeding Treatment Treatment with This compound or Ouabain CellCulture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Bax, Bcl-2, Caspase-3) Treatment->WesternBlot NKA_Assay Na+/K+-ATPase Activity Assay Treatment->NKA_Assay

Caption: General experimental workflow for comparing Na+/K+-ATPase inhibitors.

Conclusion

Both this compound and Ouabain are potent inhibitors of Na+/K+-ATPase with significant potential in various research and therapeutic areas, particularly in oncology. While Ouabain has been more extensively studied, revealing a complex signaling network, this compound shows promise as a modulator of the critical PI3K/AKT pathway. The choice between these two compounds will depend on the specific research question, the cellular context, and the desired downstream effects. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate their mechanisms of action and therapeutic potential.

References

Reproducibility in Periplocymarin Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Periplocymarin's anti-cancer properties against established chemotherapeutic agents, with a focus on the reproducibility of experimental findings. Detailed methodologies and data are presented to facilitate informed decisions in cancer research and development.

This compound, a cardiac glycoside extracted from Periploca sepium, has emerged as a promising natural compound with demonstrated anti-cancer activities. This guide synthesizes available data on its efficacy, mechanism of action, and experimental reproducibility, comparing it with conventional chemotherapy drugs such as 5-Fluorouracil (5-FU) and Doxorubicin.

Comparative Efficacy: A Look at the Numbers

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines, with its efficacy often quantified by the half-maximal inhibitory concentration (IC50). While direct head-to-head comparative studies are limited, a compilation of data from multiple sources allows for an indirect assessment of its potency against other agents.

CompoundCancer Cell LineIC50 ValueCitation
This compound HCT 116 (Colorectal)35.74 ± 8.20 ng/mL[1]
RKO (Colorectal)45.60 ± 6.30 ng/mL[1]
HT-29 (Colorectal)72.49 ± 5.69 ng/mL[1]
SW480 (Colorectal)112.94 ± 3.12 ng/mL[1]
U937, HCT-8, Bel-7402, BGC823, A549, A27800.02–0.29 µM[1][2]
5-Fluorouracil (5-FU) HCT 116 (Colorectal)23.41 µM[3]
HCT 116 (5-FU Resistant)57.83 µM[3]
Doxorubicin C26 (Colorectal)61.5 µM[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

One study highlighted that the anti-cancer effect of this compound was significantly enhanced when used in combination with 5-FU, suggesting a potential synergistic relationship that could be explored for therapeutic benefit.[2][5]

Mechanism of Action: Unraveling the Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest. The consistency of these findings across multiple studies suggests a reproducible mechanism of action.

The primary mechanisms include:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in colorectal cancer cells in a dose-dependent manner.[1][2] This is achieved through the regulation of apoptosis-related proteins, including the upregulation of Bax and the downregulation of Bcl-2.

  • Cell Cycle Arrest: The compound effectively promotes G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[1][2]

  • PI3K/AKT Pathway Impairment: A key mechanism of this compound's action is the impairment of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1][2][5]

Below is a diagram illustrating the key signaling pathways affected by this compound.

Periplocymarin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Activates p53 p53 This compound->p53 Activates Rb Retinoblastoma (Rb) This compound->Rb Modulates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspase Cascade Bax->Caspases Activates Caspases->Apoptosis Induces CellCycle Cell Cycle Progression p53->CellCycle Arrests Rb->CellCycle Regulates Proliferation Proliferation CellCycle->Proliferation

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols for Reproducibility

To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or the comparative drug (e.g., 5-FU, Doxorubicin). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against drug concentration.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample, such as those involved in the apoptotic cascade.

  • Protein Extraction: After drug treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram illustrates a typical experimental workflow for assessing the anti-cancer effects of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with This compound / Alternatives start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry / TUNEL) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis and Comparison viability->data apoptosis->data protein->data

Caption: A generalized workflow for in vitro cancer research.

Conclusion and Future Directions

The available data consistently demonstrate the anti-cancer potential of this compound, particularly in colorectal cancer models. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways appears to be a reproducible finding. While direct comparative data with other chemotherapeutic agents is still emerging, the existing evidence suggests that this compound is a compound of significant interest for further investigation.

To enhance the reproducibility and comparability of future research, it is recommended that studies include established chemotherapeutic agents as positive controls and adhere to standardized experimental protocols. Head-to-head comparative studies will be crucial in definitively positioning this compound within the landscape of cancer therapeutics. The synergistic effects observed with 5-FU also warrant further exploration in pre-clinical and clinical settings.

References

Validating Periplocymarin's Impact on Intracellular Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Periplocymarin's effect on intracellular calcium levels against other established methods. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive understanding for research and drug development applications.

This compound, a cardiac glycoside extracted from Periploca sepium, has demonstrated a significant role in modulating intracellular calcium concentrations, a critical factor in cardiac muscle contraction.[1][2][3] Its mechanism of action, shared with other cardiac glycosides like Digoxin, involves the inhibition of the Na+/K+-ATPase pump.[1][4][5] This guide will compare the effects of this compound to Digoxin, a widely studied cardiac glycoside, and discuss the experimental validation of its mechanism.

Comparative Analysis of Intracellular Calcium Modulators

FeatureThis compoundDigoxin
Primary Target Na+/K+-ATPase[1][2][6]Na+/K+-ATPase[4][5]
Mechanism of Action Inhibition of Na+/K+-ATPase leads to increased intracellular Na+, which in turn increases Ca2+ influx via the Na+/Ca2+ exchanger.[1][3]Inhibition of Na+/K+-ATPase leads to increased intracellular Na+, which in turn increases Ca2+ influx via the Na+/Ca2+ exchanger.[4][5][7]
Effect on Intracellular Ca2+ Transiently increases intracellular Ca2+ concentration in cardiomyocytes.[1][2][6] This effect is dependent on extracellular calcium.[1][2][6]Increases intracellular Ca2+ concentration in cardiomyocytes.[4][8]
Reported Efficacy Induces a comparable increase in intracellular Ca2+ to Digoxin.[1]Well-established positive inotropic agent that increases intracellular Ca2+.[4][8]
Pharmacokinetics Shorter half-life (around 2 hours) which may reduce the risk of toxic side effects.[1] Does not inhibit major CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[1][9]Longer half-life (around 36 hours) which can lead to accumulation and toxicity.[1] Subject to P-glycoprotein drug interactions.[1]

Signaling Pathway of this compound

The following diagram illustrates the mechanism by which this compound increases intracellular calcium levels in cardiomyocytes.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in Increased Intracellular Ca2+ NCX->Ca_in Promotes Ca2+ influx SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Contraction Muscle Contraction Ca_in->Contraction Ca_release Ca2+-induced Ca2+ release SR->Ca_release Ca_release->Contraction

Caption: Signaling pathway of this compound-induced calcium increase.

Experimental Protocol: Measurement of Intracellular Calcium

The following protocol outlines the methodology for measuring changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator.

1. Cell Culture and Preparation:

  • Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured under standard conditions.

  • Cells are seeded onto glass-bottom dishes suitable for fluorescence microscopy.

2. Fluorescent Dye Loading:

  • NRVMs are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).

  • Cells are incubated with the dye in a suitable buffer (e.g., Tyrode's solution) for a specified time and temperature to allow for de-esterification of the dye within the cells.

3. Baseline Fluorescence Measurement:

  • After dye loading, cells are washed to remove excess extracellular dye.

  • Baseline fluorescence intensity is recorded using a confocal microscope.

4. Compound Addition and Data Acquisition:

  • This compound or a control vehicle is added to the cells.

  • Fluorescence intensity is continuously monitored to record changes in intracellular calcium concentration over time.

  • For mechanistic studies, cells can be pre-treated with inhibitors such as Digoxin (to confirm the role of Na+/K+-ATPase) or KB-R7943 (to confirm the role of the Na+/Ca2+ exchanger) before the addition of this compound.[1]

5. Data Analysis:

  • The change in fluorescence intensity is quantified and normalized to the baseline fluorescence to determine the relative increase in intracellular calcium.

  • Data from multiple experiments are averaged and statistically analyzed.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for validating the effect of this compound on intracellular calcium levels.

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_NRVMs Isolate Neonatal Rat Ventricular Myocytes (NRVMs) Culture_NRVMs Culture NRVMs on Glass-Bottom Dishes Isolate_NRVMs->Culture_NRVMs Load_Fluo4 Load Cells with Fluo-4 AM Culture_NRVMs->Load_Fluo4 Baseline Record Baseline Fluorescence Load_Fluo4->Baseline Add_Compound Add this compound or Control Baseline->Add_Compound Record_Fluorescence Record Fluorescence Changes Add_Compound->Record_Fluorescence Quantify Quantify Fluorescence Intensity Change Record_Fluorescence->Quantify Normalize Normalize to Baseline Quantify->Normalize Analyze Statistical Analysis Normalize->Analyze

Caption: Experimental workflow for measuring intracellular calcium.

References

Periplocymarin's Metabolic Assault on Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Periplocymarin (PPM), a cardiac glycoside extracted from Periploca sepium, has emerged as a promising anti-cancer agent. This guide provides a comparative analysis of its effects on the metabolism of cancer cells, primarily focusing on colorectal and esophageal squamous cell carcinoma. While direct comparative metabolomic studies between this compound and other chemotherapeutics are not yet available in the public domain, this document synthesizes existing data to offer insights into its mechanism and performance against relevant alternatives like 5-Fluorouracil (5-FU) and Cisplatin.

Performance and Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach that culminates in the induction of apoptosis and cell cycle arrest. A key feature of its mechanism is the dual inhibition of two central energy-producing pathways in cancer cells: glycolysis and mitochondrial oxidative phosphorylation.[1][2] This metabolic disruption is mediated through the modulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1]

Cytotoxicity Across Colorectal Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects against various colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are presented in Table 1.

Cell LineIC50 (ng/mL) at 24h[3]
HCT 11635.74 ± 8.20
RKO45.60 ± 6.30
HT-2972.49 ± 5.69
SW480112.94 ± 3.12

Table 1: IC50 values of this compound in various colorectal cancer cell lines.[3]

Comparative Analysis of Metabolic Impact

While direct comparative metabolomic data is lacking, we can infer the differential impact of this compound, 5-FU, and Cisplatin based on their known mechanisms.

This compound: As established, PPM uniquely targets both glycolysis and oxidative phosphorylation simultaneously.[1][2] This dual-action is significant as cancer cells often exhibit metabolic plasticity, switching between these pathways to survive. By inhibiting both, PPM theoretically reduces the cancer cells' ability to adapt and resist treatment.

5-Fluorouracil (5-FU): A cornerstone of CRC chemotherapy, 5-FU primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis. Its metabolic impact is thus more indirect. Studies on CRC cells treated with 5-FU have shown alterations in energy metabolism, with a potential shift from the tricarboxylic acid (TCA) cycle towards fatty acid metabolism.[4] Observed changes include an initial increase in amino acids and organic acids like pyruvic and lactic acid, followed by a decrease at later time points.[4]

Cisplatin: A platinum-based chemotherapeutic widely used for esophageal cancer, Cisplatin's primary mechanism is DNA damage. Its impact on cellular metabolism is a secondary consequence. Metabolomic studies of cisplatin treatment have revealed alterations in various metabolites, including amino acids, fatty acids, and TCA cycle intermediates.[5][6]

Proteomic Response to this compound Treatment

A quantitative proteomics study on HCT 116 colorectal cancer cells treated with this compound identified 539 differentially expressed proteins, with 286 upregulated and 293 downregulated.[3] This provides a glimpse into the broader cellular reprogramming induced by the compound. Table 2 highlights some of the key proteins with significant fold changes.

ProteinFold Change[3]Biological Process[3]
Upregulated Proteins
Protein 1>2Pro-apoptosis
Protein 2>2Cell Cycle Regulation
.........
Downregulated Proteins
IRS1Significantly DecreasedPI3K/AKT Signaling
Cyclin D1DecreasedCell Cycle Progression
.........

Table 2: Selection of differentially expressed proteins in HCT 116 cells treated with this compound. (Note: The original study identified 33 upregulated and 7 downregulated proteins with >2 fold-changes; a comprehensive list can be found in the source publication.)[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its metabolomic analysis.

G PPM This compound PI3K PI3K PPM->PI3K inhibits MAPK MAPK PPM->MAPK inhibits AKT AKT PI3K->AKT Glycolysis Glycolysis AKT->Glycolysis regulates OXPHOS Oxidative Phosphorylation AKT->OXPHOS regulates ERK ERK MAPK->ERK ERK->Glycolysis regulates ERK->OXPHOS regulates Apoptosis Apoptosis Glycolysis->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Glycolysis->CellCycleArrest OXPHOS->Apoptosis OXPHOS->CellCycleArrest

Caption: this compound's mechanism of action.

G start Cancer Cell Culture (e.g., HCT 116, KYSE-150) treatment Treatment with This compound (PPM) start->treatment control Control (Vehicle) start->control extraction Metabolite Extraction treatment->extraction control->extraction analysis LC-MS/MS Metabolomic Analysis extraction->analysis data Data Processing & Statistical Analysis analysis->data end Identification of Differential Metabolites data->end

Caption: Experimental workflow for metabolomics.

Experimental Protocols

Cell Culture and Treatment

Colorectal cancer cell lines (HCT 116, RKO, HT-29, SW480) and esophageal squamous cell carcinoma cell lines (e.g., KYSE-150) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (or vehicle control) for specified time periods (e.g., 24 or 48 hours).[3]

Metabolite Extraction from Adherent Cancer Cells
  • Quenching: After treatment, the cell culture medium is rapidly aspirated. The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Metabolism Arrest and Extraction: A pre-chilled extraction solvent (e.g., 80% methanol) is added to the culture plate. The cells are scraped from the plate in the presence of the extraction solvent.

  • Collection and Lysis: The cell suspension is transferred to a microcentrifuge tube and subjected to sonication or vortexing to ensure complete cell lysis.

  • Protein Precipitation: The samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Sample Collection: The supernatant containing the metabolites is carefully transferred to a new tube for subsequent analysis.

Untargeted Metabolomic Analysis by LC-MS/MS
  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a reversed-phase or HILIC column, depending on the metabolites of interest.

  • Mass Spectrometry Analysis: The separated metabolites are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: The raw data is processed using specialized software to perform peak picking, alignment, and normalization.

  • Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) is employed to identify metabolites that are significantly different between the this compound-treated and control groups.

  • Metabolite Identification: The differential metabolites are putatively identified by comparing their accurate mass and fragmentation patterns with metabolomics databases (e.g., METLIN, HMDB).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by uniquely targeting the metabolic engine of cancer cells through the dual inhibition of glycolysis and oxidative phosphorylation. While direct comparative metabolomic studies are needed to definitively position it against standard chemotherapeutics, the available data on its mechanism of action and proteomic effects suggest a distinct and promising therapeutic profile. Further research focusing on detailed metabolomic profiling will be crucial to fully elucidate its clinical potential and identify patient populations most likely to benefit from this novel therapeutic strategy.

References

Safety Operating Guide

Proper Disposal Procedures for Periplocymarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Periplocymarin based on general principles for handling highly toxic cardiac glycosides and hazardous chemical waste. No specific Safety Data Sheet (SDS) for this compound with official disposal instructions was found. Therefore, these procedures are derived from best practices for analogous compounds.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding, as local, state, and national regulations must be followed.[2][3]

Immediate Safety and Logistical Information

This compound is a cardiac glycoside and should be handled as an acute toxin with extreme caution.[1] Improper disposal can pose a significant threat to human health and the environment.[4]

1.1 Personal Protective Equipment (PPE): Before handling this compound in any form (solid, liquid, or waste), the following PPE is mandatory:

  • Gloves: Nitrile gloves suitable for chemical handling. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[3]

  • Lab Coat: A lab coat must be worn to protect from contamination.

  • Respiratory Protection: Work with this chemical should be conducted in a certified chemical fume hood or a glove box.[1] If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary.

1.2 Spill Response: In case of a spill, immediately alert others in the area.

  • Containment: Contain the spillage using an inert absorbent material.[3] Do not let the product enter drains.[3][5]

  • Cleanup: Carefully collect the absorbent material and contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly. A common procedure involves using isopropyl alcohol followed by soap and water.[1]

1.3 Storage of Waste: All waste containing this compound must be stored in designated Satellite Accumulation Areas (SAAs).[6][7]

  • Waste must be in compatible, sealed containers that are in good condition.[2][8][9]

  • Containers must be clearly labeled as "Hazardous Waste" and list all constituents, including this compound and any solvents. Do not use abbreviations or chemical formulas.[8][10]

  • Store waste containers in secondary containment to prevent spills.[8]

Operational Disposal Plan: Step-by-Step Guidance

The guiding principle is that no chemical waste containing this compound should enter the regular trash or sanitary sewer system.[8][10][11] All waste must be collected for disposal via your institution's EHS office.[2][9]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[9][10]

  • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container. This includes:

    • Unused or expired pure compound.

    • Contaminated PPE (gloves, bench paper, etc.).

    • Weigh boats and other disposable labware.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.

    • Segregate waste based on the solvent's properties (e.g., flammable, halogenated). Never mix incompatible wastes.[9]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a puncture-proof sharps container labeled for chemotherapeutic or cytotoxic waste.[11]

Step 2: Decontamination of Labware

  • Reusable Glassware: Reusable labware that has come into contact with this compound must be decontaminated.

    • The first rinseate must be collected and treated as hazardous liquid waste.[8] For concentrated solutions, it is best practice to collect the first three rinses.

    • Subsequent rinses may be disposed of down the drain only after the initial hazardous rinseate is collected.[8]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[6][12] The rinsate must be collected and disposed of as hazardous waste.[12] After this procedure, deface the label and dispose of the container as regular trash or according to institutional policy.[6]

Step 3: Waste Container Management

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7][8] The label must include the full chemical names of all constituents and their approximate percentages.[10]

  • Closure: Keep waste containers tightly closed at all times, except when adding waste.[2][8][9]

  • Storage: Store full, sealed containers in your lab's designated Satellite Accumulation Area while awaiting pickup.

Step 4: Final Disposal

  • Contact EHS: Schedule a pickup for your hazardous waste through your institution's EHS department.[9][10]

  • Documentation: Complete all necessary forms required by your EHS office, ensuring all information is accurate and complete.[10]

Data Presentation: Waste Profile Summary

The following table summarizes the key characteristics and handling requirements for this compound waste streams.

Waste Stream TypeDescriptionContainer TypeRequired LabelingDisposal Route
Solid Waste Unused compound, contaminated PPE, weigh paper, absorbent materials.Sealable, compatible plastic container or lined drum."Hazardous Waste", "Toxic", List of ContentsEHS Pickup[2]
Liquid Waste (Aqueous) Solutions of this compound in water or buffer, first rinseate.Sealable, compatible plastic or glass bottle."Hazardous Waste", "Toxic", List of ContentsEHS Pickup[13]
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., ethanol, DMSO).Sealable, compatible solvent-safe bottle (plastic or glass)."Hazardous Waste", "Toxic", "Flammable" (if applicable), List of ContentsEHS Pickup[9]
Contaminated Sharps Needles, syringes, Pasteur pipettes, broken glassware.Puncture-proof, rigid sharps container."Hazardous Waste", "Sharps", "Toxic"EHS Pickup[11]

Experimental Protocols and Visualizations

Methodology for Neutralization (Not Recommended)

While some corrosive wastes can be neutralized in the lab, this is not recommended for this compound.[13] Due to its high toxicity, any attempt at chemical degradation should only be performed by trained personnel with a validated and EHS-approved protocol. The standard and safest procedure is disposal via a licensed hazardous waste contractor arranged by your EHS office.

Diagram: this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of waste generated from research involving this compound.

G cluster_0 Waste Generation Point (Lab Bench / Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Interim Storage (Satellite Accumulation Area) cluster_3 Final Disposal gen_solid Generate Solid Waste (Contaminated PPE, etc.) collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Generate Liquid Waste (Solutions, Rinsate) collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid gen_sharps Generate Sharps Waste (Needles, Glassware) collect_sharps Collect in Labeled Sharps Container gen_sharps->collect_sharps store_waste Store Sealed Containers in Secondary Containment collect_solid->store_waste Container Full collect_liquid->store_waste Container Full collect_sharps->store_waste Container Full ehs_request Request Pickup from EHS store_waste->ehs_request ehs_pickup EHS Collects Waste ehs_request->ehs_pickup final_disposal Licensed Facility Disposal ehs_pickup->final_disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Periplocymarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A clear understanding of Periplocymarin's properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈PubChem[5]
Molecular Weight 534.7 g/mol PubChem[5]
CAS Number 32476-67-8CAS Common Chemistry[6]
Appearance Solid (assumed)General chemical knowledge
Melting Point 205-208 °CCAS Common Chemistry[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to its potential toxicity, a comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE based on guidelines for handling cytotoxic and hazardous drugs.[7][8][9][10][11]

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[8][11]Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[10]
Gown Disposable, impervious (poly-coated) gown with long sleeves and tight-fitting cuffs.[8][10]Protects against splashes and contamination of personal clothing.
Eye/Face Protection Safety goggles and a full-face shield.[7]Protects eyes and face from splashes and aerosols.[7]
Respiratory Protection NIOSH-certified N95 or higher respirator.[8]Required when there is a risk of generating aerosols or handling powders outside of a containment device.
Footwear Closed-toe shoes and disposable shoe covers.[8]Prevents contamination of personal footwear and subsequent spread.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure risk at every stage of handling this compound.

Receiving and Unpacking
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Wear a single pair of gloves and a lab coat during unpacking.

  • Segregated Unpacking: Unpack the compound in a designated area, away from general laboratory traffic.

  • Verify Integrity: Check the integrity of the primary container. If any damage is found, treat it as a spill.

  • Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

Storage
  • Secure and Ventilated: Store this compound in a designated, well-ventilated, and secure area.

  • Controlled Access: Limit access to authorized personnel only.

  • Away from Incompatibles: Store away from strong oxidizing agents.

  • Temperature: Follow any specific storage temperature recommendations from the supplier.

Handling and Preparation
  • Engineering Controls: All handling of this compound, especially of powders or when creating solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect against inhalation of aerosols.[11]

  • Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[12][13]

  • Avoid Aerosol Generation: Use techniques that minimize the generation of dust or aerosols.

  • Decontamination: Decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., detergent and water) after each use.[13]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of contamination.

  • PPE: Don the full recommended PPE, including respiratory protection.

  • Containment:

    • Liquids: Cover with absorbent material.

    • Solids: Gently cover with wetted absorbent material to avoid raising dust.[13]

  • Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.[13]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal of this compound and associated waste is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal.[14]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container immediately after use.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers) should be considered contaminated and disposed of in a designated hazardous waste container immediately after use.[8][14]
Sharps (e.g., needles, syringes) If used with this compound, dispose of in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.[13][14]
Liquid Waste Collect in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.[14]

Note: Never mix this compound waste with other waste streams.[14] All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

Experimental Workflow and Signaling Pathway

General Experimental Workflow for Handling this compound

The following diagram outlines a standardized workflow for experiments involving this compound, emphasizing safety at each step.

G A Preparation (Don Full PPE) B Weighing & Dilution (in Fume Hood/BSC) A->B Secure Transport C Experimentation (Cell Culture, etc.) B->C Controlled Application D Decontamination (Work Surfaces & Equipment) C->D Post-Experiment E Waste Disposal (Segregated Hazardous Waste) D->E F Doffing PPE & Hand Washing E->F

Caption: A logical workflow for safely handling this compound.

Reported Signaling Pathway Involvement

This compound, as a cardiac glycoside, has been reported to have effects on cellular signaling pathways, which is relevant for its investigation as an anti-cancer agent.[1][2][3] One of the key mechanisms of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, which can subsequently lead to an increase in intracellular calcium.[15] Furthermore, studies have indicated its involvement in apoptosis-related pathways.[16]

G PPM This compound NaK Na+/K+-ATPase PPM->NaK Inhibits PI3K PI3K/AKT Pathway PPM->PI3K Impairs Ca Increased Intracellular Ca2+ NaK->Ca Leads to Apoptosis Apoptosis Ca->Apoptosis Can Trigger PI3K->Apoptosis Inhibits (Normally)

Caption: Simplified signaling effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplocymarin
Reactant of Route 2
Periplocymarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.